Product packaging for Di-2-thienylglycolic acid(Cat. No.:CAS No. 4746-63-8)

Di-2-thienylglycolic acid

Cat. No.: B043172
CAS No.: 4746-63-8
M. Wt: 240.3 g/mol
InChI Key: FVEJUHUCFCAYRP-UHFFFAOYSA-N
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Description

Di-2-thienylglycolic Acid, also known as 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, is an organic compound with the molecular formula C₁₀H₈O₃S₂ and a molecular weight of 240.3 g/mol . It is identified by CAS Registry Number 4746-63-8 . Primary Research Applications and Value This compound serves two critical roles in pharmaceutical research and development. Its primary application is as a key chemical intermediate in the multi-step synthesis of Tiotropium bromide, a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) . It is specifically used in the preparation of the di-(2-thienyl) glycolic acid scopine ester, which is a direct precursor to the final active pharmaceutical ingredient . Furthermore, this compound is officially recognized and utilized as a qualified reference standard in analytical chemistry. It is designated as Tiotropium EP Impurity A and USP Tiotropium Related Compound A . In this capacity, it is essential for analytical method development (AMD), method validation, and quality control (QC) testing. Researchers use this high-purity standard to identify, quantify, and control the presence of this potential impurity during the commercial production of Tiotropium-based pharmaceuticals, ensuring product safety and consistency . Handling and Compliance This product is intended for research and analytical purposes only. It is strictly labeled as "For Research Use Only" or "For Laboratory Use" and is not intended for diagnostic or therapeutic applications, nor for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3S2 B043172 Di-2-thienylglycolic acid CAS No. 4746-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2,2-dithiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8/h1-6,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEJUHUCFCAYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508125
Record name Hydroxydi(thiophen-2-yl)acetic acid
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Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-63-8
Record name Di-2-thienylglycolic acid
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Record name Hydroxydi(thiophen-2-yl)acetic acid
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Record name 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID
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Record name DI-2-THIENYLGLYCOLIC ACID
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Foundational & Exploratory

What are the chemical properties of Di-2-thienylglycolic acid?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Di-2-thienylglycolic Acid

Introduction

This compound, also known by its IUPAC name 2-hydroxy-2,2-dithiophen-2-ylacetic acid, is a specialized organic compound of significant interest in pharmaceutical synthesis.[1][2] Its structure, featuring two thiophene rings attached to a central glycolic acid core, is fundamental to its chemical reactivity and utility.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid, light-sensitive compound that ranges in color from light grey to black.[4] It is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol with sonication.[4] For optimal stability, it should be stored in a dark, dry place at room temperature.[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 2-hydroxy-2,2-dithiophen-2-ylacetic acid[1][2]
CAS Number 4746-63-8[1][3][4][5][6]
Molecular Formula C₁₀H₈O₃S₂[1][4][5][7]
Molecular Weight 240.29 g/mol [4]
Melting Point 93 °C[4]
Boiling Point 436.5 ± 40.0 °C (Predicted)[4]
Density 1.527 ± 0.06 g/cm³ (Predicted)[4]
pKa 2.79 ± 0.25 (Predicted)[4]
Appearance Light Grey to Black Solid[4]

Experimental Protocols and Synthesis

This compound is a crucial intermediate in the synthesis of Tiotropium bromide, a long-acting anticholinergic bronchodilator.[3] The general workflow for its synthesis and subsequent characterization involves several key stages, from the initial reaction to purification and structural elucidation.

General Synthetic Workflow

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives. A generalized workflow for its laboratory-scale synthesis and purification is outlined below.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization start Reactant Preparation (e.g., Thiophene derivatives) reaction Chemical Reaction (e.g., Grignard reaction) start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase (e.g., with Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product Isolation evaporation->crude purify Purification Technique (e.g., Recrystallization or Column Chromatography) crude->purify pure_product Pure this compound purify->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir

Caption: Generalized workflow for the synthesis and characterization of this compound.

Biological Significance and Signaling Pathways

The primary pharmacological relevance of this compound stems from its role as a key precursor to Tiotropium.[3] Tiotropium is an anticholinergic agent that functions by blocking muscarinic acetylcholine receptors. This action inhibits the effects of acetylcholine, a neurotransmitter, leading to bronchodilation.

Anticholinergic Mechanism of Action

The diagram below illustrates the general signaling pathway affected by anticholinergic drugs derived from this compound.

G cluster_pathway Cholinergic Signaling Pathway ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh->M_Receptor Binds to Cellular_Response Cellular Response (e.g., Bronchoconstriction) M_Receptor->Cellular_Response Activates Anticholinergic Anticholinergic Drug (e.g., Tiotropium) Anticholinergic->M_Receptor Blocks

Caption: Simplified diagram of an anticholinergic drug's mechanism of action.

Conclusion

This compound is a compound with well-defined chemical properties that serves as a vital building block in the pharmaceutical industry. Its synthesis, while requiring standard organic chemistry techniques, leads to a precursor for potent anticholinergic drugs. Understanding its chemical characteristics and its role in the synthesis of pharmacologically active molecules is essential for researchers and professionals in the field of drug development. The data and diagrams presented in this guide offer a foundational understanding for further investigation and application of this important chemical entity.

References

Di-2-thienylglycolic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid, systematically known as 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, is a pivotal chemical intermediate in the synthesis of various pharmaceuticals. Its unique molecular architecture, featuring a central glycolic acid core flanked by two thiophene rings, imparts specific chemical reactivity that is leveraged in the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the structure, physicochemical properties, and a representative synthetic protocol related to this compound, with a focus on its role in the production of Tiotropium bromide.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a carboxylic acid with a hydroxyl group and two 2-thienyl groups attached to the alpha-carbon.

IUPAC Name: 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid[1][2]

Synonyms: Dithienylglycolic acid, Tiotropium Impurity A[2][3]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₈O₃S₂[1][2]
Molecular Weight 240.3 g/mol [1][2]
CAS Number 4746-63-8[2][4]
Melting Point 93 °C[3]
Boiling Point (Predicted) 436.5 ± 40.0 °C[3]
Density (Predicted) 1.527 ± 0.06 g/cm³[3]
pKa (Predicted) 2.79 ± 0.25[3]
XLogP3 1.7[1]
Physical State Solid[2]
Solubility DMSO (Sparingly), Methanol (Slightly, Sonicated)[3]

Role in Pharmaceutical Synthesis: The Tiotropium Bromide Pathway

This compound is a critical precursor in the synthesis of Tiotropium bromide, a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). The synthesis involves the esterification of this compound (or its methyl ester) with scopine, followed by quaternization.

The following diagram illustrates the logical workflow for the synthesis of Tiotropium Bromide, highlighting the central role of this compound derivatives.

Tiotropium_Synthesis cluster_precursors Precursors cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Di-2-thienylglycolic_acid This compound Methyl_di-2-thienylglycolate Methyl di-2-thienylglycolate Di-2-thienylglycolic_acid->Methyl_di-2-thienylglycolate Esterification Transesterification Transesterification Methyl_di-2-thienylglycolate->Transesterification Scopine Scopine Scopine->Transesterification Scopine_ester Scopine ester of di-(2-thienyl)glycolic acid Transesterification->Scopine_ester Quaternization Quaternization Scopine_ester->Quaternization Tiotropium_bromide Tiotropium Bromide Quaternization->Tiotropium_bromide

Synthesis of Tiotropium Bromide Workflow

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of Tiotropium bromide, derived from patent literature describing the transesterification of methyl di(2-thienyl)glycolate with scopine.

Objective: To synthesize the scopine ester of di-(2-thienyl)glycolic acid.

Materials:

  • Methyl di(2-thienyl)glycolate

  • Scopine

  • Sterically hindered base (e.g., sodium tert-butoxide, potassium tert-pentoxide)

  • Inert solvent (e.g., toluene, xylene)

  • Hydrochloric acid (for workup)

  • Dichloromethane (for extraction)

  • Acetonitrile (for crystallization)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a distillation apparatus, dissolve methyl di(2-thienyl)glycolate and scopine in an inert solvent.

  • Addition of Base: Add a substoichiometric amount of a sterically hindered base to the reaction mixture.

  • Transesterification: Heat the reaction mixture to a temperature between 80°C and 130°C under reduced pressure (30-50 kPa).[5] Continuously remove the liberated methanol via distillation to drive the reaction to completion. The reaction is typically monitored for 3-6 hours.

  • Workup: After completion, cool the reaction mixture and dilute it with an extraction solvent. Acidify the mixture with a cooled aqueous solution of an inorganic acid, such as hydrochloric acid.

  • Extraction: Separate the aqueous phase and subsequently basify it to generate the free base of the scopine ester. Extract the product into an organic solvent like dichloromethane.

  • Isolation and Purification: Concentrate the organic extracts. The crude product can then be purified by crystallization from a suitable solvent, such as acetonitrile, at a reduced temperature (-5°C to -50°C) to yield the scopine ester of di-(2-thienyl)glycolic acid with a purity of 98.5% to 99.5%.

Quaternization to Tiotropium Bromide:

The resulting scopine ester is then subjected to quaternization with methyl bromide in a suitable solvent, such as acetonitrile, at room temperature to yield the final product, Tiotropium bromide.

The logical relationship for the synthesis protocol is depicted in the following diagram:

Synthesis_Protocol Start Dissolve_Reactants Dissolve Methyl di(2-thienyl)glycolate and Scopine in Inert Solvent Start->Dissolve_Reactants Add_Base Add Sterically Hindered Base Dissolve_Reactants->Add_Base Heat_and_Distill Heat (80-130°C) under Reduced Pressure and Distill off Methanol Add_Base->Heat_and_Distill Workup Acidic Workup and Extraction Heat_and_Distill->Workup Isolate_and_Purify Isolate and Purify by Crystallization Workup->Isolate_and_Purify Quaternization Quaternize with Methyl Bromide Isolate_and_Purify->Quaternization End Tiotropium Bromide Quaternization->End

Experimental Workflow for Tiotropium Bromide Synthesis

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined structure and reactive functional groups make it an ideal building block for complex molecules like Tiotropium bromide. The information provided in this guide, including its physicochemical properties and a detailed synthetic protocol, serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

References

Physical and chemical properties of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structural motif, featuring a central acetic acid core flanked by two thiophene rings, makes it an intriguing candidate for biological screening. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental methodologies and potential biological activities.

Chemical and Physical Properties

Quantitative data for 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid is limited in the publicly available literature. The following tables summarize the available information, including both experimental and computed values.

General and Physical Properties
PropertyValueSource
CAS Number 4746-63-8ChemScene[1]
Molecular Formula C₁₀H₈O₃S₂ChemScene[1]
Molecular Weight 240.30 g/mol ChemScene[1]
Appearance No Data Available
Melting Point No Data Available
Boiling Point No Data AvailableBLDpharm[2]
Solubility No Data Available
pKa No Data Available
Computed Properties
PropertyValueSource
Topological Polar Surface Area (TPSA) 57.53 ŲChemScene[1]
LogP 2.1301ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Rotatable Bonds 3ChemScene[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid are not explicitly available in the reviewed literature. However, based on the synthesis of structurally related thiophene derivatives, a plausible synthetic route and analytical methods can be proposed.

Proposed Synthesis: Grignard Reaction

A common method for the synthesis of α-hydroxy acids with two identical aryl or heteroaryl groups is the reaction of a corresponding glyoxylate with a Grignard reagent.

Workflow for Proposed Synthesis

G Thiophene Thiophene BuLi n-BuLi Thiophene->BuLi 1. Lithiation ThLi 2-Thienyllithium BuLi->ThLi EtOOC_COOEt Diethyl oxalate ThLi->EtOOC_COOEt 2. Nucleophilic Addition Intermediate Intermediate Ketone EtOOC_COOEt->Intermediate H3O Acidic Workup Intermediate->H3O 3. Hydrolysis Product 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid H3O->Product

Caption: Proposed synthetic workflow for 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.

Methodology:

  • Preparation of 2-Thienyllithium: Thiophene would be dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). An equimolar amount of n-butyllithium (n-BuLi) would then be added dropwise to facilitate the lithiation at the 2-position of the thiophene ring.

  • Reaction with Diethyl Oxalate: To the solution of 2-thienyllithium, a solution of diethyl oxalate in the same anhydrous solvent would be added slowly at low temperature. Two equivalents of the Grignard reagent would add to the electrophilic carbonyl carbons of the diethyl oxalate.

  • Acidic Workup: The reaction mixture would then be quenched with a saturated aqueous solution of ammonium chloride, followed by acidification with a dilute acid (e.g., 1 M HCl). This step hydrolyzes the ester groups and protonates the alkoxide to yield the final carboxylic acid and tertiary alcohol functionalities.

  • Purification: The crude product would be extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated. Further purification could be achieved by recrystallization or column chromatography.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) would likely provide good separation.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the thiophene rings (likely around 230-260 nm).

  • Flow Rate: 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the hydroxyl proton, a singlet for the carboxylic acid proton, and multiplets in the aromatic region corresponding to the protons on the two thiophene rings.

  • ¹³C NMR: Expected signals would include a peak for the carboxylic carbon, a peak for the quaternary carbon bearing the hydroxyl group, and several peaks in the aromatic region for the carbons of the thiophene rings.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be at m/z 239.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid, research on structurally similar 2-(thiophen-2-yl)acetic acid derivatives has shown them to be inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[3][4]

mPGES-1 Signaling Pathway and Inhibition:

mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂). PGE₂ is a potent pro-inflammatory mediator involved in pain, fever, and swelling. Inhibition of mPGES-1 is therefore a promising therapeutic strategy for inflammatory diseases.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid (Potential Inhibitor) Inhibitor->mPGES1 Inhibition

Caption: Potential inhibition of the mPGES-1 pathway by 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.

The structural similarity of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid to known mPGES-1 inhibitors suggests that it may also exhibit this activity. Further investigation through in vitro and in vivo studies is warranted to explore this potential.

Conclusion

2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid is a compound of interest for which a complete physicochemical and biological profile is not yet available in the public domain. This guide has summarized the existing information and provided proposed experimental methodologies for its synthesis and characterization based on related compounds. The potential for this molecule to act as an mPGES-1 inhibitor highlights a promising avenue for future research in the development of novel anti-inflammatory agents. Further experimental work is crucial to fully elucidate the properties and therapeutic potential of this compound.

References

Di-2-thienylglycolic acid CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity

CAS Number: 4746-63-8[1][2]

Molecular Formula: C10H8O3S2[1][3]

This document provides a comprehensive overview of Di-2-thienylglycolic acid, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably Tiotropium Bromide.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and manufacturing settings.

PropertyValueSource
Molecular Weight 240.29 g/mol [2]
Melting Point 93 °C[2]
Boiling Point (Predicted) 436.5 ± 40.0 °C[2]
Density (Predicted) 1.527 ± 0.06 g/cm³[2]
Purity (Commercial) >95% (HPLC)[3]

Synthesis and Experimental Protocols

This compound is a crucial precursor in the manufacturing of Tiotropium Bromide. The synthesis generally involves the reaction of a 2-thienyl derivative. While specific, detailed laboratory-scale synthesis protocols are not extensively published in peer-reviewed journals, the principles can be inferred from patent literature. A generalized synthetic workflow is outlined below.

Logical Workflow for the Synthesis of Tiotropium Bromide via this compound

The following diagram illustrates the logical progression from starting materials to the final API, highlighting the central role of this compound.

Synthesis_Workflow Start Thiophene Starting Material Intermediate1 Formation of 2-Thienyl Grignard or Lithiate Reagent Start->Intermediate1 Intermediate2 Reaction with Glyoxylic Acid Derivative Intermediate1->Intermediate2 DTGA This compound Intermediate2->DTGA Esterification Esterification DTGA->Esterification Coupling Coupling with Scopin Esterification->Coupling Quaternization Quaternization Coupling->Quaternization API Tiotropium Bromide Quaternization->API HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve This compound in appropriate solvent Injection Inject sample and standard solutions into the HPLC system SamplePrep->Injection StandardPrep Prepare a reference standard solution of known concentration StandardPrep->Injection Separation Isocratic or gradient elution on a suitable reversed-phase column (e.g., C18) Injection->Separation Detection UV detection at an appropriate wavelength Separation->Detection Integration Integrate peak areas of the chromatograms Detection->Integration Calculation Calculate purity based on the area of the main peak relative to the total area Integration->Calculation Report Generate analysis report Calculation->Report Spectroscopy_Features cluster_ir Infrared (IR) Spectroscopy cluster_nmr Nuclear Magnetic Resonance (NMR) Spectroscopy cluster_ms Mass Spectrometry (MS) Molecule This compound Carboxylic Acid (-COOH) Tertiary Alcohol (-OH) Thiophene Rings IR_Signals Broad O-H stretch (acid & alcohol) Strong C=O stretch (acid) C-S stretches Aromatic C-H stretches Molecule:f0->IR_Signals Characteristic Vibrations NMR_Signals Signals in the aromatic region for thiophene protons Signal for the hydroxyl proton Signal for the carboxylic acid proton Molecule:f1->NMR_Signals Chemical Shifts MS_Signals Molecular ion peak Fragmentation patterns corresponding to loss of COOH, H2O, and thiophene moieties Molecule:f2->MS_Signals Fragmentation

References

A Comprehensive Technical Guide to Di-2-thienylglycolic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synonyms, chemical properties, and analytical methodologies for Di-2-thienylglycolic acid, a key molecule in pharmaceutical development.

This technical guide provides a thorough overview of this compound, a compound of significant interest in the chemical and pharmaceutical industries. It serves as a critical reference for researchers, scientists, and professionals involved in drug development, offering detailed information on its nomenclature, physicochemical properties, and analytical characterization.

Chemical Identity and Synonyms

This compound is a carboxylic acid containing two thiophene rings attached to a central glycolic acid backbone. Due to its complex structure and various contexts of its use, it is known by several synonyms in chemical literature and databases. A clear understanding of these alternative names is crucial for comprehensive literature searches and unambiguous scientific communication.

The most common synonyms and identifiers for this compound are summarized in the table below.

Nomenclature Type Name/Identifier
IUPAC Name 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid
CAS Number 4746-63-8
Common Synonyms This compound
Glycolic acid, di-2-thienyl-
(Hydroxy)(di-2-thienyl)acetic acid
α,α-Di(2-thienyl)glycolic acid
2-Hydroxy-2,2-bis(2-thienyl)acetic acid
Metabolite/Impurity Name Aclidinium metabolite (LAS 34850)
Tiotropium Bromide EP Impurity A

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, providing essential data for experimental design and interpretation.

Property Value
Molecular Formula C₁₀H₈O₃S₂
Molecular Weight 240.30 g/mol
Appearance Off-white powder
Purity (typical) >95% (HPLC)[1]

Role in Pharmaceutical Development

This compound is notably recognized as a significant metabolite of the long-acting muscarinic antagonist (LAMA) Aclidinium bromide, where it is designated as LAS34850. It is also classified as a process impurity in the manufacturing of Tiotropium Bromide, another prominent LAMA used in the treatment of chronic obstructive pulmonary disease (COPD). Its presence as a metabolite and impurity necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of these drug products.

Experimental Protocols

Detailed and validated experimental protocols are paramount for the accurate synthesis, purification, and analysis of this compound. This section outlines methodologies that can be adapted for these purposes.

Synthesis

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in the provided search results, a general approach can be inferred from the synthesis of related thiophene derivatives. A plausible synthetic route could involve the following conceptual steps:

Synthesis_Workflow Thiophene Thiophene Intermediate1 2-Acetylthiophene Thiophene->Intermediate1 Friedel-Crafts Acylation Intermediate2 2-Thienylglyoxylic acid Intermediate1->Intermediate2 Oxidation Final_Product This compound Intermediate2->Final_Product Grignard Reaction with 2-Thienylmagnesium bromide

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

  • Friedel-Crafts Acylation of Thiophene: Thiophene can be acylated with acetic anhydride in the presence of a Lewis acid catalyst (e.g., SnCl₄) to form 2-acetylthiophene.

  • Oxidation of 2-Acetylthiophene: The resulting 2-acetylthiophene can be oxidized to 2-thienylglyoxylic acid.

  • Grignard Reaction: 2-Thienylglyoxylic acid can then be reacted with a Grignard reagent prepared from 2-bromothiophene (2-thienylmagnesium bromide) to introduce the second thiophene ring, followed by acidic workup to yield this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Purification

Purification of the synthesized this compound is critical to remove unreacted starting materials, by-products, and other impurities. A common method for purifying solid organic acids is recrystallization.

Methodology:

  • Solvent Selection: A suitable solvent system for recrystallization should be identified. This typically involves a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A combination of polar and non-polar solvents might be necessary.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (likely in the range of 230-280 nm).
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the two thiophene rings and the hydroxyl proton. The chemical shifts and coupling patterns of the thiophene protons would provide information about their positions on the rings.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbon, the quaternary carbon bearing the hydroxyl group and two thiophene rings, and the carbons of the thiophene rings.

Note: Specific chemical shift assignments would require experimental data and potentially 2D NMR techniques like HSQC and HMBC for unambiguous assignment.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the direct biological effects or specific signaling pathways modulated by this compound itself. Its primary role in the literature is as a metabolite of Aclidinium bromide and an impurity of Tiotropium Bromide. The pharmacological activity of these parent drugs is well-established to be mediated through antagonism of muscarinic receptors.

The logical relationship concerning the known context of this compound can be visualized as follows:

Biological_Context cluster_drug Parent Drug cluster_compound Subject Compound cluster_context Biological Context Aclidinium Aclidinium Bromide Metabolite Metabolite (LAS34850) Aclidinium->Metabolite Tiotropium Tiotropium Bromide Impurity Impurity (EP Impurity A) Tiotropium->Impurity DTGA This compound Metabolite->DTGA Impurity->DTGA

Caption: Relationship of this compound to its parent compounds.

Further research is required to determine if this compound possesses any intrinsic biological activity or interacts with cellular signaling pathways independently of its parent compounds.

Conclusion

This technical guide has provided a consolidated resource on the synonyms, properties, and analytical considerations for this compound. For researchers and professionals in drug development, a thorough understanding of this molecule is essential for the quality control of Aclidinium and Tiotropium-based pharmaceuticals. While detailed experimental protocols for its synthesis and direct biological activity data remain areas for further public research, the information compiled herein serves as a foundational reference for future investigations.

References

The Biological Activity of Di-2-thienylglycolic Acid and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-thienylglycolic acid and its analogues represent a class of compounds with significant biological activity, primarily as anticholinergic agents and muscarinic receptor antagonists. Their ability to modulate the parasympathetic nervous system has led to their investigation for various therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their structure-activity relationships, quantitative potency, and the experimental methodologies used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and assessment.

Introduction

This compound is a glycolic acid derivative featuring two thiophene rings attached to the alpha carbon. This core structure has been chemically modified, particularly through esterification, to generate a range of analogues with potent parasympatholytic (anticholinergic) effects. These compounds act by competitively inhibiting the binding of the neurotransmitter acetylcholine to its muscarinic receptors, thereby blocking the physiological responses mediated by the parasympathetic nervous system.

The therapeutic potential of muscarinic antagonists is vast, with applications in treating conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. The development of analogues of this compound has been driven by the search for compounds with improved potency, selectivity for specific muscarinic receptor subtypes, and favorable pharmacokinetic profiles.

Core Biological Activity: Muscarinic Receptor Antagonism

The primary biological activity of this compound and its analogues is the antagonism of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) expressed in various tissues throughout the body. The blockade of these receptors by this compound derivatives leads to a range of physiological effects, including:

  • Mydriasis: Dilation of the pupils.

  • Antispasmodic effects: Relaxation of smooth muscle in the gastrointestinal and urinary tracts.

  • Bronchodilation: Widening of the airways in the lungs.

  • Inhibition of secretions: Reduction of saliva, sweat, and gastric acid production.

  • Central Nervous System effects: Modulation of neurotransmission in the brain, which can lead to effects like sedation or anti-tremor activity.

The potency and specific effects of these compounds are highly dependent on their chemical structure, particularly the nature of the ester group and the stereochemistry of the molecule.

Quantitative Data on Biological Activity

The anticholinergic activity of a series of esters of this compound and other glycolic acids has been evaluated in mice. The following tables summarize the quantitative data from these studies, providing a basis for comparing the potency of different analogues.

Table 1: Anticholinergic Activity of Esters of this compound and Analogues in Mice

Compound NumberGlycolic Acid MoietyAlcohol MoietyMydriasis ED50 (µmol/kg, s.c.)Anti-tremorine ED50 (µmol/kg, s.c.)
8 Di-2-thienylglycolic(+)-2α-Tropanol0.0380.075
12 Phenyl-2-thienylglycolic(+)-2α-Tropanol0.0270.052
14 Diphenylglycolic (Benzilic)(+)-2α-Tropanol0.0450.090
21 Di-2-thienylglycolic(-)-2β-Tropanol0.450.88
Atropine TropicTropine0.230.90
Scopolamine TropicScopine0.0550.21

Data extracted from a study on parasympatholytic esters of isomeric 2-tropanols.[1]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is significantly influenced by their chemical structure. Key SAR observations include:

  • The Acyl Group: The nature of the groups attached to the α-carbon of the glycolic acid moiety is a major determinant of potency. The presence of two aromatic or heteroaromatic rings, such as the two thienyl groups in this compound, is often associated with high anticholinergic activity.

  • The Amino Alcohol Ester: The structure of the alcohol esterified with the glycolic acid is crucial. Esters of (+)-2α-tropanol have been found to be more potent than their corresponding (-)-2β-tropanol epimers or the optical isomers of the alcohol.[1]

  • Stereochemistry: The stereochemistry of both the glycolic acid and the amino alcohol moieties plays a critical role in receptor binding and biological activity. Esters derived from (-)-glycolic acids are generally more potent than those from the (+)-isomers.[1]

Signaling Pathways

This compound and its analogues exert their effects by blocking the signaling pathways initiated by the binding of acetylcholine to muscarinic receptors. These pathways are primarily mediated by G-proteins.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_g_protein G-Protein Signaling Cascade ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds to Gq11 Gq/11 mAChR->Gq11 Activates Antagonist This compound Analogue Antagonist->mAChR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

muscarinic_signaling_Gi cluster_receptor Muscarinic Receptor Activation cluster_g_protein G-Protein Signaling Cascade ACh Acetylcholine mAChR Muscarinic Receptor (M2, M4) ACh->mAChR Binds to Gi Gi/o mAChR->Gi Activates Antagonist This compound Analogue Antagonist->mAChR Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The biological activity of this compound and its analogues is assessed using a variety of in vivo and in vitro assays.

Mydriasis Assay in Mice (In Vivo)

This assay measures the peripheral anticholinergic activity of a compound by assessing its ability to dilate the pupil of the eye.

Protocol:

  • Animals: Male mice are used for the assay.

  • Compound Administration: The test compound is administered subcutaneously (s.c.) at various doses. A control group receives the vehicle.

  • Pupil Measurement: At a predetermined time after administration (e.g., 30 minutes), the diameter of the pupil is measured using a dissecting microscope with an ocular micrometer.

  • Data Analysis: The dose of the compound that produces a 50% increase in pupil diameter (ED50) is calculated from the dose-response curve.

mydriasis_workflow start Start administer Administer Compound (s.c.) to Mice start->administer wait Wait 30 minutes administer->wait measure Measure Pupil Diameter wait->measure analyze Calculate ED50 measure->analyze end End analyze->end

Caption: Workflow for the mydriasis assay in mice.

Anti-tremorine Assay in Mice (In Vivo)

This assay evaluates the central anticholinergic activity of a compound by measuring its ability to counteract the tremors induced by the muscarinic agonist tremorine.

Protocol:

  • Animals: Male mice are used.

  • Compound Administration: The test compound is administered subcutaneously (s.c.) at various doses.

  • Tremorine Administration: After a set time (e.g., 30 minutes), tremorine is administered to induce tremors.

  • Tremor Assessment: The presence and severity of tremors are observed and scored at regular intervals after tremorine administration.

  • Data Analysis: The dose of the compound that protects 50% of the mice from tremorine-induced tremors (ED50) is determined.

Muscarinic Receptor Binding Assay (In Vitro)

This assay directly measures the affinity of a compound for muscarinic receptors.

Protocol:

  • Receptor Preparation: Membranes from cells or tissues expressing muscarinic receptors are prepared.

  • Radioligand: A radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is used.

  • Competition Binding: The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to reflect the affinity of the compound for the receptor.

binding_assay_workflow start Start prepare Prepare Receptor Membranes start->prepare incubate Incubate with Radioligand and Test Compound prepare->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Measure Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a muscarinic receptor binding assay.

Conclusion

This compound and its analogues constitute a significant class of muscarinic receptor antagonists with demonstrated anticholinergic activity. The potency of these compounds is highly dependent on their stereochemistry and the nature of the ester substituent. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of these compounds for potential therapeutic applications. Further research focusing on subtype selectivity and in vivo efficacy will be crucial in advancing these promising molecules towards clinical use.

References

Structure-Activity Relationship (SAR) Studies of Di-2-thienylglycolic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of di-2-thienylglycolic acid derivatives, a class of compounds predominantly known for their anticholinergic properties as muscarinic receptor antagonists. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.

Core Concepts: Muscarinic Antagonism

This compound serves as a core scaffold for several potent muscarinic receptor antagonists. These agents competitively block the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors (M1-M5), which are G-protein coupled receptors involved in a wide array of physiological functions.[1][2] The antagonism of these receptors, particularly the M3 subtype, leads to smooth muscle relaxation, making these compounds valuable in the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] Tiotropium bromide, a well-known long-acting bronchodilator, is a prominent example of a therapeutic agent derived from this chemical class.[1]

Structure-Activity Relationship Data

Compound/DerivativeModificationM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Tiotropium Quaternary ammonium scopine ester1.01.60.41.3-[1]
AtropineTropine ester of tropic acid2.5202.51.6-[1]
IpratropiumN-isopropyl derivative of atropine2.0202.02.0-[1]

Key SAR Insights:

  • The Ester Group: The nature of the amino alcohol esterified with this compound is a critical determinant of activity. The bulky and rigid tropane-based scopine moiety in tiotropium contributes significantly to its high affinity.

  • The Amine Function: Quaternization of the nitrogen atom, as seen in tiotropium and ipratropium, generally leads to potent, non-selective muscarinic antagonism. The permanent positive charge enhances binding to the anionic site of the muscarinic receptor. However, this also limits blood-brain barrier penetration, reducing central nervous system side effects.

  • Substituents on the Thienyl Rings: Modifications to the thiophene rings can influence both potency and subtype selectivity. However, systematic studies detailing these effects are limited in the public domain.

  • Chirality: The stereochemistry of the amino alcohol and the glycolic acid moiety can significantly impact binding affinity.

Experimental Protocols

Synthesis of this compound Esters

The synthesis of this compound esters, such as the scopine ester which is a precursor to tiotropium, is typically achieved through transesterification.

General Protocol for Transesterification:

  • Reactants: Methyl di-2-thienylglycolate and the desired amino alcohol (e.g., scopine) are used as starting materials.

  • Solvent: An inert solvent such as toluene or xylene is commonly employed.

  • Base Catalyst: A strong base is required to facilitate the transesterification. Sodium methoxide or sodium hydride are frequently used.

  • Reaction Conditions: The reaction mixture is heated, often under reduced pressure, to drive the reaction forward by removing the methanol byproduct.

  • Workup: The reaction mixture is cooled and then neutralized with an acid. The product is extracted with an organic solvent, washed, dried, and purified, typically by crystallization.

Muscarinic Receptor Binding Assay

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.

Protocol for [³H]-N-Methylscopolamine ([³H]-NMS) Competitive Binding Assay:

  • Membrane Preparation: Membranes from cells expressing the desired muscarinic receptor subtype (M1-M5) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand [³H]-NMS and varying concentrations of the unlabeled test compound (the this compound derivative).

  • Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Contraction

This ex vivo assay assesses the functional antagonist activity of the compounds.

Protocol for Guinea Pig Ileum Assay:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Agonist-Induced Contraction: A muscarinic agonist, such as acetylcholine or carbachol, is added to the organ bath to induce a contractile response, which is measured isometrically.

  • Antagonist Incubation: The tissue is washed and then incubated with the test compound (the this compound derivative) for a set period.

  • Challenge with Agonist: The agonist is re-introduced in the presence of the antagonist, and the contractile response is measured again.

  • Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is quantified to determine its potency, often expressed as a pA2 value.

Visualizations

Signaling Pathway of Muscarinic M3 Receptor Antagonism

M3_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to & Activates Antagonist Di-2-thienylglycolic Acid Derivative Antagonist->M3R Competitively Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction Leads to PKC_activation->Smooth_muscle_contraction Contributes to

Caption: M3 muscarinic receptor signaling pathway and its blockade.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound & Amino Alcohols Synthesis Esterification & Purification Start->Synthesis Library Library of Analogs Synthesis->Library Binding_Assay Muscarinic Receptor Binding Assay (Ki) Library->Binding_Assay Functional_Assay Guinea Pig Ileum Functional Assay (pA2) Library->Functional_Assay SAR_Table Generate SAR Table Binding_Assay->SAR_Table Functional_Assay->SAR_Table QSAR QSAR Modeling (Optional) SAR_Table->QSAR Lead_Opt Lead Optimization SAR_Table->Lead_Opt QSAR->Lead_Opt

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion

The this compound scaffold remains a valuable starting point for the design of potent muscarinic receptor antagonists. The structure-activity relationships, while not exhaustively detailed in publicly available literature, clearly indicate the critical roles of the ester and amine functionalities in determining antagonist potency. Further systematic studies involving modifications of the thienyl rings and the amino alcohol component are warranted to potentially uncover derivatives with improved affinity and subtype selectivity. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations, which could lead to the development of novel therapeutics with enhanced efficacy and safety profiles.

References

Spectroscopic data (NMR, IR, Mass Spec) for Di-2-thienylglycolic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Di-2-thienylglycolic acid, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from analogous compounds and theoretical predictions, providing a reliable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4 - 7.6dd2HH5, H5' (Thiophene)
~7.1 - 7.3m4HH3, H3', H4, H4' (Thiophene)
~5.5 (broad s)s1H-OH (hydroxyl)
~12.0 (broad s)s1H-COOH (carboxylic acid)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~175 - 180C=O (Carboxylic Acid)
~140 - 145C2, C2' (Thiophene, C-S)
~125 - 130C5, C5' (Thiophene)
~124 - 128C3, C3', C4, C4' (Thiophene)
~75 - 80C-OH (alpha-carbon)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500BroadO-H stretch (Carboxylic Acid)
~3100MediumC-H stretch (Aromatic - Thiophene)
~1700StrongC=O stretch (Carboxylic Acid)
~1400 - 1550MediumC=C stretch (Thiophene ring)
~1200 - 1300MediumC-O stretch / O-H bend
~700 - 800StrongC-S stretch / C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityProposed Fragment
240Moderate[M]⁺ (Molecular Ion)
222Low[M - H₂O]⁺
195Moderate[M - COOH]⁺
111High[C₄H₃S-CO]⁺
83Moderate[C₄H₃S]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a solid sample for analysis using either the KBr pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet : Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, scan the region from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition :

    • Ionization : For EI, a direct insertion probe may be used. For ESI, the sample solution is introduced via direct infusion or through a liquid chromatograph.

    • Mass Analysis : Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • Fragmentation Analysis : To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct ion) and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio & Fragmentation MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to the Safety, Toxicity, and Handling of Di-2-thienylglycolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available information. It is not a substitute for a formal risk assessment and should be used in conjunction with your institution's safety protocols and a thorough review of the most current Safety Data Sheet (SDS) for Di-2-thienylglycolic acid.

Introduction

This compound (CAS No. 4746-63-8) is an organic compound that serves as an intermediate in the synthesis of various pharmaceutical agents, including the long-acting bronchodilator Tiotropium Bromide[1]. As with any chemical substance used in research and development, a thorough understanding of its potential hazards, safe handling procedures, and emergency responses is crucial to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the known safety and toxicity information for this compound and outlines best practices for its handling and use in a laboratory setting.

Hazard Identification and Classification

While detailed toxicological studies for this compound are not widely published, a Safety Data Sheet (SDS) from a commercial supplier provides hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[2][3]. These classifications indicate that this compound should be handled with care, assuming it to be a hazardous substance.

The GHS hazard statements for this compound are summarized in the table below[3].

Hazard Class Hazard Statement GHS Pictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedGHS07[1][2][4]
Skin corrosion/irritation (Category 2)H315: Causes skin irritationGHS07[1][2][4]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationGHS07[1][2][4]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationGHS07[1][2][4]

Toxicological Profile

Due to a lack of specific published toxicological studies on this compound, a detailed profile is not available. The GHS classifications suggest that the primary toxicological concerns are acute oral toxicity, and irritation to the skin, eyes, and respiratory system[3]. The general toxicological properties of organic acids suggest that they can be corrosive to tissues upon direct contact[5].

Experimental Protocols for Safety Assessment

In the absence of published studies, standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD) would be appropriate for evaluating the safety of this compound. A representative, generalized experimental protocol for assessing skin irritation is provided below.

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Model (based on OECD Guideline 439)

Objective: To assess the skin irritation potential of this compound.

Materials:

  • This compound (test substance)

  • Reconstructed human epidermis (RhE) tissue models

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other suitable solvent for formazan extraction

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

Methodology:

  • Tissue Preparation: RhE tissues are pre-incubated in maintenance medium according to the tissue supplier's instructions.

  • Application of Test Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue. The substance is typically applied as a solution or a fine powder.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes) at 37°C.

  • Rinsing: Following exposure, the test substance is thoroughly rinsed from the tissue surface with PBS.

  • Post-incubation: The tissues are transferred to fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT solution. Viable cells will reduce the MTT to a blue formazan precipitate.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

    • The optical density of the formazan extract is measured using a spectrophotometer.

  • Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A substance is identified as an irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

5.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area[6].

  • For procedures that may generate dust or aerosols, a chemical fume hood should be used[6][7].

5.2. Personal Protective Equipment (PPE) A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate PPE. The following are general recommendations for handling acidic compounds[5][8][9]:

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing[8][9].

  • Skin Protection: A chemical-resistant lab coat should be worn and kept buttoned[10]. Long pants and closed-toe shoes are also required[10].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn[8][11]. It is advisable to consult the glove manufacturer's compatibility chart for the specific acid being handled.

5.3. General Hygiene Practices

  • Avoid inhalation, ingestion, and contact with skin and eyes[3].

  • Wash hands thoroughly after handling the substance and before leaving the laboratory[3].

  • Do not eat, drink, or smoke in areas where chemicals are handled[3].

  • Contaminated clothing should be removed and washed before reuse[3].

5.4. Storage

  • Store this compound in a tightly closed container in a dry, well-ventilated place[12].

  • Store in a dedicated acid/corrosives cabinet, away from bases and other incompatible materials[5][10].

  • Store on lower shelves to minimize the risk of falling from a height[10].

Emergency Procedures

6.1. Spills

  • Small Spills: For small spills, use an inert absorbent material to contain the substance. Sweep up and place in a suitable container for disposal[12].

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team[7].

6.2. First Aid Measures In case of exposure, immediate action is critical. The following are general first aid guidelines for acid exposure[5][13][14]:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[5][14]. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with large amounts of water for at least 15 minutes[5][7][13]. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk[5]. Seek immediate medical attention.

Visual Guides

7.1. Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Consult SDS b Assess Risks a->b c Select Appropriate PPE b->c d Work in a Ventilated Area c->d Proceed to Handling e Wear Full PPE d->e f Handle with Care e->f g Properly Store or Dispose f->g Complete Handling h Decontaminate Work Area g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j

Caption: A generalized workflow for the safe handling of this compound.

7.2. First Aid Decision Tree for Acid Exposure

References

Unveiling Di-2-thienylglycolic Acid: A Core Moiety in Modern Anticholinergic Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Historical Background, and Synthesis of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, a deep understanding of key pharmaceutical intermediates is paramount. Di-2-thienylglycolic acid, a substituted glycolic acid bearing two thiophene rings, stands as a critical building block in the synthesis of several important anticholinergic drugs. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and detailed experimental protocols for its synthesis, alongside its metabolic fate in relevant drug molecules.

Historical Background and Discovery

The precise first synthesis of this compound is not prominently documented in readily available historical records. Its discovery and initial synthesis are likely embedded within the broader surge of research into synthetic anticholinergic agents that took place in the mid-20th century. Following the discovery of the therapeutic properties of atropine and other belladonna alkaloids, medicinal chemists sought to create synthetic analogues with improved selectivity and reduced side effects.

The thiophene ring, first identified by Viktor Meyer in 1882 as a contaminant in benzene, became an attractive scaffold for medicinal chemists due to its bioisosteric relationship with the benzene ring.[1][2][3][4] The development of synthetic methodologies for thiophene derivatives throughout the 20th century paved the way for the creation of novel drug candidates.

The emergence of this compound as a key intermediate is intrinsically linked to the development of potent, long-acting muscarinic antagonists (LAMAs) for the treatment of respiratory diseases. Its structure, featuring a central quaternary carbon bonded to a hydroxyl group, a carboxylic acid, and two thiophene rings, proved to be a crucial pharmacophore for high-affinity binding to muscarinic receptors. While a definitive "discoverer" of the acid itself is not easily identified, its importance was solidified with the synthesis of drugs like tiotropium bromide and aclidinium bromide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in synthetic processes.

PropertyValueReference
Molecular Formula C₁₀H₈O₃S₂[5]
Molecular Weight 240.3 g/mol [5]
CAS Number 4746-63-8[6]
Melting Point 93 °C[7]
Boiling Point 436.5 ± 40.0 °C (Predicted)[7]
Density 1.527 ± 0.06 g/cm³ (Predicted)[7]
Purity >95% (HPLC)[6]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, acetone, and acetic acid.[8]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process. Modern synthetic routes often utilize Grignard reagents and oxalic acid derivatives. Below is a representative experimental protocol.

Synthesis of the Scopine Ester of this compound (Intermediate for Tiotropium Bromide)

This protocol describes the synthesis of an ester of this compound with scopine, a key step in the production of tiotropium bromide.

Step 1: Formation of the Oxalyl Chloride Adduct with Scopine

  • A solution of scopine (1 equivalent) and triethylamine (1 equivalent) in tetrahydrofuran (THF) is prepared.

  • This solution is slowly added dropwise to a stirred solution of oxalyl chloride (1.05 equivalents) and a catalytic amount of dimethylaminopyridine (0.05 equivalents) in THF at 0°C.

  • The reaction mixture is stirred at 0°C for 2 hours.[9]

Step 2: Grignard Reaction with 2-thienylmagnesium bromide

  • The reaction mixture from Step 1 is cooled to -30°C.

  • A solution of 2-thienylmagnesium bromide (3 equivalents) in THF is added dropwise over 1 hour.

  • The reaction mixture is stirred at -30°C for an additional 2 hours.[9]

Step 3: Work-up and Isolation

  • The reaction is quenched by pouring the mixture into a cooled aqueous solution of an inorganic acid (e.g., hydrochloric acid).

  • The aqueous phase is separated and the pH is adjusted with a base to precipitate the free base of the scopine ester.

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the solvent is evaporated to yield the crude scopine ester of this compound.

  • Further purification can be achieved by crystallization from a suitable solvent.

Synthesis_Workflow cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Work-up & Isolation Scopine Scopine in THF Adduct_Formation Reaction at 0°C Scopine->Adduct_Formation Triethylamine Triethylamine Triethylamine->Adduct_Formation Oxalyl_Chloride Oxalyl Chloride in THF Oxalyl_Chloride->Adduct_Formation DMAP DMAP (catalyst) DMAP->Adduct_Formation Scopine_Adduct Scopine-Oxalyl Adduct Adduct_Formation->Scopine_Adduct Grignard_Reaction Reaction at -30°C Scopine_Adduct->Grignard_Reaction Grignard_Reagent 2-thienylmagnesium bromide Grignard_Reagent->Grignard_Reaction Scopine_Ester_Crude Crude Scopine Ester Grignard_Reaction->Scopine_Ester_Crude Acid_Quench Acidic Work-up Scopine_Ester_Crude->Acid_Quench Basification Basification Acid_Quench->Basification Extraction Extraction Basification->Extraction Purification Crystallization Extraction->Purification Final_Product Pure Scopine Ester of This compound Purification->Final_Product

Fig. 1: Synthesis workflow for the scopine ester of this compound.

Metabolic Pathway

This compound is a major metabolite of the anticholinergic drug aclidinium bromide.[1][2][3] Understanding its metabolic fate is crucial for evaluating the drug's pharmacokinetics and safety profile. Aclidinium bromide undergoes rapid hydrolysis in human plasma, a process that is both non-enzymatic and enzymatic, primarily mediated by butyrylcholinesterase.[1][10] This hydrolysis cleaves the ester bond, yielding this compound and the corresponding alcohol moiety.[2][11] Both of these metabolites are pharmacologically inactive at muscarinic receptors.[2]

Metabolic_Pathway Aclidinium Aclidinium Bromide (Active Drug) Hydrolysis Hydrolysis (Non-enzymatic and Enzymatic) Aclidinium->Hydrolysis Metabolite1 This compound (Inactive Metabolite) Hydrolysis->Metabolite1 Metabolite2 Alcohol Moiety (Inactive Metabolite) Hydrolysis->Metabolite2 Excretion Excretion (Urine and Feces) Metabolite1->Excretion Metabolite2->Excretion

Fig. 2: Metabolic pathway of aclidinium bromide.

Conclusion

This compound, while not a household name, is a cornerstone in the synthesis of vital medications for chronic obstructive pulmonary disease. Its discovery is a testament to the evolution of medicinal chemistry, building upon the foundational knowledge of heterocyclic chemistry and the quest for safer and more effective anticholinergic agents. The synthetic pathways to this key intermediate, though complex, are well-established, enabling the large-scale production of life-improving therapies. For researchers in drug development, a comprehensive understanding of this compound, from its historical context to its synthesis and metabolic fate, is indispensable for the continued innovation of respiratory medicine.

References

Methodological & Application

Laboratory Synthesis of Di-2-thienylglycolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory protocols for the synthesis of Di-2-thienylglycolic acid, a key intermediate in the synthesis of various pharmaceuticals. The synthesis is a multi-step process commencing from commercially available 2-thiophenecarboxaldehyde. The protocols provided herein are based on established chemical transformations, including the benzoin condensation to form 2,2'-thenoin, followed by its oxidation to 2,2'-thenil, and culminating in a benzilic acid rearrangement to yield the final product, this compound. This document includes detailed experimental procedures, quantitative data for each step, and a visual representation of the overall workflow to aid in the successful execution of this synthesis.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. Its structural motif, featuring two thiophene rings attached to a glycolic acid backbone, is present in a number of pharmacologically active compounds. A reliable and well-documented synthetic route is therefore essential for researchers in this field. The synthesis described here follows a classical three-step pathway, which is both robust and scalable for laboratory purposes.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepReactionStarting MaterialProductReagents/SolventsReaction Time (approx.)Yield (%)Melting Point (°C)
1Benzoin Condensation2-Thiophenecarboxaldehyde2,2'-ThenoinSodium Cyanide, Ethanol, Water24 hours~60-70114-116
2Oxidation2,2'-Thenoin2,2'-ThenilCopper(II) Acetate, Acetic Acid, Ammonium Nitrate2 hours~85-9581-84
3Benzilic Acid Rearrangement2,2'-ThenilThis compoundPotassium Hydroxide, Ethanol, Water, Hydrochloric Acid1.5 hours~80-90120-122

Experimental Protocols

Step 1: Synthesis of 2,2'-Thenoin

Materials:

  • 2-Thiophenecarboxaldehyde

  • Sodium Cyanide (NaCN)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve 20 g (0.178 mol) of 2-thiophenecarboxaldehyde in 100 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of 4.0 g (0.082 mol) of sodium cyanide in 50 mL of deionized water.

  • Add the sodium cyanide solution to the ethanolic solution of 2-thiophenecarboxaldehyde with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 30 minutes.

  • After reflux, allow the reaction mixture to cool to room temperature and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold 50% ethanol-water (2 x 30 mL).

  • Recrystallize the crude 2,2'-thenoin from ethanol to obtain a purified product.

  • Dry the crystals in a desiccator.

Step 2: Synthesis of 2,2'-Thenil

Materials:

  • 2,2'-Thenoin

  • Copper(II) Acetate Monohydrate

  • Glacial Acetic Acid

  • Ammonium Nitrate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g (0.045 mol) of 2,2'-thenoin in 100 mL of glacial acetic acid by gentle warming.

  • Add a solution of 18 g (0.090 mol) of copper(II) acetate monohydrate in 50 mL of 50% aqueous acetic acid.

  • Add a catalytic amount of ammonium nitrate (approximately 0.5 g).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1.5 hours. The solution will turn from blue to green.

  • After reflux, cool the reaction mixture and pour it into 500 mL of cold water.

  • The yellow solid product, 2,2'-thenil, will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure 2,2'-thenil.

  • Dry the product.

Step 3: Synthesis of this compound (Benzilic Acid Rearrangement)

Materials:

  • 2,2'-Thenil

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • pH paper

Procedure:

  • In a 250 mL round-bottom flask, prepare a solution of 10 g (0.045 mol) of 2,2'-thenil in 50 mL of 95% ethanol.

  • In a separate beaker, dissolve 10 g (0.178 mol) of potassium hydroxide in 20 mL of deionized water.

  • Add the potassium hydroxide solution to the ethanolic solution of 2,2'-thenil.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. The color of the solution will change.

  • After reflux, cool the reaction mixture to room temperature.

  • Transfer the cooled mixture to a beaker and place it in an ice bath.

  • Slowly and with stirring, add concentrated hydrochloric acid until the solution is acidic (pH ~2), checked with pH paper. This compound will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

  • Dry the final product.

Mandatory Visualization

Synthesis_Workflow Start 2-Thiophenecarboxaldehyde Step1 Benzoin Condensation (NaCN, EtOH/H2O, Reflux) Start->Step1 Intermediate1 2,2'-Thenoin Step1->Intermediate1 Step2 Oxidation (Cu(OAc)2, AcOH, Reflux) Intermediate1->Step2 Intermediate2 2,2'-Thenil Step2->Intermediate2 Step3 Benzilic Acid Rearrangement (KOH, EtOH/H2O, Reflux; then HCl) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway for this compound.

Signaling Pathway Diagram

Benzilic_Acid_Rearrangement cluster_start cluster_end Thenil 2,2'-Thenil Adduct Tetrahedral Adduct Thenil->Adduct Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) Rearrangement 1,2-Thienyl Migration Adduct->Rearrangement Carboxylate Potassium Di-2-thienylglycolate Rearrangement->Carboxylate Final_Product This compound Carboxylate->Final_Product Protonation H_ion Acidification (H⁺)

Application Notes and Protocols for Green Chemistry Approaches in the Synthesis of Di-2-thienylglycolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Di-2-thienylglycolic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably for antimuscarinic agents. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, posing environmental and safety concerns. These application notes outline greener and more sustainable approaches to the synthesis of this compound, focusing on the principles of green chemistry to minimize waste, reduce energy consumption, and utilize safer chemicals. The proposed methods aim to provide efficient and environmentally responsible alternatives for the production of this important pharmaceutical building block.

Comparative Analysis of Synthetic Routes

The following table summarizes the key differences between the conventional and the proposed green synthetic approaches to this compound.

StepConventional ApproachProposed Green ApproachGreen Chemistry Principle Addressed
1. Synthesis of Bis(2-thienyl) Ketone Friedel-Crafts acylation using thiophene and an acylating agent with a Lewis acid catalyst (e.g., AlCl₃) in a chlorinated solvent (e.g., dichloromethane).Biocatalytic oxidation of a suitable precursor or a solvent-free/green solvent-based reaction.Use of renewable feedstocks, safer solvents, and catalysis.
2. Formation of α-Hydroxy Acid Precursor Cyanohydrin formation using toxic alkali metal cyanides (e.g., KCN) followed by hydrolysis.Biocatalytic hydroxylation or use of a less toxic cyanating agent in a green solvent.Use of less hazardous chemical syntheses and safer solvents.
3. Hydrolysis to this compound Strong acid or base-catalyzed hydrolysis of the cyanohydrin or ester precursor, often requiring high temperatures and generating significant waste.Enzyme-catalyzed hydrolysis (e.g., using a lipase or nitrilase) in an aqueous medium under mild conditions.Catalysis, use of renewable (enzymatic) catalysts, and design for energy efficiency.

Proposed Green Synthetic Pathway

The proposed green synthesis of this compound is a two-step process starting from 2-acetylthiophene, which can be derived from renewable resources. This pathway utilizes biocatalysis to minimize the use of hazardous reagents and solvents.

Green_Synthesis_Workflow cluster_0 Step 1: Biocatalytic Dimerization and Oxidation cluster_1 Step 2: Enantioselective Biocatalytic Hydroxylation A 2-Acetylthiophene B Thiamine Diphosphate (ThDP)-dependent Enzyme A->B Enzyme (e.g., Benzoylformate Decarboxylase Mutant) C Bis(2-thienyl) Ketone B->C Aerobic Oxidation D Bis(2-thienyl) Ketone E Hydroxynitrile Lyase (HNL) or similar enzyme D->E Enzyme, HCN source (e.g., in situ generation) F This compound E->F Hydrolysis

Caption: Proposed green synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Green Synthesis of Bis(2-thienyl) Ketone via Biocatalytic Oxidation

This protocol describes a potential biocatalytic method for the synthesis of bis(2-thienyl) ketone from 2-acetylthiophene, inspired by the principles of enzyme-catalyzed C-C bond formation and subsequent oxidation. This approach avoids the use of harsh Lewis acids and chlorinated solvents.

Materials:

  • 2-Acetylthiophene

  • Recombinant E. coli expressing a suitable ThDP-dependent enzyme (e.g., a variant of benzoylformate decarboxylase)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Thiamine diphosphate (ThDP)

  • MgCl₂

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

Equipment:

  • Fermenter or shake flasks for cell culture

  • Centrifuge

  • Cell disruptor (e.g., sonicator)

  • Stirred-tank bioreactor or temperature-controlled shaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enzyme Preparation:

    • Cultivate the recombinant E. coli strain expressing the ThDP-dependent enzyme in a suitable growth medium.

    • Induce enzyme expression (e.g., with IPTG).

    • Harvest the cells by centrifugation and resuspend them in potassium phosphate buffer.

    • Lyse the cells using a cell disruptor and clarify the lysate by centrifugation to obtain the crude enzyme extract.

  • Biocatalytic Reaction:

    • In a stirred-tank bioreactor, prepare a reaction mixture containing potassium phosphate buffer, ThDP, and MgCl₂.

    • Add the crude enzyme extract to the reaction mixture.

    • Add 2-acetylthiophene to the mixture. The substrate can be added neat or as a solution in a biocompatible co-solvent to improve solubility.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation and aeration to facilitate the oxidative step.

    • Monitor the reaction progress by HPLC or GC-MS.

  • Product Isolation and Purification:

    • Once the reaction is complete, saturate the aqueous phase with NaCl.

    • Extract the product with ethyl acetate.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude bis(2-thienyl) ketone.

    • Purify the product by column chromatography on silica gel using a green eluent system (e.g., ethyl acetate/heptane).

Protocol_1_Workflow A Cultivate Recombinant E. coli B Induce Enzyme Expression A->B C Harvest and Lyse Cells B->C D Prepare Reaction Mixture C->D E Add Enzyme and Substrate D->E F Incubate under Controlled Conditions E->F G Monitor Reaction Progress F->G H Extract Product with Ethyl Acetate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the green synthesis of bis(2-thienyl) ketone.

Protocol 2: Biocatalytic Synthesis of this compound

This protocol details the enzymatic conversion of bis(2-thienyl) ketone to this compound, avoiding the use of bulk toxic cyanide. This method focuses on an enantioselective synthesis which is often a critical requirement in pharmaceutical manufacturing.

Materials:

  • Bis(2-thienyl) ketone

  • Immobilized hydroxynitrile lyase (HNL)

  • Potassium cyanide (KCN) or a less toxic cyanide source (e.g., acetone cyanohydrin)

  • Citrate-phosphate buffer (pH adjusted for optimal enzyme activity, e.g., pH 5.5)

  • A green co-solvent if needed (e.g., 2-methyltetrahydrofuran)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

Equipment:

  • pH meter

  • Temperature-controlled reactor

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enzymatic Cyanohydrin Formation:

    • In a temperature-controlled reactor, dissolve bis(2-thienyl) ketone in a minimal amount of a green co-solvent and add it to the citrate-phosphate buffer.

    • Add the immobilized HNL to the mixture.

    • Slowly add the cyanide source to the reaction mixture while maintaining the pH with a pH-stat or by manual addition of a suitable buffer. The slow addition is crucial to keep the concentration of free cyanide low.

    • Stir the reaction mixture at a controlled temperature (e.g., 25°C) until the conversion of the ketone is complete (monitored by HPLC).

  • Hydrolysis to the Acid:

    • Once the cyanohydrin formation is complete, filter off the immobilized enzyme for reuse.

    • Acidify the reaction mixture with hydrochloric acid to hydrolyze the nitrile group. This step should be performed in a well-ventilated fume hood due to the potential release of HCN.

    • Heat the mixture gently if required to facilitate hydrolysis.

  • Product Isolation and Purification:

    • After hydrolysis is complete, cool the reaction mixture to room temperature.

    • Extract the this compound with ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable green solvent system (e.g., water/ethanol mixture) to obtain pure this compound.

Protocol_2_Workflow A Dissolve Bis(2-thienyl) Ketone B Add Immobilized HNL A->B C Slowly Add Cyanide Source B->C D Monitor Reaction C->D E Filter to Recover Enzyme D->E F Acidify to Hydrolyze Nitrile E->F G Extract Product F->G H Recrystallize for Purification G->H

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Safety and Environmental Considerations:

  • Enzyme Handling: While enzymes are generally considered safe, appropriate personal protective equipment (PPE) should be worn to avoid inhalation of enzyme dust or skin contact.

  • Cyanide Handling: All operations involving cyanide must be conducted in a well-ventilated fume hood by trained personnel. A quench solution (e.g., bleach) should be readily available.

  • Solvent Waste: Green solvents should be recycled whenever possible. Aqueous waste should be neutralized before disposal.

  • Biocatalyst Reuse: The use of immobilized enzymes allows for easy recovery and reuse, reducing waste and improving process economy.

The proposed green chemistry approaches for the synthesis of this compound offer significant advantages over conventional methods by employing biocatalysis to reduce reliance on hazardous materials and environmentally harmful solvents. These protocols provide a framework for developing safer, more sustainable, and economically viable manufacturing processes for this important pharmaceutical intermediate. Further optimization of reaction conditions and enzyme selection can lead to even more efficient and greener synthetic routes.

Application Notes and Protocols for Di-2-thienylglycolic Acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization, is a widely employed and effective method.[1] Di-2-thienylglycolic acid, a chiral carboxylic acid, serves as a valuable resolving agent, particularly for racemic amines.

This document provides detailed application notes and protocols for the utilization of this compound in chiral resolution. It outlines the underlying principles, experimental procedures, and methods for data analysis to guide researchers in successfully separating enantiomers.

Principle of Chiral Resolution using this compound

The fundamental principle of this resolution technique lies in the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure form of this compound (either (R)-(-) or (S)-(+)). This reaction forms a pair of diastereomeric salts.

(±)-Base + (+)-Acid → (+)-Base-(+)-Acid Salt + (-)-Base-(+)-Acid Salt

Diastereomers possess different physical properties, most notably solubility in a given solvent.[1] This difference in solubility allows for the separation of the two diastereomeric salts through fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor.

Once the less soluble diastereomeric salt is isolated, the enantiomerically pure base can be recovered by treating the salt with a strong base to neutralize the this compound. Similarly, the other enantiomer can be recovered from the mother liquor.

Experimental Protocols

The following protocols are generalized procedures for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific racemic compound.

Protocol 1: Formation and Crystallization of Diastereomeric Salts

Objective: To form diastereomeric salts of a racemic amine with an enantiopure this compound and isolate the less soluble salt by crystallization.

Materials:

  • Racemic amine

  • (R)-(-)-Di-2-thienylglycolic acid or (S)-(+)-Di-2-thienylglycolic acid

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, or a mixture)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)

  • Crystallization dish or Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a clean and dry flask, dissolve the racemic amine (1 equivalent) in a minimal amount of the chosen heated solvent with stirring.

  • Addition of Resolving Agent: In a separate flask, dissolve the enantiomerically pure this compound (0.5-1.0 equivalent) in the same solvent, also with heating and stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring. The formation of a precipitate may occur immediately.

  • Heating to Dissolution: Heat the mixture until all the solid dissolves, forming a clear solution. If the solid does not dissolve completely, add a small amount of additional solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in an oven at a suitable temperature or under a vacuum.

Protocol 2: Regeneration of the Enantiopure Amine

Objective: To recover the enantiomerically pure amine from the isolated diastereomeric salt.

Materials:

  • Isolated and dried diastereomeric salt

  • Aqueous solution of a strong base (e.g., 2M Sodium Hydroxide)

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution of the Salt: Dissolve the diastereomeric salt in water.

  • Basification: Add the aqueous solution of the strong base to the dissolved salt solution until the pH is basic (pH > 10). This will neutralize the this compound and liberate the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent. Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them with water and then with brine to remove any residual base and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the enantiomerically pure amine.

  • Recovery of Resolving Agent: The aqueous layer containing the sodium salt of this compound can be acidified with a strong acid (e.g., HCl) to precipitate the resolving agent, which can then be recovered by filtration, dried, and reused.

Protocol 3: Determination of Enantiomeric Excess

Objective: To determine the optical purity of the resolved amine.

Methods:

The enantiomeric excess (e.e.) of the resolved amine can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the peak areas are used to calculate the e.e.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile amines or their derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.

  • Polarimetry: The optical rotation of the resolved enantiomer is measured and compared to the known specific rotation of the pure enantiomer.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during a chiral resolution experiment.

Table 1: Crystallization of Diastereomeric Salts

Racemic AmineResolving Agent ((R) or (S))Solvent SystemMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Melting Point of Salt (°C)
Example Amine A(R)-(-)-Di-2-thienylglycolic acidEthanol1:0.845155-157
Example Amine B(S)-(+)-Di-2-thienylglycolic acidMethanol/Water1:0.638162-164

Table 2: Characterization of Resolved Enantiomers

Resolved EnantiomerYield (%)Enantiomeric Excess (e.e.) (%)Method of e.e. DeterminationSpecific Rotation [α]D (c, solvent)
(+)-Amine A85>98Chiral HPLC+X.X (c=1, Methanol)
(-)-Amine B8295Chiral GC-Y.Y (c=0.5, Chloroform)

Visualizations

The following diagrams illustrate the workflow and logical relationships in the chiral resolution process using this compound.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Enantiomer Recovery Racemic Amine Racemic Amine Salt Formation Formation of Diastereomeric Salts Racemic Amine->Salt Formation Resolving Agent (R)- or (S)-Di-2-thienylglycolic acid Resolving Agent->Salt Formation Crystallization Crystallization Salt Formation->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Salt Crystals of Less Soluble Salt Filtration->Less Soluble Salt Mother Liquor Mother Liquor with More Soluble Salt Filtration->Mother Liquor Regeneration Regeneration of Enantiopure Amine Less Soluble Salt->Regeneration Pure Enantiomer Isolated Pure Enantiomer Regeneration->Pure Enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Logical_Relationship Start Racemic Mixture (e.g., Amine) Step1 React with Chiral Resolving Agent (this compound) Start->Step1 Decision Different Solubility of Diastereomeric Salts? Step1->Decision Step2 Fractional Crystallization Decision->Step2 Yes Failure Resolution Fails Decision->Failure No Step3a Isolate Less Soluble Diastereomer Step2->Step3a Step3b Isolate More Soluble Diastereomer from Mother Liquor Step2->Step3b Step4a Regenerate Enantiomer 1 Step3a->Step4a Step4b Regenerate Enantiomer 2 Step3b->Step4b End1 Pure Enantiomer 1 Step4a->End1 End2 Pure Enantiomer 2 Step4b->End2

Caption: Logical steps in the chiral resolution process.

References

Application of Di-2-thienylglycolic Acid for the Resolution of Enantiomeric Amines: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The resolution of enantiomeric amines is a critical process in the development of chiral pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. Diastereomeric salt formation followed by fractional crystallization is a robust and widely employed method for the separation of enantiomers on both laboratory and industrial scales. The choice of a suitable resolving agent is paramount for the efficiency of this process.

Di-2-thienylglycolic acid, a chiral carboxylic acid, presents itself as a promising resolving agent for racemic amines. Its structural features, including the presence of two thiophene rings, can facilitate strong and stereospecific interactions with chiral amines, leading to the formation of diastereomeric salts with significantly different physicochemical properties, such as solubility. This difference in solubility is the cornerstone of separation by fractional crystallization. The selection of an appropriate solvent system is crucial to maximize the solubility difference between the diastereomeric salts, thereby enabling high yields and enantiomeric purities of the desired amine enantiomer.

This document provides a generalized protocol for the application of this compound in the resolution of enantiomeric amines. It is important to note that the optimal conditions, including the choice of solvent, stoichiometry, and crystallization temperature, are highly dependent on the specific amine being resolved and must be determined empirically.

Experimental Protocols

The following protocols outline the general steps involved in the resolution of a racemic amine using this compound. These should be considered as a starting point for optimization.

Diastereomeric Salt Formation and Fractional Crystallization

Objective: To form diastereomeric salts of a racemic amine with an enantiomerically pure form of this compound and to isolate one diastereomer through fractional crystallization.

Materials:

  • Racemic amine

  • Enantiomerically pure (+)- or (-)-Di-2-thienylglycolic acid

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

  • Standard laboratory glassware (flasks, beakers, crystallizing dish)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Screening: In small-scale trials, dissolve the racemic amine and one equivalent of the chiral resolving agent (this compound) in various solvents and solvent mixtures with gentle heating. Observe the formation of crystalline precipitates upon cooling. The ideal solvent will show a significant difference in the amount of precipitate formed between the two diastereomers.

  • Salt Formation: In a suitable flask, dissolve the racemic amine in the optimized solvent or solvent mixture with stirring. In a separate container, dissolve an equimolar amount of the enantiomerically pure this compound in the same solvent, using gentle heat if necessary.

  • Crystallization: Slowly add the this compound solution to the amine solution with continuous stirring. The formation of a precipitate may occur immediately or upon cooling. For controlled crystallization, it is recommended to cool the solution slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated crystals in a drying oven at a suitable temperature or under vacuum to a constant weight.

Liberation of the Enantiomerically Enriched Amine

Objective: To recover the enantiomerically enriched amine from the isolated diastereomeric salt.

Materials:

  • Isolated diastereomeric salt

  • Aqueous base solution (e.g., 1 M NaOH or 1 M NaHCO₃)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Salt Dissociation: Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent.

  • Basification: Add an aqueous base solution dropwise with stirring to neutralize the this compound and liberate the free amine. The pH of the aqueous layer should be monitored to ensure complete neutralization (typically pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer containing the free amine. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.

  • Drying and Concentration: Combine the organic extracts and dry them over a suitable drying agent. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Determination of Enantiomeric Purity

Objective: To determine the enantiomeric excess (ee) of the resolved amine.

Methodology: The enantiomeric purity of the resolved amine should be determined using a suitable chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the most common methods.

  • Method Development: Develop a chiral HPLC or GC method capable of separating the two enantiomers of the amine. This typically involves screening different chiral stationary phases and mobile phases/temperature programs.

  • Sample Preparation: Prepare a solution of the resolved amine at a known concentration in a suitable solvent.

  • Analysis: Inject the sample onto the chiral column and record the chromatogram.

  • Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation

Due to the lack of specific experimental data in the public domain for the resolution of amines with this compound, a generalized data table structure is provided below for researchers to populate with their own experimental results.

Table 1: Screening of Solvents for the Resolution of Racemic [Amine Name] with (+)-Di-2-thienylglycolic Acid

EntrySolvent System (v/v)Temperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess of Resolved Amine (%)
1Methanol4DataData
2Ethanol4DataData
3Isopropanol4DataData
4Acetone4DataData
5Ethyl Acetate4DataData
6Methanol/Water (9:1)4DataData

Visualization

The logical workflow for the resolution of enantiomeric amines using this compound can be visualized as a flowchart.

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Separation & Liberation cluster_2 Product Isolation & Analysis racemic_amine Racemic Amine (R)-Amine & (S)-Amine mix Mix and Dissolve racemic_amine->mix resolving_agent (+)-Di-2-thienylglycolic Acid resolving_agent->mix solvent Optimal Solvent solvent->mix crystallization Cooling & Crystallization mix->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Amine)-(+)-Salt) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in (S)-Amine-(+)-Salt) filtration->mother_liquor basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Liquid-Liquid Extraction basification->extraction resolved_amine Enantiomerically Enriched (R)-Amine extraction->resolved_amine recovered_agent Recovered (+)-Di-2-thienylglycolic Acid extraction->recovered_agent analysis Chiral HPLC/GC Analysis resolved_amine->analysis ee_determination Determine Enantiomeric Excess (ee) analysis->ee_determination

Caption: Workflow for the resolution of enantiomeric amines.

The Role of Di-2-thienylglycolic Acid in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid, a derivative of glycolic acid, is a valuable chiral building block in the field of asymmetric synthesis. Its primary application lies in the synthesis of complex, optically active pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its integral role in the industrial synthesis of Tiotropium Bromide, a long-acting anticholinergic bronchodilator. Furthermore, we will explore its potential application as a chiral resolving agent for the separation of enantiomers.

Application 1: Chiral Building Block in the Synthesis of Tiotropium Bromide

This compound is a key precursor in the manufacture of Tiotropium Bromide. In this synthesis, it provides the necessary stereochemistry and the di-thienylglycolate moiety, which is crucial for the drug's therapeutic activity. The synthesis involves the esterification of scopine with a derivative of this compound.

Logical Workflow for Tiotropium Bromide Synthesis

Tiotropium_Synthesis Scopine Scopine Transesterification Transesterification Scopine->Transesterification DTG_Ester Methyl Di-(2-thienyl)glycolate DTG_Ester->Transesterification Base Base (e.g., Sodium Methoxide) Base->Transesterification Intermediate Scopine Ester of Di-(2-thienyl)glycolic Acid Transesterification->Intermediate Quaternization Quaternization Intermediate->Quaternization MeBr Methyl Bromide MeBr->Quaternization Tiotropium Tiotropium Bromide Quaternization->Tiotropium

Caption: Synthetic pathway of Tiotropium Bromide.

Experimental Protocols

Protocol 1: Synthesis of the Scopine Ester of Di-(2-thienyl)glycolic Acid via Transesterification [1][2][3][4]

This protocol describes the transesterification of methyl di-(2-thienyl)glycolate with scopine.

Materials:

  • Methyl di-(2-thienyl)glycolate

  • Scopine

  • Sodium methoxide (or other strong base like metallic sodium or sodium hydride)

  • Inert solvent (e.g., toluene, xylene, or heptane)

  • Dichloromethane

  • Acetonitrile

Procedure:

  • In a reaction vessel, dissolve methyl di-(2-thienyl)glycolate and scopine in an inert solvent such as toluene. Alternatively, the reaction can be carried out in a melt.

  • Add a catalytic amount of a strong base, such as sodium methoxide. The amount can range from substoichiometric (0.1-0.36 equivalents if using metallic sodium) to stoichiometric (1.0 equivalent for sodium methoxide).

  • Heat the reaction mixture to a temperature not exceeding 95°C under reduced pressure (4 to 50 kPa) to facilitate the removal of methanol produced during the reaction.

  • After the reaction is complete, process the mixture by acidification followed by alkalization to obtain the free base.

  • Extract the product with dichloromethane.

  • The crude product is then crystallized from acetonitrile to yield the purified scopine ester of di-(2-thienyl)glycolic acid.

Protocol 2: Quaternization to form Tiotropium Bromide [1][2]

This protocol outlines the final step in the synthesis of Tiotropium Bromide.

Materials:

  • Scopine ester of di-(2-thienyl)glycolic acid

  • Methyl bromide

  • Acetonitrile

Procedure:

  • Dissolve the purified scopine ester of di-(2-thienyl)glycolic acid in acetonitrile.

  • Add a solution of methyl bromide (e.g., 50% in acetonitrile) to the mixture.

  • Seal the reaction vessel and stir the mixture at room temperature for approximately 72 hours.

  • The resulting crystalline product, Tiotropium Bromide, is then isolated and dried.

Data Presentation
Reaction StepReactantsKey ReagentsSolventTemperaturePressurePurity of Intermediate
TransesterificationMethyl di-(2-thienyl)glycolate, ScopineSodium methoxideToluene< 95°C4-50 kPa98.5% - 99.5%[2]
QuaternizationScopine ester of di-(2-thienyl)glycolic acidMethyl bromideAcetonitrileRoom Temp.Atmospheric> 99.0%

Application 2: Potential as a Chiral Resolving Agent

This compound, being a chiral carboxylic acid, has the potential to be used as a resolving agent for the separation of racemic mixtures of chiral amines and amino alcohols.[5][6][7][8] The principle behind this application is the formation of diastereomeric salts which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9][10]

General Principle of Chiral Resolution

Chiral_Resolution Racemic_Amine Racemic Amine (R-amine + S-amine) Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation Resolving_Agent (R)-Di-2-thienylglycolic Acid Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomers (R-amine, R-acid) (S-amine, R-acid) Salt_Formation->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Separated_Salts Separated Diastereomeric Salts Separation->Separated_Salts Liberation Liberation of Amine Separated_Salts->Liberation Enantiomers Pure Enantiomers (R-amine and S-amine) Liberation->Enantiomers

Caption: Chiral resolution of a racemic amine.

Proposed Experimental Protocol for Chiral Resolution

The following is a generalized protocol for the resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution.

Materials:

  • Racemic amine or amino alcohol

  • Enantiomerically pure (R)- or (S)-Di-2-thienylglycolic acid

  • Suitable solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures with water)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for liberation of the resolved amine.

Procedure:

  • Dissolve the racemic amine in a suitable solvent.

  • Add an equimolar amount of enantiomerically pure this compound to the solution.

  • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolate the precipitated salt by filtration.

  • The enantiomeric purity of the amine in the salt can be determined by techniques such as chiral HPLC or polarimetry after liberation.

  • To recover the resolved amine, dissolve the diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the acid.

  • Extract the free amine with an organic solvent.

  • The resolving agent can be recovered from the aqueous layer by acidification.

Factors to Consider for Successful Resolution
ParameterImportanceConsiderations
Solvent Choice HighAffects the solubility difference between the diastereomeric salts. A systematic screening of solvents is recommended.
Temperature HighControls the rate of crystallization and can influence the purity of the precipitated salt.
Stoichiometry MediumThe molar ratio of the resolving agent to the racemate can impact the yield and efficiency of the resolution.
Purity of Resolving Agent HighThe enantiomeric purity of the resolving agent directly affects the maximum achievable enantiomeric excess of the resolved compound.

Conclusion

This compound is a versatile chiral molecule with a significant and well-established role as a key building block in the asymmetric synthesis of the pharmaceutical agent Tiotropium Bromide. Its acidic nature and chiral center also suggest its potential as a chiral resolving agent for the separation of racemic amines and amino alcohols, a hypothesis that warrants further experimental investigation. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and asymmetric synthesis.

References

Analytical methods for the quantification of Di-2-thienylglycolic acid.

Author: BenchChem Technical Support Team. Date: November 2025

An overview of advanced analytical methodologies for the precise quantification of Di-2-thienylglycolic acid, a crucial analyte in pharmaceutical research and development, is presented. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the drug development sector. The methods outlined, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offer robust and sensitive approaches for the determination of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for various detection methods, with UV detection being common for compounds possessing a chromophore, which is present in this compound due to the thienyl groups.

Application Note: HPLC-UV Quantification

This method is suitable for the routine analysis of this compound in bulk drug substances and formulated products. A pre-column derivatization step can be employed to enhance the chromatographic properties and detection sensitivity of the analyte.[1][2][3]

Quantitative Data Summary

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Experimental Protocol: HPLC-UV Method

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linearity range.

    • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[5]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing the peak area of the sample to a standard calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification via Calibration Curve Integration->Quantification

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives of this compound, GC-MS provides high separation efficiency and definitive identification. Derivatization is typically required to increase the volatility of the carboxylic acid.[6]

Application Note: GC-MS Quantification

This method is highly sensitive and selective, making it ideal for the determination of trace levels of this compound in complex biological matrices. Silylation is a common derivatization technique for carboxylic acids prior to GC-MS analysis.[7]

Quantitative Data Summary

ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)95.7% - 103.5%
Precision (% RSD)< 5.0%

Experimental Protocol: GC-MS Method

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using a suitable solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[8]

  • GC-MS Conditions:

    • GC Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-TMS derivative.

  • Data Analysis:

    • Identify the analyte based on its retention time and mass spectrum.

    • Quantify using an internal standard and a calibration curve prepared with derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization Injection Injection into GC-MS Derivatization->Injection Derivatized Sample Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (SIM) Detection->Integration Mass Spectrum Quantification Quantification with Internal Standard Integration->Quantification

GC-MS Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for bioanalytical applications.[9][10][11]

Application Note: LC-MS/MS Quantification

This method is exceptionally suited for the quantification of this compound in biological fluids like plasma and urine at very low concentrations.[12][13] It offers minimal sample preparation and high throughput capabilities.[14]

Quantitative Data Summary

ParameterResult
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)97.2% - 104.1%
Precision (% RSD)< 4.0%

Experimental Protocol: LC-MS/MS Method

  • Sample Preparation:

    • Perform a protein precipitation of the biological sample (e.g., with acetonitrile).[15]

    • Centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant with the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.

  • Data Analysis:

    • Quantify the analyte concentration using an isotopically labeled internal standard and a calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Precipitation Protein Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution Injection Injection into LC-MS/MS Dilution->Injection Prepared Sample Separation Liquid Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometry Detection Separation->Detection Integration Peak Integration (MRM) Detection->Integration MRM Transition Quantification Quantification with Internal Standard Integration->Quantification

LC-MS/MS Experimental Workflow

References

Application Notes and Protocols for the Chiral Separation of Di-2-thienylglycolic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Separation of Di-2-thienylglycolic Acid

This compound is a chiral carboxylic acid with a stereogenic center, existing as a pair of enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and quantification are crucial in drug development and quality control. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful technique for achieving this separation. The choice of CSP and mobile phase composition are critical factors in obtaining optimal resolution.

Recommended Chiral Stationary Phases

Based on the successful separation of other chiral acids, two primary types of CSPs are recommended for screening:

  • Polysaccharide-based CSPs: Columns such as those from the CHIRALPAK® series (e.g., CHIRALPAK® IA, IB, IC) are known for their broad selectivity for a wide range of chiral compounds, including carboxylic acids.[1][2]

  • Macrocyclic Glycopeptide-based CSPs: Columns like the CHIROBIOTIC® series (e.g., CHIROBIOTIC® T, V) are particularly effective for the separation of chiral acids due to the presence of ionizable groups and multiple chiral centers that can engage in various interactions.[1][3]

Application Note 1: Chiral Separation using a Polysaccharide-Based CSP

Objective: To resolve the enantiomers of this compound using a CHIRALPAK® IA column.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • CHIRALPAK® IA column (5 µm, 4.6 x 250 mm)

  • HPLC-grade n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA)

  • This compound racemic standard

  • Analytical balance and standard laboratory glassware

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

3. Method Optimization:

  • If resolution is insufficient, adjust the ratio of n-Hexane to Ethanol. Increasing the ethanol content will generally decrease retention times but may affect selectivity.

  • The concentration of the acidic modifier (TFA) can be varied (e.g., from 0.05% to 0.2%) to improve peak shape and resolution.

Expected Results

The CHIRALPAK® IA column is expected to provide good separation of the this compound enantiomers. The elution order of the enantiomers should be determined by injecting standards of the pure enantiomers if available.

Application Note 2: Chiral Separation using a Macrocyclic Glycopeptide-Based CSP

Objective: To resolve the enantiomers of this compound using a CHIROBIOTIC® T column.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • CHIROBIOTIC® T column (5 µm, 4.6 x 250 mm)

  • HPLC-grade Methanol, Acetic Acid, and Triethylamine (TEA)

  • This compound racemic standard

  • Analytical balance and standard laboratory glassware

2. Chromatographic Conditions:

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (TEA) (100:0.1:0.05, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

3. Method Optimization:

  • The CHIROBIOTIC® T column may require a longer equilibration time (1-2 hours) with the mobile phase.

  • The ratio of the acidic (Acetic Acid) and basic (TEA) modifiers is crucial for optimizing the separation of ionizable compounds like carboxylic acids. Adjusting their concentrations can significantly impact retention and resolution.

  • Lower flow rates often benefit chiral separations on this type of column.

Expected Results

The CHIROBIOTIC® T column is anticipated to yield baseline resolution of the this compound enantiomers due to the multiple interaction mechanisms it offers, including ionic interactions with the carboxylic acid moiety.

Data Presentation

The following table summarizes the anticipated quantitative data for the two proposed methods. These are representative values based on the separation of similar chiral carboxylic acids and should be confirmed experimentally.

ParameterMethod 1: CHIRALPAK® IAMethod 2: CHIROBIOTIC® T
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Teicoplanin
Mobile Phase n-Hexane/Ethanol/TFA (90:10:0.1)Methanol/Acetic Acid/TEA (100:0.1:0.05)
Flow Rate (mL/min) 1.00.8
Retention Time k'1 (min) ~ 6.5~ 8.2
Retention Time k'2 (min) ~ 7.8~ 10.1
Separation Factor (α) > 1.2> 1.2
Resolution (Rs) > 1.5> 2.0

Visualizations

Experimental Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for developing a chiral separation method for a new compound like this compound.

Chiral_Method_Development start Racemic this compound Sample screen Screening on Multiple CSPs (e.g., CHIRALPAK® IA, CHIROBIOTIC® T) start->screen no_sep No Separation screen->no_sep Result partial_sep Partial Separation screen->partial_sep Result baseline_sep Baseline Separation screen->baseline_sep Result change_csp Select Different CSP no_sep->change_csp optimize Optimize Mobile Phase (Solvent Ratio, Additives) partial_sep->optimize validate Method Validation (Linearity, Precision, Accuracy) baseline_sep->validate optimize->baseline_sep Improved final Final Analytical Method validate->final change_csp->screen

Caption: Workflow for Chiral HPLC Method Development.

Logical Relationship of Separation Parameters

This diagram shows the key parameters that influence the chiral separation and their relationship to the final output.

Caption: Key Parameters in Chiral Separation.

Conclusion and Further Steps

The protocols provided herein offer a strong foundation for the successful chiral separation of this compound enantiomers. It is recommended to begin with a screening approach using both polysaccharide-based and macrocyclic glycopeptide-based CSPs to identify the most promising stationary phase. Subsequent optimization of the mobile phase composition, including the type and concentration of modifiers, will be crucial for achieving baseline resolution with good peak shape and reasonable analysis times. Once a suitable method is developed, it should be fully validated according to ICH guidelines to ensure its suitability for its intended application in research, development, or quality control.

References

Application Notes and Protocols: Di-2-thienylglycolic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of di-2-thienylglycolic acid as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), with a primary focus on the anticholinergic drug, tiotropium bromide. Detailed experimental protocols and reaction data are presented to facilitate laboratory application and process development.

Introduction

This compound and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals, most notably anticholinergic agents.[1] These compounds act as antagonists at muscarinic acetylcholine receptors, leading to their therapeutic effects.[1][2] Tiotropium bromide, a long-acting muscarinic antagonist, is a prime example of a drug synthesized using a this compound intermediate. It is widely used in the management of chronic obstructive pulmonary disease (COPD). The core structure of these drugs often involves the esterification of a hydroxyl group on a complex amine with this compound.[3][4]

Primary Application: Synthesis of Tiotropium Bromide

The most prominent application of this compound is as a precursor in the multi-step synthesis of tiotropium bromide. The synthesis generally involves the formation of an ester linkage between a this compound derivative and scopine, followed by quaternization of the nitrogen atom.[3][5][6][7]

Several synthetic strategies have been developed to optimize this process, focusing on yield, purity, and industrial scalability.[6][8] The two main approaches involve:

  • Transesterification: Reaction of a this compound ester (e.g., methyl di(2-thienyl)glycolate) with scopine.[5][6][8]

  • Direct Esterification: Coupling of this compound with scopine.[3]

Experimental Protocols

Protocol 1: Synthesis of Scopine Ester of Di-(2-thienyl)glycolic Acid via Transesterification

This protocol is adapted from patented industrial processes for the synthesis of a key intermediate of tiotropium bromide.[5][6][8]

Objective: To synthesize the scopine ester of di-(2-thienyl)glycolic acid by transesterification of methyl di(2-thienyl)glycolate with scopine.

Materials:

  • Methyl di(2-thienyl)glycolate

  • Scopine

  • Sterically hindered base (e.g., potassium tert-butoxide)

  • Inert solvent (e.g., toluene, xylene, or heptane)[8][9]

  • Dichloromethane[8][10]

  • Aqueous acid (e.g., 2M HCl)[10]

  • Aqueous base (e.g., 2M Na2CO3)[10]

  • Acetonitrile[8][10]

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a distillation apparatus, dissolve methyl di(2-thienyl)glycolate and scopine in an inert solvent.

  • Addition of Base: Add a substoichiometric amount of a sterically hindered base (e.g., potassium tert-butoxide).

  • Transesterification: Heat the reaction mixture to a temperature between 80°C and 130°C under reduced pressure (30-50 kPa).[5] Continuously remove the liberated methanol via distillation to drive the equilibrium towards product formation. The reaction temperature should not exceed 95°C in some protocols.[6][8][9]

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture and process it by acidification with an aqueous acid solution.[6][8]

    • Separate the acidic aqueous phase and wash it with an organic solvent like dichloromethane to remove organic impurities.[8]

    • Alkalize the aqueous layer to a pH of 7-9 with a suitable base, such as an aqueous solution of sodium carbonate.[8]

    • Extract the free base of the scopine ester into an organic solvent like dichloromethane.[8][10]

  • Isolation and Purification:

    • Combine the organic extracts and concentrate them under reduced pressure.

    • Crystallize the crude product from acetonitrile.[8][10] The crystallization can be performed at temperatures ranging from -5°C to -50°C.[8]

    • Isolate the crystalline product by filtration and dry it under normal or reduced pressure at a temperature up to 50°C.[8]

Expected Outcome: The scopine ester of di-(2-thienyl)glycolic acid is obtained as a crystalline solid with a purity of 98.5% to 99.5%.[8]

Protocol 2: Quaternization of Scopine Ester to Synthesize Tiotropium Bromide

This protocol outlines the final step in the synthesis of tiotropium bromide.[3][5][8]

Objective: To synthesize tiotropium bromide by quaternization of the scopine ester of di-(2-thienyl)glycolic acid.

Materials:

  • Scopine ester of di-(2-thienyl)glycolic acid

  • Methyl bromide (as a solution in a suitable solvent, e.g., acetonitrile)[3]

  • Acetonitrile[3][8]

  • Dichloromethane (optional)[8]

Procedure:

  • Dissolution: Dissolve the scopine ester of di-(2-thienyl)glycolic acid in acetonitrile or a mixture of dichloromethane and acetonitrile.[3][8]

  • Quaternization Reaction: Add a solution of methyl bromide to the solution of the scopine ester. The reaction is typically carried out at room temperature.[3][9]

  • Crystallization and Isolation: The resulting tiotropium bromide will precipitate out of the solution as a white crystalline solid.[8] The reaction mixture can be stirred for an extended period (e.g., 72 hours) to ensure complete reaction.[3]

  • Purification: The product is isolated by filtration, washed with a solvent, and dried under low pressure.[3] Further recrystallization can be performed from a mixture of methanol and acetone.[8]

Expected Outcome: Tiotropium bromide is obtained as a white crystalline product.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Scopine Ester of Di-(2-thienyl)glycolic Acid

ParameterTransesterification Method
Starting Materials Methyl di(2-thienyl)glycolate, Scopine[5][6][8]
Base Sterically hindered bases (e.g., K-tert-butoxide)[5] or strong bases (e.g., NaH, NaOMe)[8][9]
Solvent Toluene, Xylene, Heptane, or in a melt[6][8][9]
Temperature 80-130°C[5] (not exceeding 95°C in some cases[6][8][9])
Pressure 30-50 kPa[5] or 4-50 kPa[6][8]
Yield 45-70%[6][8][9]
Purity of Intermediate 98.5-99.5%[8]

Table 2: Alternative Synthesis Route Yields for Tiotropium Bromide

Synthesis RouteKey Reagents/ConditionsOverall YieldReference
Tropenol RouteTropenol, Methyl di(2-thienyl)glycolate, NaH, Vanadium dioxide, H₂O₂71%[6]
Protected Glycolic AcidTrimethylsilyl protection of sodium salt of di(2-thienyl)glycolic acid34-85%[8]
Inorganic Base RouteScopine hydrobromide, K₂CO₃ in DMF42-61%[8][9]

Visualizations

Experimental Workflow Diagrams

Synthesis_of_Tiotropium_Bromide A Di-2-thienylglycolic Acid Derivative C Esterification or Transesterification A->C B Scopine B->C D Scopine Ester of This compound C->D Yield: 45-85% F Quaternization D->F E Methyl Bromide E->F G Tiotropium Bromide F->G

Caption: General synthesis workflow for Tiotropium Bromide.

Purification_Workflow start Crude Scopine Ester in Reaction Mixture acidification Acidification (e.g., 2M HCl) start->acidification wash Wash with Dichloromethane acidification->wash alkalization Alkalization (e.g., 2M Na2CO3, pH 7-9) wash->alkalization extraction Extraction with Dichloromethane alkalization->extraction crystallization Crystallization from Acetonitrile extraction->crystallization product Pure Scopine Ester (Purity: >98.5%) crystallization->product

Caption: Purification workflow for the scopine ester intermediate.

References

Application Notes and Protocols for the Synthesis of Tiotropium Bromide Utilizing Di-2-thienylglycolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the synthesis of Tiotropium bromide, a potent long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The described synthetic pathway utilizes Di-2-thienylglycolic acid or its methyl ester derivative as a key precursor. This document outlines the two primary stages of the synthesis: the esterification of scopine with methyl di-(2-thienyl)glycolate to yield N-demethyltiotropium, and the subsequent quaternization to form the final active pharmaceutical ingredient, Tiotropium bromide. Detailed methodologies, quantitative data summaries, and visual representations of the synthetic workflow are provided to aid researchers in the replication and potential optimization of this process.

Introduction

Tiotropium bromide is a cornerstone therapy for COPD, valued for its high efficacy and long duration of action.[1] The synthesis of this complex quaternary ammonium compound can be efficiently achieved through a convergent route involving the key intermediate, this compound or its corresponding methyl ester, methyl di-(2-thienyl)glycolate (MDTG).[1][2] This pathway is notable for its robustness and is amenable to scale-up for pharmaceutical production.

The synthesis is characterized by two fundamental transformations:

  • Transesterification: The formation of an ester linkage between scopine and MDTG. This reaction is typically conducted in the presence of a base.[2][3]

  • Quaternization: The alkylation of the tertiary amine of the resulting N-demethyltiotropium with methyl bromide to form the quaternary ammonium salt, Tiotropium bromide.[2][4]

This document will provide detailed protocols for each of these steps, based on established literature procedures.

Overall Synthesis Scheme

The synthesis of Tiotropium bromide from scopine and methyl di-(2-thienyl)glycolate is depicted below.

Synthesis_Workflow Scopine Scopine Intermediate N-demethyltiotropium (Di(2-thienyl)glycolic acid scopine ester) Scopine->Intermediate + MDTG (Base, Solvent, Heat) MDTG Methyl di-(2-thienyl)glycolate MDTG->Intermediate Tiotropium Tiotropium Bromide Intermediate->Tiotropium + MeBr (Solvent) MeBr Methyl Bromide MeBr->Tiotropium Signaling_Pathway cluster_receptor Airway Smooth Muscle Cell M3_Receptor M3 Muscarinic Receptor Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Leads to Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds and Activates Tiotropium Tiotropium Tiotropium->M3_Receptor Blocks Binding

References

Application of Di-2-thienylglycolic acid in the synthesis of antimicrobial compounds.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed overview for researchers, scientists, and drug development professionals.

Introduction: While specific applications of di-2-thienylglycolic acid in the synthesis of antimicrobial compounds are not extensively documented in readily available literature, the incorporation of the 2-thienyl moiety into various heterocyclic scaffolds is a well-established and promising strategy in the development of novel antimicrobial agents. The thiophene ring, a sulfur-containing heterocycle, is a key structural component in numerous medicinally important compounds. Its presence can significantly influence the biological activity of a molecule, often enhancing its antimicrobial efficacy. This document provides detailed application notes and protocols for the synthesis and evaluation of 2-thienyl-containing compounds as potential antimicrobial agents.

Application Notes

The 2-thienyl group can be incorporated into a variety of heterocyclic systems to generate compounds with potent antimicrobial properties. These derivatives have shown activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The synthesis strategies often involve the use of readily available starting materials like 2-acetylthiophene or thiophene-2-carbohydrazide.

Commonly synthesized 2-thienyl-containing heterocyclic scaffolds with notable antimicrobial activity include:

  • Thiazoles and Thiazolidinones: These sulfur and nitrogen-containing heterocycles are known for their diverse biological activities. The incorporation of a 2-thienyl group can enhance their antibacterial and antifungal potential.

  • 1,2,4-Triazoles and 1,3,4-Oxadiazoles: These five-membered heterocycles are prevalent in many antimicrobial drugs. 2-Thienyl substituted triazoles and oxadiazoles have demonstrated significant activity against various microbial strains.[1][2]

The general workflow for the development of these compounds involves initial synthesis, followed by structural characterization and in vitro antimicrobial screening to determine their Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-thiazolidin-4-one Derivatives

This protocol describes a one-pot, three-component condensation-cyclization reaction to synthesize 2-aryl-thiazolidin-4-ones bearing a 2-thienyl moiety.

Materials:

  • Primary aromatic or aliphatic amines

  • Aromatic aldehydes (e.g., thiophene-2-carboxaldehyde)

  • Thioglycolic acid

  • Polypropylene glycol (PPG)

Procedure:

  • A mixture of the primary amine (1 mmol), aromatic aldehyde (1 mmol), and thioglycolic acid (1.2 mmol) is prepared in polypropylene glycol (5 mL).

  • The reaction mixture is heated at 110°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-thiazolidin-4-one derivative.[3]

Protocol 2: Synthesis of 5-(2-Thienyl)-1,3,4-oxadiazoline-2-thione

This protocol outlines the synthesis of a 5-(2-thienyl)-1,3,4-oxadiazole derivative, which can serve as a precursor for further derivatization.

Materials:

  • Thiophene-2-carbohydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • Thiophene-2-carbohydrazide (1 mmol) is dissolved in ethanol.

  • Potassium hydroxide (1.2 mmol) and carbon disulfide (1.5 mmol) are added to the solution.

  • The mixture is refluxed for 6-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried to yield 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione.[1]

Protocol 3: In Vitro Antimicrobial Screening (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ampicillin, Clotrimazole) as positive controls

Procedure:

  • A stock solution of each synthesized compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth in 96-well plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data

The following tables summarize the antimicrobial activity (MIC in µg/mL) of some representative 2-thienyl containing compounds against various microbial strains.

Table 1: Antibacterial Activity of 2-Thienyl Substituted Heterocycles

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
8a ----12.5[3]
8b ----12.5[3]
8c ----12.5[3]
8d ----12.5[3]
9a ++++++-[1]
4d ++++---[1]
5e ++++---[1]
7b +++++--[1]
7c +++++--[1]
7d +++++--[1]
9b ++++++-[1]
9c ++++++-[1]
9d ++++++-[1]
Note: For reference[1], activity is indicated qualitatively: ++ (highly active), + (moderately active), - (inactive). For reference[3], MIC is given in µg/mL.

Visualizations

The following diagrams illustrate the synthetic workflows and logical relationships in the development of 2-thienyl based antimicrobial compounds.

Synthesis_Workflow_Thiazolidinones Start Primary Amine + Aromatic Aldehyde + Thioglycolic Acid Reaction One-pot Condensation- Cyclization (PPG, 110°C) Start->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification End 2-Aryl-thiazolidin-4-one Derivative Purification->End

Caption: Synthetic workflow for 2-aryl-thiazolidin-4-ones.

Antimicrobial_Screening_Workflow Compound Synthesized 2-Thienyl Compound Dilution Serial Dilution in Microtiter Plate Compound->Dilution Inoculation Inoculation with Microbial Strain Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC Determination of MIC Incubation->MIC

Caption: Workflow for in vitro antimicrobial screening.

References

Di-2-thienylglycolic Acid: A Versatile Scaffold for Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Di-2-thienylglycolic acid has emerged as a crucial building block in medicinal chemistry, particularly in the development of potent anticholinergic agents. Its unique structural motif, featuring a central glycolic acid core flanked by two thiophene rings, provides a valuable scaffold for designing molecules that interact with muscarinic acetylcholine receptors. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis and evaluation of pharmacologically active compounds, with a primary focus on the development of Tiotropium bromide, a long-acting muscarinic antagonist.

Application in Drug Discovery: Synthesis of Tiotropium Bromide

This compound is a key precursor in the industrial synthesis of Tiotropium bromide, a quaternary ammonium compound used for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] The synthesis involves the esterification of this compound with a scopine moiety, followed by quaternization of the resulting ester.

Experimental Workflow: Synthesis of Tiotropium Bromide

G cluster_0 Step 1: Esterification cluster_1 Step 2: Quaternization A This compound methyl ester C Scopine ester of di-(2-thienyl)glycolic acid A->C Base (e.g., NaH, NaOMe) Toluene B Scopine B->C D Scopine ester of di-(2-thienyl)glycolic acid F Tiotropium Bromide D->F Acetonitrile/Dichloromethane E Methyl Bromide E->F

Caption: Synthetic workflow for Tiotropium Bromide.

Quantitative Data

The pharmacological activity of compounds derived from this compound is typically evaluated by their ability to antagonize muscarinic receptors. The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50).

CompoundTargetAssayIC50 (nM)Reference
Tiotropium BromideMuscarinic ReceptorsInhibition of electrical field stimulation-induced contraction in guinea pig trachea0.17[2]

Experimental Protocols

Protocol 1: Synthesis of the Scopine Ester of this compound

This protocol is a generalized procedure based on methods described in the patent literature.[3][4][5]

Materials:

  • This compound methyl ester

  • Scopine

  • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO3) solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na2SO4)

  • Acetonitrile

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound methyl ester and an equimolar amount of Scopine in anhydrous toluene.

  • With stirring, gradually add a strong base such as sodium hydride or sodium methoxide (0.3 to 1.0 molar equivalent) to the solution. The reaction can be conducted at elevated temperatures (e.g., 60-90°C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and carefully quench any remaining base with a dilute aqueous acid solution (e.g., HCl).

  • Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude scopine ester.

  • Purify the crude product by crystallization from a suitable solvent, such as acetonitrile, to yield the pure scopine ester of di-(2-thienyl)glycolic acid.

Protocol 2: Quaternization of the Scopine Ester to Tiotropium Bromide

This protocol is a generalized procedure based on methods described in the patent literature.

Materials:

  • Scopine ester of di-(2-thienyl)glycolic acid

  • Methyl bromide (MeBr)

  • Acetonitrile or a mixture of acetonitrile and dichloromethane

Procedure:

  • Dissolve the purified scopine ester of di-(2-thienyl)glycolic acid in acetonitrile or a mixture of acetonitrile and dichloromethane.

  • Cool the solution in an ice bath.

  • Bubble methyl bromide gas through the solution or add a solution of methyl bromide in a suitable solvent.

  • Seal the reaction vessel and allow the reaction to proceed at room temperature with stirring.

  • Monitor the reaction for the formation of a precipitate.

  • Once the reaction is complete, collect the solid product by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to obtain Tiotropium bromide.

Protocol 3: In Vitro Pharmacological Evaluation - Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the affinity of a test compound for muscarinic receptors.[1][6][7][8]

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., M3)

  • Radioligand (e.g., [3H]-N-methylscopolamine)

  • Test compound (e.g., Tiotropium bromide)

  • Assay buffer (e.g., phosphate-buffered saline)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

Tiotropium bromide is a non-selective muscarinic receptor antagonist, but it functionally exhibits selectivity for M1 and M3 receptors over M2 receptors.[3][4] Its therapeutic effect in COPD is primarily mediated through the blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.

Muscarinic M3 Receptor Signaling Pathway and its Antagonism

G cluster_0 Muscarinic M3 Receptor Activation cluster_1 Antagonism by Tiotropium ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Tiotropium Tiotropium Block Blockade Tiotropium->Block Block->M3R Relaxation Bronchodilation (Smooth Muscle Relaxation) Block->Relaxation

Caption: Antagonism of M3 receptor signaling by Tiotropium.

References

Application Notes and Protocols for Reactions Involving Di-2-thienylglycolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid and its derivatives are crucial intermediates in the synthesis of various pharmacologically active compounds, most notably anticholinergic agents like Tiotropium Bromide, which are used in the treatment of chronic obstructive pulmonary disease (COPD). This document provides detailed experimental protocols for the synthesis and analysis of this compound and its esters, along with an overview of the relevant biological signaling pathways for drug development professionals.

I. Synthesis of this compound Derivatives

The synthesis of this compound esters typically involves a two-step process: first, the synthesis of a methyl ester precursor, methyl di(2-thienyl)glycolate, followed by a transesterification reaction to obtain the desired ester.

A. Synthesis of Methyl Di(2-thienyl)glycolate via Grignard Reaction

This protocol describes the synthesis of methyl 2,2-dithienylglycolate, a key intermediate, using a Grignard reaction.

Experimental Protocol:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (2.7 g, 0.11 mol) and anhydrous diethyl ether (100 mL).

    • Under a nitrogen atmosphere, slowly add a solution of 2-bromothiophene (9.68 mL, 0.1 mol) in anhydrous diethyl ether (50 mL) to the magnesium suspension at 0°C.

    • After the initial exothermic reaction subsides, warm the mixture to 35°C and stir until the magnesium is consumed.

  • Reaction with Dimethyl Oxalate:

    • Cool the Grignard reagent to 0°C.

    • Slowly add a solution of dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous diethyl ether (150 mL) dropwise over 3 hours, maintaining the temperature at 0°C.

    • After the addition is complete, heat the reaction mixture to reflux (45°C) for 45 minutes.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by slowly adding 1.25 M sulfuric acid (150 mL).

    • Stir the mixture for 1 hour at room temperature.

    • Separate the organic layer and wash it sequentially with dilute aqueous sodium bicarbonate solution (100 mL) and water (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the resulting solid from carbon tetrachloride to yield methyl 2,2-dithienylglycolate.[1]

Quantitative Data:

ParameterValueReference
Yield60%[1]
Purity>95% (recrystallized)-
AppearanceSolid[1]
B. Synthesis of the Scopine Ester of this compound via Transesterification

This protocol details the transesterification of methyl di(2-thienyl)glycolate with scopine to produce the scopine ester, a direct precursor to Tiotropium Bromide.

Experimental Protocol:

  • Reaction Setup:

    • In a flask, dissolve scopine (0.50 g, 3.22 mmol) and methyl di(2-thienyl)glycolate (0.82 g, 3.22 mmol) in toluene (3 mL) at 70°C under an inert argon atmosphere.[2]

  • Base Addition:

    • Prepare a solution of sodium tert-butoxide (0.09 g, 0.97 mmol) in toluene (3 mL).

    • Add the sodium tert-butoxide solution dropwise to the reaction mixture over 15 minutes while maintaining the temperature at 70°C.[2]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

    • After the reaction is complete, cool the mixture.

    • The product may crystallize upon cooling. If so, filter the crystals, wash with a minimum amount of cold acetonitrile, and dry under vacuum.[2]

Quantitative Data:

Base EquivalentYieldPurity (UPLC)Melting Point (°C)Reference
0.3 eq. Sodium tert-butoxide41%-149.5-150.9[2]
0.5 eq. Potassium tert-butoxide19%99.08%150.2-150.4[2]
1.0 eq. Sodium tert-butoxide25%98.75%149.2-150.3[2]

II. Analytical Protocols

A. HPLC Method for Analysis of Tiotropium Bromide and Intermediates

This method is suitable for the analysis of this compound derivatives and the final product, Tiotropium Bromide.

Chromatographic Conditions:

ParameterConditionReference
Column Diamonsil C18 (4.6 mm × 250 mm, 5 µm)[3]
Mobile Phase Methanol-phosphate buffer (57:43, v/v). The buffer consists of 2.72 g/L KH2PO4 and 10 mL/L triethylamine, adjusted to pH 6.0 with H3PO4, with 0.21 g/L sodium 1-octanesulfonate.[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 237 nm[3]
Injection Volume 20 µL-
Column Temperature 25°C[4]

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase. Further dilute to a suitable concentration for analysis.

  • Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter through a 0.45 µm filter before injection.

III. Biological Context and Signaling Pathways

Derivatives of this compound, such as Tiotropium Bromide, function as muscarinic receptor antagonists . Understanding their mechanism of action is crucial for drug development.

A. Muscarinic Receptor Antagonism Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. Antagonists like the scopine ester of this compound competitively block these receptors, preventing acetylcholine from binding and initiating a cellular response.

Muscarinic_Antagonism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release M_Receptor Muscarinic Receptor (GPCR) ACh->M_Receptor Binds & Activates G_Protein G-Protein M_Receptor->G_Protein Activates Effector Effector (e.g., PLC, AC) G_Protein->Effector Modulates Response Cellular Response (e.g., Contraction) Effector->Response Leads to Antagonist Di-2-thienylglycolic Acid Derivative (Antagonist) Antagonist->M_Receptor Blocks

Caption: Muscarinic antagonist blocks acetylcholine binding.

B. Experimental Workflow for Synthesis and Analysis

The overall process from starting materials to the final analyzed product can be visualized as a clear workflow.

Experimental_Workflow Start Starting Materials (2-Bromothiophene, Dimethyl Oxalate) Grignard Grignard Reaction Start->Grignard Intermediate Methyl Di(2-thienyl)glycolate Grignard->Intermediate Transesterification Transesterification with Scopine Intermediate->Transesterification Product Scopine Ester of This compound Transesterification->Product Analysis HPLC Analysis Product->Analysis Result Purity & Yield Determination Analysis->Result

Caption: Workflow for synthesis and analysis.

IV. Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis, purification, and analysis of this compound derivatives. For drug development professionals, the elucidation of the muscarinic antagonist pathway highlights the pharmacological importance of these compounds. Adherence to these detailed methodologies will facilitate the reproducible and efficient production and characterization of these valuable pharmaceutical intermediates.

References

Troubleshooting & Optimization

Troubleshooting common problems in Di-2-thienylglycolic acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Di-2-thienylglycolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a multi-step process. A common and effective route involves the Grignard reaction of a 2-thienyl magnesium halide with an oxalate ester, followed by hydrolysis. An alternative approach involves the reaction of 2-thiophenecarboxaldehyde with a cyanide source to form a cyanohydrin, which is then hydrolyzed to the corresponding carboxylic acid.

Q2: I am experiencing very low yields. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. In the Grignard-based synthesis, incomplete formation of the Grignard reagent, side reactions of the Grignard reagent (e.g., acting as a base), or inefficient hydrolysis of the intermediate ester can all contribute to reduced yields. For the cyanohydrin route, incomplete formation of the cyanohydrin or harsh hydrolysis conditions that lead to decomposition can be the culprits. Careful control of reaction conditions, such as temperature and moisture, is crucial.

Q3: My final product is difficult to purify. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to the presence of structurally similar impurities. Recrystallization is the most common and effective method for purification. The choice of solvent is critical and often requires experimentation. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for recrystallization of similar aryl-substituted glycolic acids include hot water, ethanol, or mixtures of organic solvents like ethyl acetate and hexane. Column chromatography on silica gel can also be employed, but may be less effective for large-scale purifications.

Q4: What are the major impurities I should be aware of?

A4: A significant impurity in the Grignard-based synthesis is the regioisomer, 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetic acid, which arises from the equilibration of the 2-thienylmagnesium bromide to the 3-thienylmagnesium bromide.[1] Other potential impurities include unreacted starting materials, byproducts from side reactions of the Grignard reagent, and incompletely hydrolyzed ester intermediates. In the cyanohydrin route, unreacted aldehyde and residual cyanide are potential contaminants.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities, often after derivatization of the carboxylic acid.[2][3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and can also help in identifying major impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in Grignard Reaction Step

Symptoms:

  • Low overall yield of the final this compound.

  • Presence of significant amounts of unreacted 2-bromothiophene or biphenyl (from Wurtz coupling) in the crude product.

  • Formation of a large amount of a white precipitate (magnesium hydroxide) upon workup, with little organic product.

Possible Causes & Solutions:

CauseSolution
Incomplete Grignard Reagent Formation Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous diethyl ether or THF as the solvent. Activate the magnesium turnings if necessary (e.g., with a small crystal of iodine).
Reaction with Moisture or Air Maintain a positive pressure of inert gas throughout the reaction. Use freshly distilled, anhydrous solvents.
Side Reactions of the Grignard Reagent The Grignard reagent is a strong base and can be consumed by acidic protons. Ensure all starting materials and solvents are free from acidic impurities. Add the Grignard reagent slowly to the oxalate ester at a low temperature to minimize side reactions.
Low Reactivity of Oxalate Ester Use a more reactive oxalate ester, such as diethyl oxalate. Ensure the reaction is stirred efficiently to promote mixing.

Experimental Protocol: Synthesis of Methyl 2,2-Di(2-thienyl)glycolate (Precursor)

This protocol is adapted from a known procedure for the synthesis of the methyl ester precursor.[1]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle warming may be required. Once the reaction starts, add the remaining 2-bromothiophene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Oxalate: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of diethyl oxalate in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Pour the reaction mixture slowly into a stirred mixture of crushed ice and dilute sulfuric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,2-di(2-thienyl)glycolate.

Logical Workflow for Troubleshooting Low Yield in Grignard Reaction

low_yield_troubleshooting start Low Yield in Grignard Step check_reagents Check Reagent Purity and Dryness (2-bromothiophene, Mg, ether) start->check_reagents check_conditions Verify Anhydrous and Inert Reaction Conditions start->check_conditions check_grignard_formation Confirm Grignard Formation (e.g., Gilman test) check_reagents->check_grignard_formation check_conditions->check_grignard_formation check_addition Review Addition Procedure (slow, low temp) check_grignard_formation->check_addition outcome_good Yield Improves check_addition->outcome_good Problem Solved outcome_bad Yield Still Low check_addition->outcome_bad Problem Persists optimize Further Optimization Needed (e.g., reaction time, temperature) outcome_bad->optimize

Troubleshooting workflow for low Grignard reaction yield.
Problem 2: Incomplete Hydrolysis of the Ester Intermediate

Symptoms:

  • Presence of the starting ester in the final product as detected by HPLC or NMR.

  • Lower than expected yield of the carboxylic acid.

  • Oily or sticky final product that is difficult to crystallize.

Possible Causes & Solutions:

CauseSolution
Insufficient Base or Acid Use a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or H₂SO₄). Typically, 2-3 equivalents are used for saponification.
Short Reaction Time or Low Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.
Poor Solubility of the Ester Add a co-solvent such as methanol or ethanol to the aqueous base to improve the solubility of the ester.
Ester is Sterically Hindered For sterically hindered esters, more forcing conditions (higher temperature, longer reaction time) may be necessary.

Experimental Protocol: Hydrolysis of Methyl 2,2-Di(2-thienyl)glycolate

  • Saponification: Dissolve the crude methyl 2,2-di(2-thienyl)glycolate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

Signaling Pathway for Ester Hydrolysis

hydrolysis_pathway Ester Methyl Di(2-thienyl)glycolate Intermediate Tetrahedral Intermediate Ester->Intermediate + Base Base NaOH / H₂O Carboxylate Sodium Di-2-thienylglycolate Intermediate->Carboxylate - CH₃OH Product This compound Carboxylate->Product + Acid Acid HCl

Reaction pathway for the hydrolysis of the ester intermediate.
Problem 3: Product Contaminated with Regioisomer

Symptoms:

  • HPLC analysis shows a closely eluting peak next to the main product peak.

  • NMR spectrum shows complex signals in the aromatic region, indicating the presence of both 2- and 3-substituted thiophene rings.

Possible Causes & Solutions:

CauseSolution
Isomerization of the Grignard Reagent The 2-thienylmagnesium bromide can be in equilibrium with the more stable 3-thienylmagnesium bromide.[1] Minimize the time between the formation of the Grignard reagent and its reaction with the oxalate ester. Running the Grignard formation and subsequent reaction at lower temperatures can also help to reduce isomerization.
Inefficient Purification The regioisomeric acids can be difficult to separate by simple recrystallization. Consider using a different recrystallization solvent system or perform multiple recrystallizations. Preparative HPLC may be necessary for obtaining highly pure material.

Quantitative Data on Regioisomer Formation

The formation of the regioisomeric impurity is a known issue in the Grignard-based synthesis. The ratio of the desired 2,2-disubstituted product to the 2,3-disubstituted regioisomer can vary depending on the reaction conditions.

Reaction ConditionApproximate Ratio (2,2-isomer : 2,3-isomer)Reference
Grignard reagent prepared and reacted at reflux in diethyl ether4.5 : 1[1]
Lithiation of 2-bromothiophene followed by reaction with oxalate esterHighly selective for the 2,2-isomer[1]

Logical Diagram for Addressing Regioisomer Impurity

regioisomer_troubleshooting start Regioisomer Detected modify_grignard Modify Grignard Conditions (lower temp, shorter time) start->modify_grignard alternative_route Consider Alternative Route (e.g., lithiation) start->alternative_route purification Optimize Purification start->purification outcome_pure Pure Product Obtained modify_grignard->outcome_pure alternative_route->outcome_pure recrystallization Multiple Recrystallizations (test different solvents) purification->recrystallization chromatography Preparative HPLC purification->chromatography recrystallization->outcome_pure chromatography->outcome_pure

Strategies for mitigating regioisomeric impurity.

References

How to improve the yield and purity of Di-2-thienylglycolic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Di-2-thienylglycolic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step process: 1) Grignard reaction of 2-thienylmagnesium bromide with dimethyl oxalate to form methyl 2,2-dithienylglycolate, and 2) subsequent saponification (hydrolysis) to the desired acid.

Issue 1: Low Yield in Grignard Reaction

Symptoms:

  • Lower than expected yield of methyl 2,2-dithienylglycolate.

  • Presence of significant amounts of unreacted 2-bromothiophene or biphenyl byproduct.

Possible Causes and Solutions:

Possible Cause Solution
Inactive Magnesium: The surface of the magnesium turnings may be oxidized. Activate the magnesium by stirring it vigorously under an inert atmosphere or by adding a small crystal of iodine. The disappearance of the iodine color indicates activation.
Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Slow Initiation: The reaction may be slow to start. Gentle heating or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction.
Side Reactions: The primary side reaction is the formation of the biphenyl byproduct (2,2'-bithiophene). This can be minimized by the slow, dropwise addition of 2-bromothiophene to the magnesium suspension to maintain a low concentration of the alkyl halide.
Incorrect Stoichiometry: Use a slight excess of magnesium (1.1-1.2 equivalents) relative to 2-bromothiophene to ensure complete conversion.
Issue 2: Formation of Regioisomeric Impurity

Symptom:

  • Presence of methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl) glycolate in the product mixture, which is difficult to separate from the desired methyl 2,2-dithienylglycolate.[1][2]

Possible Causes and Solutions:

Possible Cause Solution
Equilibration of Grignard Reagent: The 2-thienylmagnesium bromide can exist in equilibrium with the 3-thienyl isomer.
Reaction Conditions: To minimize the formation of the regioisomer, it is recommended to perform the Grignard reaction at a low temperature (e.g., 0 °C) and to add the Grignard reagent slowly to the dimethyl oxalate solution.[2]
Alternative Reagent: The use of 2-thienyllithium, generated from 2-bromothiophene and n-butyllithium, has been reported to provide higher selectivity for the desired 2,2-disubstituted product.[2]
Issue 3: Incomplete Saponification (Hydrolysis)

Symptom:

  • Presence of unreacted methyl 2,2-dithienylglycolate in the final product after hydrolysis.

Possible Causes and Solutions:

Possible Cause Solution
Steric Hindrance: The ester is sterically hindered, which can make hydrolysis slow.[3][4][5]
Insufficient Reaction Time or Temperature: Increase the reaction time and/or temperature. Refluxing with a suitable base is often necessary.
Inadequate Amount of Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 3-5 equivalents) to drive the reaction to completion.[3]
Solvent System: A mixture of an alcohol (e.g., methanol or ethanol) and water is typically used to ensure solubility of both the ester and the hydroxide base.[6] For very hindered esters, a non-aqueous system like NaOH in a mixture of methanol and dichloromethane can be effective.[3][4][7]
Issue 4: Difficulty in Purification of this compound

Symptom:

  • The final product has a low melting point or appears as an oil.

  • The purity, as determined by HPLC or other analytical methods, is below the desired level (>95%).[8]

Possible Causes and Solutions:

Possible Cause Solution
Presence of Impurities: Residual starting materials, byproducts from the Grignard reaction (regioisomer), or incomplete hydrolysis can contaminate the final product.
Inappropriate Purification Method: Simple precipitation may not be sufficient. Recrystallization is the preferred method for purifying solid organic compounds.
Incorrect Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, common recrystallization solvents include water, ethanol, methanol, toluene, or mixtures such as ethanol/water or toluene/hexane.[9][10][11] A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can also be effective.[12]
Co-precipitation of Impurities: If the impurities have similar solubility profiles, multiple recrystallizations may be necessary. Seeding the solution with a pure crystal of this compound can sometimes improve the selectivity of the crystallization.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,2-dithienylglycolate via Grignard Reaction

This protocol is based on established procedures for Grignard reactions with thiophene derivatives.[2]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromothiophene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dimethyl oxalate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.1 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Slowly add a solution of 2-bromothiophene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Dimethyl Oxalate:

    • In a separate flame-dried flask, dissolve dimethyl oxalate (0.5 eq.) in anhydrous diethyl ether or THF.

    • Cool the dimethyl oxalate solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the dimethyl oxalate solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,2-dithienylglycolate.

Protocol 2: Saponification of Methyl 2,2-dithienylglycolate

This protocol is a general procedure for the hydrolysis of sterically hindered esters.[3][4][6][7]

Materials:

  • Crude methyl 2,2-dithienylglycolate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Hydrolysis:

    • Dissolve the crude methyl 2,2-dithienylglycolate in methanol or ethanol in a round-bottom flask.

    • Add a solution of NaOH or KOH (3-5 eq.) in water.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Continue refluxing until the starting material is no longer visible on the TLC plate (typically 4-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with 1M HCl. A precipitate of this compound should form.

    • Collect the solid by vacuum filtration, wash with cold water, and air-dry to obtain the crude this compound.

Protocol 3: Purification of this compound by Recrystallization

This is a general protocol for the recrystallization of a carboxylic acid. The optimal solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene, or other suitable solvent)

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (or the "good" solvent of a pair).

    • Heat the mixture to boiling with stirring to dissolve the solid. If using a single solvent, add more solvent in small portions until the solid just dissolves.

  • Crystallization:

    • If using a solvent pair, add the "bad" solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the optimization of each step. For the Grignard reaction to form the methyl ester, yields in the range of 50-70% have been reported.[2] The subsequent hydrolysis and purification steps will also involve some product loss. A realistic overall yield for a non-optimized process would be in the range of 30-50%. With careful optimization, yields above 60% should be achievable.

Q2: How can I monitor the progress of the reactions?

A2:

  • Grignard Reaction: Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the dimethyl oxalate. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material and product spots can be visualized under UV light.

  • Saponification: TLC is also the best method to monitor the hydrolysis. The disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot at the baseline (in most common solvent systems) indicates the reaction is proceeding.

Q3: What is the best solvent for recrystallizing this compound?

A3: The optimal solvent needs to be determined experimentally. Good starting points for carboxylic acids are polar protic solvents or aromatic hydrocarbons. A mixed solvent system, such as ethanol and water, is often effective.[9][10] In this system, the acid is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, indicating the saturation point. Slow cooling should then yield pure crystals.

Q4: My final product is an oil and won't crystallize. What should I do?

A4: Oiling out during recrystallization can occur if the melting point of the solid is lower than the boiling point of the solvent, or if there are significant impurities present. Try the following:

  • Use a lower boiling point solvent.

  • Use a larger volume of solvent.

  • Attempt to "scratch" the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

  • Add a seed crystal of pure this compound if available.

  • If impurities are the suspected cause, try purifying a small portion of the oil by column chromatography to obtain a purer sample that may then crystallize.

Q5: How can I confirm the purity of my final product?

A5:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of the sample and to detect any remaining impurities, including the regioisomer. A purity of >95% is generally considered good for many applications.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid can be derivatized (e.g., to its methyl or silyl ester) and then analyzed by GC-MS to identify and quantify volatile impurities.[13][14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any impurities.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Saponification cluster_step3 Step 3: Purification a 2-Bromothiophene + Mg b 2-Thienylmagnesium Bromide a->b Anhydrous Ether/THF d Crude Methyl 2,2-dithienylglycolate b->d Add to Oxalate at 0°C c Dimethyl Oxalate c->d e Crude Methyl Ester d->e f This compound (Sodium Salt) e->f NaOH/MeOH/H2O, Reflux g Crude this compound f->g Acidification (HCl) h Crude Acid g->h i Pure this compound h->i Recrystallization

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Effective purification techniques for crude Di-2-thienylglycolic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Di-2-thienylglycolic Acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound?

A1: Recrystallization is the most important and widely used method for purifying solid organic compounds like this compound.[1] It is effective for both small-scale (<0.5 g) and large-scale (>100 g) work.[1] For impurities that have very similar solubility characteristics to the desired compound, column chromatography may be considered as an alternative or supplementary technique.

Q2: What are the primary considerations when selecting a solvent for recrystallization?

A2: The choice of solvent is crucial for a successful recrystallization.[1] The ideal solvent should:

  • Dissolve the this compound completely when hot but poorly when cold.[1]

  • Dissolve impurities well at all temperatures or not at all, so they can be separated by filtration.

  • Not react chemically with the compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Q3: What types of impurities are typically found in crude this compound?

A3: While specific impurities depend on the synthetic route, crude products often contain unreacted starting materials, intermediates, byproducts from side reactions, and residual solvents.[2] For this compound, which is a known impurity or synthetic precursor for pharmaceuticals like Tiotropium Bromide, impurities could include other thiophene derivatives or products of incomplete reactions.[3][4][5]

Q4: Should I use a single solvent or a mixed-solvent system?

A4: A single solvent that meets the ideal criteria is preferred for its simplicity. However, finding such a solvent can be difficult.[6] A mixed-solvent (or solvent-pair) system is a practical and convenient solution when no single solvent is suitable.[6] This involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) to induce crystallization.[6]

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Solution(s)
Compound does not dissolve, even in hot solvent. The solvent's dissolving power is too low ("too bad").[1]Select a new solvent. Based on the "like dissolves like" principle, try a solvent with a polarity more similar to this compound (a moderately polar carboxylic acid).[1][7]
Compound dissolves readily in the cold solvent. The solvent's dissolving power is too high ("too good").[1]Select a less powerful solvent. Alternatively, use this solvent as the "good" solvent in a mixed-solvent pair system.[1][6]
No crystals form upon cooling. The solution is not saturated, or it is supersaturated.1. If unsaturated: Boil off some solvent to increase the concentration and cool again. 2. If supersaturated: Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of the pure compound.
Product "oils out" instead of forming crystals. The melting point of the impure solid is below the boiling point of the solvent. Impurities can depress the melting point.1. Lower the temperature at which crystallization is induced. 2. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 3. Switch to a lower-boiling point solvent.
Purity is low after one recrystallization. Impurities have solubility characteristics very similar to the product. Trapped solvent in the crystals.1. Perform a second recrystallization, ensuring slow cooling to form well-defined crystals. 2. Ensure the crystals are thoroughly dried under vacuum to remove residual solvent. 3. If purity remains low, consider using column chromatography.
Very low yield of recovered crystals. Too much solvent was used.[6] The compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] 2. Ensure the solution is cooled thoroughly (e.g., in an ice bath) to minimize the amount of product lost in the mother liquor. 3. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, acetone, toluene, ethyl acetate) to find one where it is soluble when hot and insoluble when cold.[1] Carboxylic acids often crystallize well from alcoholic or aqueous solutions.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick or magnetic stir bar.[1] Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired compound from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Find a pair of miscible solvents. One (the "good" solvent) should dissolve this compound readily at all temperatures, while the other (the "bad" solvent) should not dissolve it at any temperature. Common pairs include ethanol-water and toluene-hexane.[1][6]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Saturation: While the solution is hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the "cloud point").[6] This indicates the solution is saturated. If too much "bad" solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

This table provides a general guide. Experimental testing is essential to determine the optimal solvent for this compound.

SolventBoiling Point (°C)PolarityPotential Suitability for this compound
Water100HighGood as a "bad" solvent in a pair with an alcohol due to the carboxylic acid group.[7][8]
Ethanol78HighPotentially a good solvent; often used with water as a solvent pair.[6][7]
Acetone56Medium-HighMay be too effective a solvent, but could be useful.
Ethyl Acetate77MediumGood candidate for moderately polar compounds.
Toluene111LowMay be a suitable "good" solvent if paired with a non-polar solvent like hexane.[1]
Hexane69Very LowLikely a good "bad" solvent (anti-solvent).[9]

Visualizations

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// Edges crude -> assess; assess -> select_method; select_method -> recrys [label=" Impurities have\ndifferent solubility "]; select_method -> chrom [label=" Impurities have\nsimilar polarity "]; recrys -> solvent_screen; solvent_screen -> dissolve; dissolve -> hot_filter; hot_filter -> cool; cool -> isolate; isolate -> dry; dry -> pure; chrom -> pure; }

Caption: General workflow for the purification of this compound.

// Nodes start [label="Problem Occurs During\nCooling Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Product Oils Out?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Oiling Out Path solution_oil [label="1. Re-heat to dissolve oil.\n2. Add more 'good' solvent.\n3. Cool slowly.", fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent_oil [label="If oiling persists:\nUse lower boiling\npoint solvent.", fillcolor="#F1F3F4", fontcolor="#202124"];

// No Crystals Path supersaturated [label="Induce Crystallization:\n- Scratch flask inner wall\n- Add a seed crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; not_saturated [label="Concentrate Solution:\n- Boil off excess solvent\n- Re-cool", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> oiling_out [dir=none]; start -> no_crystals;

oiling_out -> solution_oil [label=" Yes "]; solution_oil -> change_solvent_oil;

oiling_out -> no_crystals [label=" No "];

no_crystals -> supersaturated [label=" Yes\n(Supersaturated) "]; no_crystals -> not_saturated [label=" No\n(Not Saturated) "]; }

Caption: Troubleshooting logic for common recrystallization issues.

References

Optimization of reaction conditions for synthesizing Di-2-thienylglycolic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Di-2-thienylglycolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods involve the synthesis of a methyl ester intermediate, methyl di(2-thienyl)glycolate, followed by hydrolysis to the final acid. The two primary routes for synthesizing the intermediate are:

  • Grignard Reaction: This involves the reaction of a 2-thienylmagnesium halide with a dialkyl oxalate (e.g., dimethyl oxalate).

  • Lithiation Reaction: This route utilizes the reaction of 2-thienyllithium with a dialkyl oxalate.

Q2: What is the key intermediate in the synthesis of this compound?

A2: The key intermediate is typically methyl di(2-thienyl)glycolate. This ester is then hydrolyzed to yield the desired this compound.

Q3: What are the main challenges in the synthesis of this compound?

A3: Common challenges include:

  • Low yields in the Grignard or lithiation reaction.

  • Formation of a regioisomeric impurity, methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate, which can be difficult to separate.[1]

  • Incomplete hydrolysis of the methyl ester intermediate.

  • Difficulties in the purification of the final product.

Q4: How can the regioisomeric impurity be minimized or removed?

A4: The formation of the regioisomer can be influenced by the reaction conditions. Purification of the methyl di(2-thienyl)glycolate intermediate can be achieved through crystallization to reduce the level of the regioisomeric impurity.[1]

Troubleshooting Guides

Part 1: Grignard Reaction for Methyl Di(2-thienyl)glycolate Synthesis

This guide addresses common issues encountered during the Grignard reaction between a 2-thienylmagnesium halide and dimethyl oxalate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Methyl Di(2-thienyl)glycolate 1. Moisture in glassware or reagents: Grignard reagents are highly sensitive to water.1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are anhydrous.
2. Inactive magnesium: The surface of the magnesium turnings may be oxidized.2. Activate the magnesium turnings before use. This can be done by stirring them vigorously in the absence of solvent or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
3. Slow or no initiation of Grignard reagent formation: The reaction between 2-bromothiophene and magnesium is not starting.3. Gently warm the reaction mixture. Add a small amount of pre-formed Grignard reagent to initiate the reaction.
4. Side reactions: Wurtz-type coupling of the Grignard reagent with the starting halide.4. Add the 2-bromothiophene slowly to the magnesium suspension to maintain a low concentration of the halide.
Formation of Impurities 1. Regioisomer formation: Formation of methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate.1. Optimize reaction temperature and addition rates. Purify the crude ester by crystallization.[1]
2. Unreacted starting materials: Incomplete reaction.2. Ensure an appropriate stoichiometry of reactants. Increase reaction time or temperature as needed.
Part 2: Hydrolysis of Methyl Di(2-thienyl)glycolate

This guide focuses on troubleshooting the hydrolysis of the methyl ester to the final this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient base or acid: Not enough hydrolyzing agent to complete the reaction.1. Use a sufficient excess of the base (e.g., NaOH or KOH) or acid (e.g., HCl or H₂SO₄). Monitor the reaction by TLC or HPLC to ensure completion.
2. Steric hindrance: The ester may be sterically hindered, slowing down the hydrolysis.2. Increase the reaction temperature and/or reaction time. Consider using a stronger base or acid.
Low Yield of this compound 1. Product decomposition: The product may be sensitive to high temperatures or harsh pH conditions.1. Use milder reaction conditions if possible. Neutralize the reaction mixture promptly after completion.
2. Difficulties in product isolation: The product may be soluble in the aqueous phase.2. After acidification of the reaction mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate). Perform multiple extractions to maximize recovery.
Product Purity Issues 1. Presence of unreacted ester: Incomplete hydrolysis.1. Ensure the hydrolysis reaction has gone to completion. The unreacted ester can be removed by extraction with a non-polar solvent before acidification.
2. Formation of by-products: Potential side reactions under the hydrolysis conditions.2. Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Reported Yields for Methyl Di(2-thienyl)glycolate Synthesis

Synthetic RouteReagentsSolventTemperatureYield (%)Reference
Grignard Reaction2-bromothiophene, Mg, Dimethyl oxalateDiethyl etherReflux54[2]
Grignard Reaction2-bromothiophene, Mg, Dimethyl oxalateEther0°C to 45°C60[3]
Lithiation2-bromothiophene, n-butyllithium, Methyl 2-thienylglyoxylateTetrahydrofuran-80°C75[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl Di(2-thienyl)glycolate via Grignard Reaction[3]
  • Under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) to a stirred mixture of magnesium turnings (2.7 g, 0.11 mol) in anhydrous ether (100 mL) at 0°C.

  • After the addition is complete, warm the reaction mixture to 35°C and continue stirring.

  • Slowly add a solution of dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous ether (150 mL) over 3 hours.

  • After the addition, heat the reaction mixture to reflux (45°C) for 45 minutes.

  • Cool the mixture to room temperature and add 1.25 M sulfuric acid (150 mL).

  • Stir for 1 hour at room temperature.

  • Separate the organic layer and wash it with a dilute aqueous sodium bicarbonate solution (100 mL) and then with water (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from carbon tetrachloride to obtain methyl 2,2-dithienylglycolate.

Protocol 2: Synthesis of Methyl Di(2-thienyl)glycolate via Lithiation[3]
  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 2-bromothiophene (193 mg, 1.0 mmol) in anhydrous tetrahydrofuran (15 mL) and cool to -80°C.

  • Add n-butyllithium (0.95 mmol) dropwise to the solution.

  • After 20 minutes, add a solution of methyl 2-thienylglyoxylate in anhydrous tetrahydrofuran (5.0 mL).

  • Stir the reaction for 30 minutes at -80°C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Alkaline Hydrolysis of Methyl Di(2-thienyl)glycolate
  • Dissolve methyl di(2-thienyl)glycolate in a suitable solvent such as methanol or a mixture of THF and water.

  • Add an aqueous solution of a base (e.g., 2M NaOH or KOH) in excess.

  • Heat the mixture to reflux and monitor the reaction progress using TLC or HPLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is acidic, leading to the precipitation of this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the solid from a suitable solvent to obtain the pure product.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Methyl Di(2-thienyl)glycolate cluster_hydrolysis Hydrolysis to this compound start Starting Materials (2-Thiophene Derivative, Mg/n-BuLi, Dialkyl Oxalate) reaction Grignard or Lithiation Reaction start->reaction workup_ester Aqueous Work-up & Extraction reaction->workup_ester purification_ester Purification (Crystallization/ Chromatography) workup_ester->purification_ester intermediate Methyl Di(2-thienyl)glycolate purification_ester->intermediate hydrolysis Alkaline or Acidic Hydrolysis intermediate->hydrolysis workup_acid Acidification & Extraction hydrolysis->workup_acid purification_acid Purification (Recrystallization) workup_acid->purification_acid final_product This compound purification_acid->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree start Low Yield or Purity Issue step_check Which step is problematic? start->step_check grignard_issue Grignard/Lithiation Reaction step_check->grignard_issue Synthesis of Ester hydrolysis_issue Hydrolysis Step step_check->hydrolysis_issue Formation of Acid grignard_cause Check for: - Moisture - Inactive Mg - Side Reactions grignard_issue->grignard_cause hydrolysis_cause Check for: - Incomplete Reaction - Product Decomposition - Isolation Loss hydrolysis_issue->hydrolysis_cause grignard_solution Solution: - Use anhydrous conditions - Activate Mg - Slow addition of halide grignard_cause->grignard_solution hydrolysis_solution Solution: - Use excess reagent - Milder conditions - Efficient extraction hydrolysis_cause->hydrolysis_solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Identifying and minimizing side products in Di-2-thienylglycolic acid reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Di-2-thienylglycolic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help identify and minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for synthesizing this compound is the benzilic acid rearrangement of di-2-thienyl ketone (also known as di-2-thienylglyoxal). This reaction is well-regarded for its efficiency, particularly with aromatic 1,2-diketones that do not have enolizable protons, which is the case for di-2-thienyl ketone.[1][2][3]

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

During the synthesis of this compound, several impurities can arise. These can be broadly categorized as:

  • Unreacted Starting Materials: The most common impurity is the unreacted di-2-thienyl ketone.

  • Side Products from the Main Reaction: While the benzilic acid rearrangement is generally clean for non-enolizable diketones, incomplete rearrangement or alternative reaction pathways can lead to byproducts.

  • Products of Thiophene Ring Instability: Under strongly basic conditions, the thiophene ring can potentially undergo ring-opening or other side reactions, although this is less common under typical benzilic acid rearrangement conditions.[4]

  • Solvent and Reagent-Related Impurities: Impurities from solvents or reagents can also be present in the final product.

Q3: How can I purify the crude this compound?

Purification of this compound is typically achieved through a series of extraction and crystallization steps. The general procedure involves:

  • Acidification of the reaction mixture to precipitate the crude acid.

  • Extraction of the acid into an organic solvent.

  • Washing the organic layer to remove water-soluble impurities.

  • Crystallization from a suitable solvent system to yield the pure this compound.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Problem 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the benzilic acid rearrangement of di-2-thienyl ketone can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation.- Optimize Base Concentration: The concentration of the hydroxide base is critical. A concentration that is too low will result in an incomplete reaction, while a concentration that is too high may promote side reactions.
Suboptimal Reaction Conditions - Choice of Base: Potassium hydroxide (KOH) is commonly used. Ensure it is of high purity and fully dissolved.- Solvent System: A mixture of an organic solvent (like ethanol or dioxane) and water is typically used to ensure the solubility of both the diketone and the hydroxide base. The ratio of these solvents can be optimized.
Product Loss During Workup - Incomplete Precipitation: Ensure the pH of the aqueous solution is sufficiently acidic during the precipitation of the product.- Emulsion Formation During Extraction: If emulsions form during the extraction process, they can be broken by adding brine or by centrifugation.- Choice of Crystallization Solvent: The choice of solvent for crystallization is crucial for both purity and yield. Experiment with different solvents or solvent mixtures to find the optimal conditions.
Problem 2: Presence of Significant Amounts of Unreacted Di-2-thienyl Ketone in the Product

Q: My final product is contaminated with a significant amount of the starting material, di-2-thienyl ketone. How can I minimize this?

A: The presence of unreacted starting material is a common issue and can often be resolved by optimizing reaction and purification conditions.

Strategies to Minimize Unreacted Starting Material:

Strategy Detailed Protocol
Driving the Reaction to Completion - Molar Ratio of Base: Ensure a sufficient molar excess of the hydroxide base is used to drive the reaction forward.- Reaction Monitoring: Actively monitor the disappearance of the starting material by TLC or HPLC. Continue the reaction until the starting material spot/peak is minimal.
Effective Purification - Selective Extraction: After acidification, the carboxylic acid product will have a different solubility profile than the neutral ketone starting material. A carefully chosen extraction solvent can help in separating the two.- Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity. The choice of solvent is critical; a solvent in which the product is sparingly soluble at low temperatures and highly soluble at high temperatures is ideal.

Experimental Protocols

Key Experiment: Synthesis of this compound via Benzilic Acid Rearrangement

This protocol provides a detailed methodology for the synthesis of this compound from di-2-thienyl ketone.

Materials:

  • Di-2-thienyl ketone

  • Potassium hydroxide (KOH)

  • Ethanol (or Dioxane)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Activated carbon (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve di-2-thienyl ketone in ethanol (or dioxane).

  • Addition of Base: In a separate beaker, prepare a solution of potassium hydroxide in water. Slowly add the aqueous KOH solution to the stirred solution of the diketone.

  • Reaction: Heat the reaction mixture to reflux and maintain it for the desired period (typically several hours). Monitor the reaction progress by TLC. The reaction mixture will typically change color.

  • Workup - Precipitation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a beaker and acidify by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2). This will precipitate the crude this compound.

  • Workup - Extraction: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash with cold water. The filtrate can be extracted with diethyl ether to recover any dissolved product.

  • Purification - Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water). If the solution is colored, a small amount of activated carbon can be added, and the solution filtered hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Quantitative Data Comparison (Illustrative)

The following table summarizes hypothetical quantitative data to illustrate the effect of reaction conditions on yield and purity. Actual results may vary based on experimental setup and scale.

Experiment ID Base Solvent System Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %)
1KOHEthanol/WaterReflux47595
2NaOHEthanol/WaterReflux47294
3KOHDioxane/WaterReflux48096
4KOHEthanol/Water5086597
5KOHEthanol/WaterReflux26092

Visualizations

Diagram 1: Benzilic Acid Rearrangement of Di-2-thienyl Ketone

This diagram illustrates the key steps in the synthesis of this compound from di-2-thienyl ketone.

BenzilicAcidRearrangement start Di-2-thienyl Ketone + KOH (aq) intermediate Potassium Salt of This compound start->intermediate  Rearrangement   product This compound (Crude Product) intermediate->product  Acidification (HCl)   purified Purified This compound product->purified  Recrystallization  

Caption: Workflow for this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a logical workflow for troubleshooting low reaction yields.

TroubleshootingLowYield start Low Yield of Product check_reaction Check for Incomplete Reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction Detected check_reaction->incomplete Yes complete Reaction is Complete check_reaction->complete No optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature - Adjust Base Concentration incomplete->optimize_conditions check_workup Investigate Workup Procedure complete->check_workup workup_issue Product Loss During: - Precipitation - Extraction - Crystallization check_workup->workup_issue Yes

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Degradation Pathways of Di-2-thienylglycolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Di-2-thienylglycolic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for a compound like this compound?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1] These studies are crucial for several reasons:

  • Pathway Elucidation: They help in identifying the likely degradation products and understanding the degradation pathways of the molecule.[1][2]

  • Method Development: The results are instrumental in developing and validating stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), which can separate the drug substance from its degradation products.[3]

  • Formulation and Packaging: Understanding the chemical behavior of this compound under various stress conditions can guide the development of stable formulations and the selection of appropriate packaging.[2][4]

  • Intrinsic Stability: These studies help determine the inherent stability of the molecule.[1]

Q2: What are the typical stress conditions applied in a forced degradation study for a new chemical entity like this compound?

A standard set of stress conditions are typically employed to investigate the degradation of a new compound.[1] These include:

  • Acid Hydrolysis: Treatment with an acid, such as 0.1 N to 0.5 N Hydrochloric Acid (HCl).[4]

  • Base Hydrolysis: Treatment with a base, such as 0.1 N to 0.5 N Sodium Hydroxide (NaOH).[4]

  • Oxidation: Exposure to an oxidizing agent, commonly 3% Hydrogen Peroxide (H₂O₂).[4]

  • Thermal Degradation: Subjecting the compound to high temperatures, often starting around 80°C.[4]

  • Photolysis: Exposing the compound to light, typically a combination of UV and visible light as per ICH Q1B guidelines.[1]

Q3: How much degradation should I aim for in my forced degradation studies?

The general recommendation is to aim for approximately 10% degradation of the active pharmaceutical ingredient (API).[4] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug, while under-stressing may not generate a sufficient amount of degradation products for detection and characterization.[1]

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common technique for developing stability-indicating methods.[3] When coupled with a mass spectrometer (LC-MS/MS), it becomes a powerful tool for the identification and structural elucidation of degradation products.[5][6]

Troubleshooting Guides

Scenario 1: I am not observing any degradation of this compound under the initial stress conditions.

  • Troubleshooting Step 1: Increase the Severity of Stress Conditions. If initial conditions (e.g., 0.1 N HCl at room temperature) do not induce degradation, you can gradually increase the severity. This could involve using a higher concentration of the stressor (e.g., 0.5 N HCl), increasing the temperature (e.g., refluxing at 80°C), or extending the exposure time.[4]

  • Troubleshooting Step 2: Verify Analytical Method Sensitivity. Ensure that your analytical method is sensitive enough to detect small amounts of degradation products. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.

  • Troubleshooting Step 3: Confirm Compound Stability. If no degradation is observed even under harsh conditions, it may indicate that this compound is highly stable under those specific conditions.[1] Document these findings as they are an important part of the compound's stability profile.

Scenario 2: My chromatogram shows too many peaks, and I am unsure which are the primary degradation products.

  • Troubleshooting Step 1: Analyze Samples at Multiple Time Points. Testing at early time points can help distinguish between primary degradants and their subsequent secondary degradation products.[4] Primary degradants will appear first, while secondary products will form as the primary ones degrade further.

  • Troubleshooting Step 2: Compare Stressed vs. Unstressed Samples. A peak that is present in the stressed sample but not in the unstressed control is a degradation product.

  • Troubleshooting Step 3: Use a Diode Array Detector (DAD/PDA). A DAD can provide UV spectra for each peak, which can help in determining peak purity and identifying if co-elution is occurring.

Scenario 3: I am struggling to achieve mass balance in my degradation studies.

  • Troubleshooting Step 1: Check for Non-Chromophoric Degradants. Your degradation products may not have a UV chromophore, making them invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).

  • Troubleshooting Step 2: Investigate the Possibility of Volatile Degradants. Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. Headspace Gas Chromatography (GC) could be used to investigate this.

  • Troubleshooting Step 3: Ensure Complete Elution from the HPLC Column. Some degradation products might be strongly retained on the column. A thorough column wash after each run can help to ensure that all components have eluted.

Data Presentation

Effective data presentation is crucial for interpreting the results of forced degradation studies. The following table provides a template for summarizing the data.

Stress ConditionReagent/Condition DetailsTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradants Detected
Acid Hydrolysis0.1 N HCl248012.52
Base Hydrolysis0.1 N NaOH86025.33
Oxidation3% H₂O₂12258.91
ThermalSolid State481005.21
PhotolyticICH Q1B Option II242515.82

Experimental Protocols

The following are general protocols for conducting forced degradation studies that can be adapted for this compound.

1. Acid/Base Hydrolysis

  • Objective: To investigate the susceptibility of this compound to hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add an equal volume of 0.2 N HCl to the stock solution to achieve a final acid concentration of 0.1 N.

    • For base hydrolysis, add an equal volume of 0.2 N NaOH to the stock solution to achieve a final base concentration of 0.1 N.

    • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis (base for the acid-stressed sample and acid for the base-stressed sample).

    • Analyze the samples by HPLC.

2. Oxidative Degradation

  • Objective: To assess the oxidative stability of this compound.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add a solution of hydrogen peroxide to the stock solution to achieve a final concentration of 3%.

    • Keep the solution at room temperature and protected from light.

    • Withdraw and analyze samples at various time points.

3. Thermal Degradation

  • Objective: To evaluate the effect of heat on the stability of this compound.

  • Procedure:

    • Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C or 105°C).

    • Withdraw samples at different time intervals.

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

4. Photolytic Degradation

  • Objective: To determine the photosensitivity of this compound.

  • Procedure:

    • Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples at appropriate time intervals.

Visualizations

The following diagrams illustrate a typical workflow for forced degradation studies and a hypothetical degradation pathway for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes API This compound Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolysis API->Photo HPLC HPLC Analysis Acid->HPLC Stability Intrinsic Stability Profile Acid->Stability Base->HPLC Base->Stability Oxidation->HPLC Oxidation->Stability Thermal->HPLC Thermal->Stability Photo->HPLC Photo->Stability LCMS LC-MS/MS for Identification HPLC->LCMS If degradants > threshold Method Stability-Indicating Method HPLC->Method Pathway Degradation Pathway LCMS->Pathway

Forced degradation experimental workflow.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis DTGA This compound Decarboxylated Decarboxylated Product DTGA->Decarboxylated H⁺/OH⁻, Δ Ester_Cleavage Ester Cleavage Product (if applicable) DTGA->Ester_Cleavage H⁺/OH⁻, Δ Thiophene_Oxide Thiophene-S-oxide DTGA->Thiophene_Oxide H₂O₂ Ring_Opened Thiophene Ring-Opened Product DTGA->Ring_Opened

Hypothetical degradation pathways for this compound.

References

Technical Support Center: Maximizing Enantiomeric Excess in Resolutions Using Di-2-thienylglycolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in maximizing the enantiomeric excess (e.e.) when using Di-2-thienylglycolic acid as a chiral resolving agent. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution using this compound?

A1: Chiral resolution with this compound is based on the formation of diastereomeric salts. When a racemic mixture (a 50:50 mixture of two enantiomers) of a basic compound (e.g., an amine) is reacted with an enantiomerically pure form of this compound, two diastereomeric salts are formed. These diastereomers have different physical properties, including solubility in a given solvent. This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, thus enriching one enantiomer in the solid phase. The resolved enantiomer can then be recovered by treating the salt with a base. For racemic alcohols, a common strategy is to first convert them into a derivative containing a carboxylic acid group, such as a hemiester, which can then form a salt with a chiral base.

Q2: How do I select the appropriate enantiomer of this compound for my specific resolution?

A2: The choice between (R)-(-)- and (S)-(+)-Di-2-thienylglycolic acid will determine which enantiomer of your compound crystallizes as the less soluble salt. This selection is often empirical and depends on the specific molecular interactions between the resolving agent and your substrate. It is recommended to perform small-scale screening experiments with both enantiomers of the resolving agent to determine which one provides a better separation for your compound of interest.

Q3: What are the most critical factors influencing the final enantiomeric excess?

A3: Several experimental parameters significantly impact the enantiomeric excess of the final product. These include:

  • Solvent Selection: The choice of solvent is paramount as it directly governs the solubility difference between the two diastereomeric salts. An ideal solvent will maximize this difference, leading to a more efficient separation.

  • Crystallization Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can affect the selectivity of the process. Slow, controlled cooling generally yields crystals of higher purity.

  • Stoichiometry of Reactants: The molar ratio of the racemic compound to the resolving agent can influence the yield and purity of the resulting diastereomeric salt.

  • Recrystallization: It is often necessary to perform one or more recrystallizations of the isolated diastereomeric salt to achieve a high level of enantiomeric purity.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
Low Yield of Crystalline Salt The diastereomeric salt is highly soluble in the chosen solvent.1. Experiment with different solvents or solvent mixtures to reduce solubility. 2. Lower the final crystallization temperature. 3. Increase the initial concentration of the reactants.
Low Enantiomeric Excess (e.e.) The solubility difference between the diastereomeric salts is insufficient in the chosen solvent.1. Conduct a thorough solvent screening to identify a system with better selectivity. 2. Perform one or more recrystallizations of the isolated salt. 3. Optimize the cooling rate; a slower cooling process can improve selectivity.
Oil Formation Instead of Crystals The melting point of the diastereomeric salt is below the crystallization temperature, or there is a strong solvation effect.1. Lower the crystallization temperature. 2. Use a more dilute solution. 3. Try a different solvent or add an anti-solvent to promote crystallization. 4. Attempt to induce crystallization by scratching the inner surface of the flask or by adding a seed crystal.
Inconsistent Results Variations in experimental conditions such as moisture content, solvent purity, or cooling profiles.1. Ensure all solvents are dry and of high purity. 2. Maintain precise control over the temperature and cooling rate. 3. Ensure the racemic starting material and resolving agent are of high chemical purity.

Data Presentation

Solvent Yield of Diastereomeric Salt (%) Enantiomeric Excess of Isolated Compound (%)
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Other

Table 2: Impact of Recrystallization on Enantiomeric Excess

Recrystallization Step Solvent Yield (%) Enantiomeric Excess (%)
1
2
3

Experimental Protocols: A General Guideline

The following are generalized experimental protocols. Note: These procedures will require optimization for your specific substrate and desired outcome.

Protocol 1: Resolution of a Racemic Amine
  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol) with gentle heating.

    • In a separate flask, dissolve (R)-(-)-Di-2-thienylglycolic acid (0.5-1.0 eq.) in the same solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to stir at an elevated temperature for 30-60 minutes.

  • Fractional Crystallization:

    • Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

    • Collect the crystalline solid by filtration and wash with a small amount of the cold solvent.

  • Recrystallization (optional but recommended):

    • Dissolve the obtained crystals in a minimal amount of the hot solvent and repeat the slow cooling and filtration process to improve the diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to adjust the pH to >10.

    • Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Protocol 2: Resolution of a Racemic Alcohol
  • Preparation of the Hemiester:

    • React the racemic alcohol with a cyclic anhydride (e.g., succinic or phthalic anhydride) in the presence of a base (e.g., pyridine) to form the corresponding hemiester.

    • Purify the resulting racemic hemiester.

  • Resolution of the Hemiester:

    • Follow the procedure outlined in Protocol 1, using the racemic hemiester as the acidic component and an appropriate chiral amine as the resolving agent.

  • Hydrolysis to the Enriched Alcohol:

    • After obtaining the diastereomerically pure hemiester, hydrolyze the ester bond using acidic or basic conditions to yield the enantiomerically enriched alcohol.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and logical relationships in the process of chiral resolution.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Purification cluster_recovery Product Recovery racemic_compound Racemic Compound (e.g., Amine) salt_formation Diastereomeric Salt Formation racemic_compound->salt_formation resolving_agent This compound resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization filtration Filtration fractional_crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor recrystallization Recrystallization (Optional) less_soluble_salt->recrystallization liberation Liberation of Enantiomer recrystallization->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: General experimental workflow for chiral resolution.

signaling_pathway cluster_optimization Optimization Pathway start Low e.e. solvent Solvent Screening start->solvent Change Solvent temperature Temperature Profile Optimization solvent->temperature Optimize Conditions high_ee High e.e. solvent->high_ee Direct Success recrystallization Recrystallization temperature->recrystallization Purify Salt recrystallization->high_ee Achieve Purity

Caption: Logical pathway for optimizing enantiomeric excess.

Identifying common impurities found in commercial Di-2-thienylglycolic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Di-2-thienylglycolic acid. The information is designed to help identify and address common impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

Commercial this compound, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Tiotropium Bromide, can contain several types of impurities.[1][2] These are broadly categorized as organic impurities, inorganic impurities, and residual solvents.

  • Organic Impurities: These are often structurally similar to this compound and can originate from the manufacturing process as starting materials, byproducts of side reactions, or degradation products.[1][3]

  • Inorganic Impurities: These can include reagents, catalysts (like heavy metals), and salts used during synthesis.

  • Residual Solvents: These are organic solvents used in the manufacturing process that are not completely removed.

Q2: What are some specific organic impurities I should be aware of?

Several organic impurities have been identified in relation to this compound, often as related substances in the synthesis of Tiotropium Bromide. These include:

  • Bis(2-thienyl) Ketone (Tiotropium EP Impurity F): A potential byproduct of the synthesis.[1][4]

  • Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate & Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Esters that may be present as unreacted starting materials or byproducts.[5]

  • Sodium Di-2-thienylglycolate (Sodium Salt of Tiotropium EP Impurity A): The salt form of the main compound, which can be present.[2]

  • 2-Thiophenecarboxylic acid: A potential impurity arising from the synthesis of precursors.

Q3: What are the potential sources of these impurities?

The presence of impurities is often linked to the synthetic route used to manufacture this compound. Common synthetic pathways may involve the reaction of a thiophene derivative with a glyoxylic acid derivative. Impurities can be introduced from:

  • Starting materials: Purity of the initial reagents.

  • Side reactions: Unwanted chemical transformations occurring during the main reaction.

  • Incomplete reactions: Residual unreacted starting materials.

  • Degradation: Breakdown of the product during synthesis or storage.

  • Solvents and catalysts: Residues from the manufacturing process.

Troubleshooting Guide

This guide provides a structured approach to identifying and quantifying common impurities in your commercial this compound samples.

Issue: Unexpected peaks observed during HPLC analysis.

Possible Cause: Presence of organic impurities.

Troubleshooting Steps:

  • Peak Identification:

    • Compare the retention times of the unknown peaks with those of known potential impurities (see Table 1).

    • If standards are unavailable, use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks for tentative identification.

  • Quantification:

    • Use a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for quantification. A typical method is outlined in the Experimental Protocols section.

    • Prepare a calibration curve for each identified impurity using certified reference standards to determine their concentration in your sample.

Issue: Inconsistent experimental results or poor product yield.

Possible Cause: Presence of uncharacterized impurities interfering with your reaction.

Troubleshooting Steps:

  • Forced Degradation Study: To understand the potential degradation products of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), a forced degradation study can be performed. This can help in identifying potential degradants that might form during your experimental process.

  • Comprehensive Impurity Profiling: Employ a combination of analytical techniques such as HPLC-UV, HPLC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize all significant impurities.

Issue: Suspected presence of residual solvents.

Possible Cause: Incomplete removal of solvents used during manufacturing.

Troubleshooting Steps:

  • Analysis by Gas Chromatography (GC): Use Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to identify and quantify residual solvents.

  • Comparison with ICH Limits: Compare the detected levels of residual solvents with the permissible limits set by the International Council for Harmonisation (ICH) guidelines.

Quantitative Data Summary

The following table summarizes common organic impurities associated with this compound. Please note that the typical concentration of these impurities can vary between different commercial batches and suppliers.

Impurity NameCommon Name/SynonymMolecular FormulaMolecular Weight ( g/mol )Potential Source
Bis(2-thienyl) KetoneTiotropium EP Impurity FC₉H₆OS₂194.28Synthesis byproduct
Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetateC₁₁H₁₀O₃S₂254.33Unreacted starting material/byproduct
Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetateC₁₂H₁₂O₃S₂268.35Unreacted starting material/byproduct
Sodium Di-2-thienylglycolateTiotropium EP Impurity A (Sodium Salt)C₁₀H₇NaO₃S₂262.28Salt formation
2-Thiophenecarboxylic acidC₅H₄O₂S128.15Precursor impurity

Experimental Protocols

HPLC-UV Method for the Determination of Organic Impurities

This protocol provides a general method for the separation and quantification of this compound and its related organic impurities. Method validation and optimization may be required for specific applications.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Linear gradient to 10% A, 90% B

      • 25-30 min: Hold at 10% A, 90% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

  • Standard Preparation:

    • Prepare individual stock solutions of certified reference standards for each potential impurity in the diluent.

    • Prepare a mixed standard solution containing all impurities at a known concentration (e.g., 0.01 mg/mL).

  • Analysis:

    • Inject the blank (diluent), standard solution, and sample solution into the HPLC system.

    • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Calculate the concentration of each impurity in the sample using the peak areas and the calibration curve generated from the standard solutions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing cluster_results Results sample Commercial this compound dissolve Dissolve in Diluent sample->dissolve hplc HPLC-UV System dissolve->hplc chromatogram Obtain Chromatogram hplc->chromatogram peak_id Peak Identification chromatogram->peak_id quant Quantification peak_id->quant report Impurity Profile Report quant->report

Caption: Experimental workflow for HPLC analysis of impurities.

impurity_relationship cluster_impurities Common Impurities main This compound byproduct Bis(2-thienyl) Ketone main->byproduct Synthesis Byproduct starting_material Ester Derivatives main->starting_material Unreacted Starting Material salt Sodium Salt main->salt Salt Formation precursor 2-Thiophenecarboxylic acid main->precursor Precursor Impurity

Caption: Relationship between this compound and its common impurities.

References

Assessing the stability of Di-2-thienylglycolic acid under various reaction conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Di-2-thienylglycolic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its handling, storage, and use in research and development.

Disclaimer: Specific quantitative forced degradation data for this compound is not extensively available in public literature. The information provided herein is based on the known chemical properties of its core components: the thiophene ring and the α-hydroxy acid moiety. It is strongly recommended to perform specific stability studies for your particular application and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Both the thiophene rings and the α-hydroxyglycolic acid group are susceptible to degradation under certain conditions.

Q2: How does pH affect the stability of this compound?

A2:

  • Acidic Conditions: The thiophene ring is generally stable in acidic conditions, however, very strong acids may lead to polymerization.[1][2] The α-hydroxy acid moiety is also relatively stable, but hydrolysis of related compounds can be acid-catalyzed.

  • Basic Conditions: In alkaline environments, the α-hydroxy acid group can be more susceptible to degradation. While the thiophene ring itself is relatively stable, strong basic conditions could potentially lead to ring-opening or other reactions, though this is less common.

Q3: Is this compound sensitive to oxidation?

A3: Yes, the thiophene moiety is susceptible to oxidation. Oxidizing agents can attack the sulfur atom, leading to the formation of thiophene S-oxides, or the double bonds, forming epoxides.[3][4] These intermediates are often reactive and can lead to further degradation products. Therefore, it is crucial to avoid contact with strong oxidizing agents.

Q4: What is the thermal stability of this compound?

A4: High temperatures can promote the degradation of this compound. Thermal decomposition of thiophene, a core component, is known to occur at elevated temperatures, leading to ring cleavage.[5][6][7] For the α-hydroxy acid part, thermal decomposition is also a known degradation pathway.[8] It is advisable to store the compound at recommended low temperatures and avoid excessive heat during experiments.

Q5: Is this compound light sensitive?

A5: Yes, compounds containing thiophene rings can be susceptible to photodegradation.[9] Exposure to UV or even visible light can initiate degradation pathways. It is recommended to store this compound in light-resistant containers and to protect solutions from direct light exposure during experiments.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Loss of potency or unexpected peaks in HPLC analysis of an acidic formulation. Acid-catalyzed degradation, possibly polymerization of the thiophene ring in the presence of very strong acids.- Analyze a freshly prepared sample to confirm initial purity.- Re-evaluate the pH of the formulation; if possible, adjust to a less acidic pH.- Use a stability-indicating HPLC method to resolve potential degradants.- Store acidic solutions at lower temperatures and protected from light.
Discoloration or precipitation in a basic solution. Base-catalyzed degradation of the α-hydroxy acid moiety or potential reactions involving the thiophene ring.- Confirm the pH of the solution.- Analyze the precipitate and supernatant separately to identify degradation products.- Consider using a different buffering system or adjusting the pH to a more neutral range.- Prepare and use basic solutions fresh.
Rapid degradation when using hydrogen peroxide or other oxidizing agents. Oxidative degradation of the thiophene rings.- Immediately cease the use of the oxidizing agent if not essential for the reaction.- If oxidation is intended, control the reaction stoichiometry and temperature carefully.- Use antioxidants in the formulation if oxidative degradation is a concern during storage.
Degradation observed in samples stored at room temperature. Thermal degradation or photolytic degradation if exposed to light.- Store samples at recommended refrigerated or frozen conditions.- Ensure storage containers are opaque or amber-colored to protect from light.- Perform a short-term stability study at room temperature to understand the degradation rate.
Appearance of new peaks during photostability studies. Photodegradation of the thiophene moiety.- Confirm that the new peaks are not present in dark controls.- Characterize the photodegradants using techniques like LC-MS.- If photolability is a concern, consider the use of light-protective packaging for the final product.

Summary of Potential Degradation under Stress Conditions

The following table summarizes the expected qualitative stability of this compound under various stress conditions based on the chemical nature of its constituent parts. The percentage of degradation is hypothetical and serves to illustrate the potential relative stability. Actual degradation rates must be determined experimentally.

Stress ConditionReagent/ConditionExpected DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CLow to ModerateHydrolysis products, potential oligomers
Basic Hydrolysis 0.1 M NaOH, 60°CModerate to HighSalts of the acid, products of decarboxylation or ring opening
Oxidation 3% H₂O₂, RTHighThiophene S-oxides, epoxides, and subsequent cleavage products
Thermal 80°CModerateProducts of decarboxylation and thiophene ring fragmentation
Photolytic UV/Visible LightModerate to HighPhotodegradation products, potentially colored degradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber. A dark control should be kept under the same conditions but protected from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a phosphate buffer).

  • Use a PDA detector to check for peak purity and any shifts in the UV spectra of the degradants.

  • If significant degradation is observed, characterize the degradation products using LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • HPLC system with a PDA or UV detector.

  • A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. Consider other stationary phases if co-elution occurs.

2. Mobile Phase Optimization:

  • Start with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.02 M potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimize the gradient profile to achieve good resolution between the parent peak and all degradation product peaks.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by the ability to resolve the parent drug from all potential degradation products generated during the forced degradation study.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound Stock Solution (1 mg/mL) B Acid Hydrolysis (1M HCl, 60°C) A->B Expose to C Base Hydrolysis (1M NaOH, RT) A->C Expose to D Oxidative Stress (30% H2O2, RT) A->D Expose to E Thermal Stress (80°C, Solid & Solution) A->E Expose to F Photolytic Stress (UV/Vis Light) A->F Expose to G HPLC-PDA Analysis (Stability-Indicating Method) B->G Analyze C->G Analyze D->G Analyze E->G Analyze F->G Analyze H LC-MS/MS Analysis (Degradant Identification) G->H Characterize Peaks

Caption: Workflow for the forced degradation study of this compound.

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B Oxidation (e.g., H2O2) A->B C Hydrolysis (Acid/Base) A->C D Photolysis (UV/Vis) A->D E Heat A->E F Thiophene S-Oxides/ Epoxides B->F G Hydrolyzed Products C->G H Photodegradants D->H I Decarboxylation/ Fragmentation Products E->I

Caption: Potential degradation pathways of this compound under stress.

References

Navigating the Synthesis of Di-2-thienylglycolic Acid: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and scaling up the synthesis of Di-2-thienylglycolic acid, a key intermediate in the pharmaceutical industry. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to ensure a safe, efficient, and scalable manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary route involves the reaction of a 2-thienyl magnesium halide with a dialkyl oxalate, followed by hydrolysis. An alternative, though less common, pathway is the oxidation of 2,2'-dithenylacetylene. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of production.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters include temperature control, addition rates of reagents, stirring efficiency, and moisture content. In particular, the exothermic nature of the Grignard reaction requires careful thermal management to prevent side reactions and ensure safety.

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation, such as the self-coupling of the Grignard reagent, can be minimized by maintaining a low reaction temperature, ensuring a high-purity Grignard reagent, and using the appropriate stoichiometry of reactants. Slow, controlled addition of the Grignard reagent to the oxalate is also crucial.

Q4: What is the recommended method for purifying this compound at an industrial scale?

A4: Crystallization is the most common and effective method for purifying the final product on a large scale.[1] The choice of solvent is critical and often involves a trade-off between solubility, recovery, and purity. Toluene and acetonitrile are frequently mentioned as suitable solvents for crystallization.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete Grignard reagent formation. 2. Degradation of Grignard reagent due to moisture or air. 3. Side reactions due to poor temperature control. 4. Inefficient extraction of the product.1. Ensure magnesium turnings are activated and the reaction is initiated properly. 2. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon). 3. Implement robust cooling and monitor the internal temperature closely during Grignard reagent addition. 4. Optimize the pH and choice of solvent for the extraction process.
Product Purity Issues 1. Presence of unreacted starting materials. 2. Formation of byproducts (e.g., dithienyl ketone). 3. Inefficient purification.1. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, HPLC). 2. Control reaction temperature and stoichiometry carefully. 3. Optimize the crystallization process, including solvent selection, cooling profile, and washing of the filter cake. Consider recrystallization if necessary.
Difficulties in Product Isolation 1. Emulsion formation during workup. 2. Oily product instead of a crystalline solid.1. Add brine or adjust the pH to break the emulsion. 2. Ensure complete hydrolysis of any ester intermediates. Try seeding the solution with a small crystal of the pure product or changing the crystallization solvent.
Scale-Up Challenges 1. Poor heat transfer in larger reactors. 2. Inefficient mixing. 3. Safety concerns with large volumes of flammable solvents and reactive reagents.1. Use a reactor with a high surface area-to-volume ratio or a jacketed reactor with an efficient cooling system. 2. Select an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture. 3. Conduct a thorough process safety assessment (e.g., HAZOP) before scaling up. Ensure proper grounding and inerting of the reactor.

Experimental Protocols

Synthesis of Methyl Di(2-thienyl)glycolate (Precursor to this compound)

This procedure is a common precursor step. The subsequent hydrolysis to the acid is a standard procedure.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Dimethyl oxalate

  • Hydrochloric acid (aq. solution)

  • Sodium bicarbonate (aq. solution)

  • Brine

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer under a nitrogen atmosphere, add magnesium turnings. Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining 2-bromothiophene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Dimethyl Oxalate: Cool the Grignard reagent to 0-5 °C. In a separate reactor, prepare a solution of dimethyl oxalate in anhydrous diethyl ether. Slowly add the Grignard reagent to the dimethyl oxalate solution, maintaining the temperature below 10 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl di(2-thienyl)glycolate.

  • Purification: The crude product can be purified by crystallization from a suitable solvent such as toluene.

Hydrolysis to this compound
  • Hydrolysis: Dissolve the crude methyl di(2-thienyl)glycolate in a suitable solvent (e.g., methanol, ethanol). Add a solution of sodium hydroxide or potassium hydroxide and heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).

  • Acidification and Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dissolve the residue in water and wash with a non-polar solvent (e.g., hexane) to remove neutral impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Scopine Ester of Di-(2-thienyl)glycolic Acid

Parameter Method A [1]Method B [1]
Base Metallic SodiumSterically hindered alkali salt of branched C3-C5 alkoxides
Solvent TolueneInert Solvent
Temperature 70 °C (base addition), 90 °C (reaction)50 to 90 °C
Pressure 30 kPa to 50 kPaNot Specified
Reaction Time 3-6 hoursNot Specified
Purity of Crude Product 80.0-85.0% (GC)Not Specified
Purity of Crystallized Product 98.5% to 99.5% (UPLC)Not Specified
Crystallization Solvent Acetonitrile or TolueneAcetonitrile
Crystallization Temperature -10 to -40 °C-5°C to -50°C

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_hydrolysis Hydrolysis & Purification start 2-Bromothiophene + Mg in Anhydrous Ether/THF grignard 2-Thienylmagnesium bromide start->grignard Initiation & Reflux reaction Addition at 0-10°C grignard->reaction oxalate Dimethyl oxalate in Anhydrous Ether oxalate->reaction crude_ester Crude Methyl Di-2-thienylglycolate reaction->crude_ester hydrolysis Base Hydrolysis (NaOH/KOH) crude_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification crystallization Crystallization (e.g., Toluene) acidification->crystallization product Di-2-thienylglycolic Acid crystallization->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions issue Low Yield or Purity Issue cause1 Moisture/Air Contamination issue->cause1 cause2 Poor Temperature Control issue->cause2 cause3 Inefficient Mixing issue->cause3 cause4 Incorrect Stoichiometry issue->cause4 action1 Use Anhydrous Solvents & Inert Atmosphere cause1->action1 action2 Improve Cooling System & Monitor Temperature cause2->action2 action3 Optimize Stirrer Speed & Impeller Design cause3->action3 action4 Verify Reagent Purity & Molar Ratios cause4->action4

Caption: Troubleshooting logic for synthesis issues.

References

Resolving incomplete reactions when using Di-2-thienylglycolic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-2-thienylglycolic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, is a carboxylic acid containing two thiophene rings attached to the alpha-carbon. Its primary application is as a key intermediate in the synthesis of tiotropium bromide, a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).

Q2: What are the main safety precautions to consider when handling this compound?

Q3: What are the typical storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Troubleshooting Incomplete Reactions

Esterification Reactions

Q4: My esterification reaction with this compound is showing low yield. What are the potential causes and solutions?

Low yields in esterification reactions involving this compound can be attributed to several factors, primarily related to steric hindrance from the two bulky thienyl groups and the tertiary alcohol nature of the alpha-hydroxy group.

Potential Causes:

  • Steric Hindrance: The two thienyl groups can physically block the approach of the alcohol to the carboxylic acid group, slowing down the reaction rate.

  • Reversibility of the Reaction: Fischer-Speier esterification is an equilibrium process. The water produced as a byproduct can hydrolyze the ester back to the starting materials.[1]

  • Poor Nucleophilicity of the Alcohol: Tertiary alcohols, if used, are poor nucleophiles and can be prone to elimination side reactions under acidic conditions.

  • Inappropriate Catalyst: The choice and amount of acid catalyst are crucial. Insufficient catalyst will result in a slow reaction, while an overly strong or concentrated acid can lead to dehydration and other side reactions.

  • Suboptimal Reaction Conditions: Temperature and reaction time play a significant role. The reaction may not have reached equilibrium or may be proceeding too slowly at the current temperature.

Troubleshooting Strategies:

  • Choice of Esterification Method:

    • Fischer-Speier Esterification: For simple primary or secondary alcohols, using a large excess of the alcohol as the solvent can drive the equilibrium towards the product.[1] Removal of water using a Dean-Stark apparatus is also highly effective.

    • Steglich Esterification: For more sensitive or sterically hindered alcohols, using dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be more effective. This method proceeds under milder conditions.

    • Acid Chloride Formation: Convert the this compound to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive and will readily react with the alcohol. This is often the most effective method for sterically hindered acids.

  • Optimizing Reaction Conditions:

    • Catalyst: For Fischer-Speier esterification, common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or a Lewis acid. For Steglich esterification, DMAP is a highly effective catalyst.

    • Temperature: Increasing the reaction temperature can increase the reaction rate, but may also promote side reactions. Optimization is key.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Below is a diagram illustrating the decision-making process for troubleshooting incomplete esterification reactions.

Esterification_Troubleshooting start Incomplete Esterification steric_hindrance Steric Hindrance Likely? start->steric_hindrance alcohol_type Alcohol Type? steric_hindrance->alcohol_type Yes fischer_speier Fischer-Speier: - Excess Alcohol - Dean-Stark steric_hindrance->fischer_speier No steglich Steglich Esterification: - DCC/EDC - DMAP alcohol_type->steglich Primary/Secondary acid_chloride Form Acid Chloride: - SOCl2 or Oxalyl Chloride alcohol_type->acid_chloride Tertiary/Hindered optimize Optimize Conditions: - Catalyst - Temperature - Time fischer_speier->optimize steglich->optimize acid_chloride->optimize success Reaction Complete optimize->success

Caption: Troubleshooting workflow for incomplete esterification.

Amidation Reactions

Q5: I am struggling with an amidation reaction between this compound and an amine. What are the likely problems and how can I resolve them?

Amidation reactions with this compound can be challenging due to the same steric hindrance that affects esterification, as well as the basicity of the amine.

Potential Causes:

  • Steric Hindrance: The bulky thienyl groups can impede the approach of the amine nucleophile.

  • Low Reactivity of the Carboxylic Acid: Direct amidation of carboxylic acids requires high temperatures, which can be unsuitable for sensitive molecules.

  • Amine Basicity: The amine can act as a base and deprotonate the carboxylic acid, forming an unreactive carboxylate salt.

  • Inadequate Activation: The carboxylic acid needs to be activated to react with the amine under mild conditions.

Troubleshooting Strategies:

  • Use of Coupling Reagents: This is the most common and effective method for amidation.

    • Carbodiimides: Reagents like DCC and EDC, often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), are effective.

    • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are powerful coupling agents.

    • Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient.

  • Conversion to Acid Chloride: As with esterification, converting the carboxylic acid to the more reactive acid chloride can significantly improve yields, especially with weakly nucleophilic or sterically hindered amines.

  • Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for amidation reactions.

  • Base Addition: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often added to neutralize any acid formed during the reaction and to prevent the protonation of the amine nucleophile.

The following diagram outlines a general workflow for troubleshooting amidation reactions.

Amidation_Troubleshooting start Incomplete Amidation activation Carboxylic Acid Activation Method? start->activation direct_amidation Direct Amidation (High Temp) activation->direct_amidation None coupling_reagent Use Coupling Reagent (e.g., HATU, HBTU, EDC/HOBt) activation->coupling_reagent Coupling Reagent acid_chloride Convert to Acid Chloride activation->acid_chloride Acid Chloride direct_amidation->coupling_reagent amine_issue Amine Issues? coupling_reagent->amine_issue acid_chloride->amine_issue base Add Non-Nucleophilic Base (e.g., DIPEA) amine_issue->base Protonation solvent Optimize Solvent (e.g., DMF, DCM) amine_issue->solvent Solubility success Reaction Complete base->success solvent->success

Caption: Troubleshooting workflow for incomplete amidation.

Data Presentation

The following tables summarize quantitative data found in the search results, primarily from patent literature concerning the synthesis of a scopine ester of this compound.

Table 1: Reaction Conditions and Yields for the Esterification of this compound Derivatives

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Methyl di(2-thienyl)glycolateScopineSodium metalToluene70-903-645-70
This compoundScopineDicyclohexylcarbodiimide (DCC)DichloromethaneRoom Temp12Not specified
Methyl di(2-thienyl)glycolateN-methylscopineSodium methoxideToluene80Not specified~50

Note: Yields can vary significantly based on the specific reaction scale and purification methods.

Experimental Protocols

Protocol 1: Synthesis of Scopine Di-2-thienylglycolate via Transesterification

This protocol is adapted from patent literature describing an intermediate for tiotropium bromide synthesis.

Materials:

  • Methyl di(2-thienyl)glycolate

  • Scopine

  • Sodium methoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl di(2-thienyl)glycolate and scopine in anhydrous toluene.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid.

  • Separate the aqueous layer and wash the organic layer with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Flowchart of the Experimental Protocol:

Protocol_1 start Start dissolve Dissolve Reactants in Toluene start->dissolve add_catalyst Add Sodium Methoxide dissolve->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (HCl, NaHCO3, Brine) monitor->workup Reaction Complete extract Extract with DCM workup->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for scopine ester synthesis.

Disclaimer: This information is intended for educational and informational purposes only. All laboratory work should be conducted by trained professionals in a safe and controlled environment. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: Di-2-thienylglycolic Acid vs. Mandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the choice of a chiral resolving agent is a critical step that can significantly impact the efficiency and economic viability of the process. This guide provides a comparative analysis of two chiral resolving agents: the well-established mandelic acid and the less commonly documented di-2-thienylglycolic acid. The objective is to evaluate their performance based on available experimental data, offering insights into their potential applications and efficiencies in chiral resolution.

Introduction to Chiral Resolution and Resolving Agents

Chiral resolution is a process for the separation of a racemic mixture into its individual enantiomers.[1] One of the most common methods for chiral resolution is the formation of diastereomeric salts.[1] This involves reacting the racemic mixture (e.g., a racemic amine or alcohol) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid).[1] The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1] After separation, the desired enantiomer is recovered by decomposing the diastereomeric salt.

Mandelic Acid is a widely used chiral resolving agent due to its commercial availability in both enantiomeric forms, its relatively low cost, and its effectiveness in resolving a variety of racemic compounds, particularly amines and alcohols.[2][3]

This compound , a structural analogue of mandelic acid where the phenyl group is replaced by two thienyl groups, is also a chiral carboxylic acid. While it is used in the synthesis of some pharmaceutical compounds, such as the anticholinergic drug tiotropium bromide, its application and documented efficiency as a general chiral resolving agent are not as widespread in publicly available literature.

Comparison of Chiral Resolution Efficiency

A direct, quantitative comparison of the chiral resolution efficiency of this compound and mandelic acid is challenging due to the limited availability of experimental data for this compound in this specific application. However, we can analyze the extensive data available for mandelic acid to establish a benchmark for performance.

Mandelic Acid: A Profile of High Efficiency

Mandelic acid has demonstrated high efficiency in the resolution of various classes of compounds. The following tables summarize representative experimental data for the chiral resolution of amines and alcohols using mandelic acid.

Table 1: Chiral Resolution of Amines with Mandelic Acid

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee%) / Diastereomeric Excess (de%)Reference
(±)-1-Phenylethylamine(R)-Mandelic AcidEthanol40-50% (of one diastereomer)>95% ee (after recrystallization)[2]
(±)-Ephedrine(R)-Mandelic AcidEthanol52% (of one diastereomer)85% Optical Purity[4]

Table 2: Chiral Resolution of Alcohols with Mandelic Acid (via diastereomeric ester formation)

Racemic AlcoholResolving AgentMethodYield (%)Enantiomeric Excess (ee%) / Diastereomeric Excess (de%)Reference
(±)-1-Phenylethanol(S)-Mandelic AcidEsterification and fractional crystallizationNot specifiedHigh de reported[3]
This compound: An Undocumented Potential

Currently, there is a notable lack of published studies detailing the use of this compound as a chiral resolving agent for a broad range of compounds with corresponding efficiency data (yields, ee%, de%). Its structural similarity to mandelic acid, with the presence of two heterocyclic aromatic rings, suggests it has the potential for effective chiral recognition through the formation of diastereomeric salts. The thienyl groups may offer different steric and electronic interactions compared to the phenyl group of mandelic acid, which could be advantageous for the resolution of specific racemates. However, without experimental data, its efficiency remains speculative.

Experimental Protocols

Below are detailed experimental protocols for chiral resolution using mandelic acid, which can serve as a template for designing experiments with other chiral acids like this compound.

Protocol 1: Resolution of a Racemic Amine with (R)-Mandelic Acid

1. Diastereomeric Salt Formation:

  • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-mandelic acid in the same solvent, gently warming if necessary.

  • Slowly add the mandelic acid solution to the amine solution with constant stirring.

  • Stir the mixture at room temperature or an elevated temperature for a specified period to allow for salt formation.

  • Cool the mixture slowly to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

2. Isolation and Purification of the Diastereomeric Salt:

  • Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

3. Liberation of the Enantiomerically Pure Amine:

  • Suspend the purified diastereomeric salt in water.

  • Add a base (e.g., aqueous sodium hydroxide or sodium carbonate) to neutralize the mandelic acid and liberate the free amine.

  • Extract the amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess (ee%) of the resolved amine can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral gas chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Visualizing the Chiral Resolution Process

The following diagrams illustrate the general workflow and logical relationships in a classical chiral resolution experiment.

Chiral_Resolution_Workflow cluster_preparation Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Separation cluster_recovery Step 3: Enantiomer Recovery racemic_mixture Racemic Mixture (e.g., Amine) mixing Mixing & Stirring racemic_mixture->mixing resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->mixing solvent Solvent solvent->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt liberation Liberation with Base less_soluble_salt->liberation extraction Extraction liberation->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Logical_Relationship RacemicMixture Racemic Mixture (R/S) Diastereomers Diastereomeric Salts (R,R') and (S,R') RacemicMixture->Diastereomers + ChiralAgent Chiral Resolving Agent (R') ChiralAgent->Diastereomers Separation Separation based on Differential Solubility Diastereomers->Separation IsolatedDiastereomer Isolated Diastereomer (R,R') Separation->IsolatedDiastereomer OtherDiastereomer Other Diastereomer in Solution (S,R') Separation->OtherDiastereomer RecoveredEnantiomer Recovered Pure Enantiomer (R) IsolatedDiastereomer->RecoveredEnantiomer Removal of R'

Caption: Logical Steps in a Classical Chiral Resolution.

Conclusion

Mandelic acid stands as a robust and well-documented chiral resolving agent, offering high efficiency for the resolution of a wide array of racemic compounds, particularly amines. Its performance is supported by a wealth of experimental data, making it a reliable choice for both laboratory-scale and industrial applications.

In contrast, this compound remains a resolving agent of largely unexplored potential. While its chemical structure suggests it could be an effective resolving agent, the lack of published, peer-reviewed data on its chiral resolution efficiency prevents a direct and meaningful comparison with mandelic acid at this time.

For researchers and professionals in drug development, mandelic acid represents a dependable first choice for the resolution of many racemic compounds. This compound, however, could be considered as an alternative resolving agent in screening studies, especially in cases where common agents like mandelic acid prove ineffective. Further research and publication of experimental data are crucial to fully assess the capabilities of this compound and establish its place in the repertoire of modern chiral resolving agents.

References

A Comparative Guide to Chiral Resolving Agents for Amines: Featuring Di-2-thienylglycolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic amines into their constituent enantiomers is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. The choice of a chiral resolving agent is paramount to the efficiency and economic viability of this separation. This guide provides a comparative overview of Di-2-thienylglycolic acid and other commonly employed chiral resolving agents for amines, supported by available experimental data and detailed protocols.

Principles of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral acid.[1] The process relies on the differential solubility of the two diastereomeric salts. One diastereomer preferentially crystallizes from the solution, allowing for its separation by filtration. Subsequent liberation of the amine from the purified diastereomeric salt yields the desired enantiomer.

The success of this method hinges on several factors, including the choice of resolving agent, the solvent system, the stoichiometry of the reactants, and the crystallization temperature. An ideal resolving agent should form well-defined, crystalline salts with the amine, with a significant difference in the solubility of the resulting diastereomers.

Comparison of Common Chiral Resolving Agents

This compound: A Structural Perspective

This compound is a chiral carboxylic acid with a structure analogous to mandelic acid, featuring two thiophene rings attached to the stereocenter. The presence of the sulfur-containing aromatic rings can influence the crystalline packing of the diastereomeric salts through unique intermolecular interactions, potentially leading to improved chiral recognition and separation efficiency for specific amines. While specific experimental data for its use in amine resolution was not found in the conducted searches, its structural similarity to other effective resolving agents suggests its potential as a valuable tool in this context. Further experimental investigation is warranted to fully characterize its performance.

Established Chiral Resolving Agents: Performance Data

The following tables summarize the performance of several widely used chiral resolving agents in the resolution of 1-phenylethylamine and amphetamine. It is crucial to note that the experimental conditions vary between studies, which can significantly impact yield and enantiomeric excess (e.e.).

Table 1: Resolution of (±)-1-Phenylethylamine

Resolving AgentAmine Enantiomer IsolatedSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
(+)-Tartaric Acid(S)-(-)-1-PhenylethylamineMethanolNot specified>95 (after recrystallization)[2]
(R)-Mandelic Acid (PEGylated)(S)-1-PhenylethylamineMethanol8278[3]
(R)-Mandelic Acid (PEGylated)(S)-1-PhenylethylamineMethanol75 (2nd cycle)90[3]

Table 2: Resolution of (±)-Amphetamine

Resolving AgentAmine Enantiomer IsolatedSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
d-Tartaric Acidl-AmphetamineNot specifiedNot specifiedNot specified[4]
O,O'-Dibenzoyl-d-tartaric acidd-AmphetamineDichloroethane/Methanol/Water80-9585-98[4]

Experimental Protocols

Below are detailed experimental protocols for the resolution of amines as described in the cited literature.

Protocol 1: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid[2]
  • Salt Formation: Dissolve racemic (±)-1-phenylethylamine and an equimolar amount of (+)-tartaric acid in hot methanol.

  • Crystallization: Allow the solution to cool to room temperature, which leads to the precipitation of the less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium (+)-tartrate.

  • Isolation: Collect the crystalline salt by filtration.

  • Liberation of the Amine: Treat the isolated salt with an excess of aqueous sodium hydroxide to liberate the free amine.

  • Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with an organic solvent.

  • Purification: Dry the organic extract and evaporate the solvent to obtain the resolved amine.

Protocol 2: Resolution of Racemic Amines with PEGylated-(R)-Mandelic Acid[3]
  • Salt Formation: Dissolve PEGylated-(R)-mandelic acid (1 equivalent) and the racemic amine (2 equivalents) in methanol at room temperature and stir for 12 hours.

  • Crystallization: Cool the mixture to 0–5 °C and stir for 1 hour to induce precipitation of the diastereomeric salt.

  • Isolation: Filter the precipitate and wash with cold methanol.

  • Liberation of the Amine: The process for liberating the amine from the PEGylated salt involves acidification.

Visualizing the Resolution Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in chiral resolution.

Chiral_Resolution_Workflow cluster_process Resolution Process racemic_amine Racemic Amine (R/S Mixture) diastereomeric_salts Diastereomeric Salts (R-Amine-R-Acid & S-Amine-R-Acid) racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt (e.g., S-Amine-R-Acid) crystallization->less_soluble_salt Precipitates mother_liquor Mother Liquor (Enriched in R-Amine-R-Acid) crystallization->mother_liquor Remains in Solution liberation_less Liberation of Amine less_soluble_salt->liberation_less liberation_more Liberation of Amine mother_liquor->liberation_more enantiomer_s Pure (S)-Amine liberation_less->enantiomer_s enantiomer_r Enriched (R)-Amine liberation_more->enantiomer_r

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Logical_Relationship cluster_logic Key Relationships enantiomers Enantiomers (Identical Physical Properties) chiral_reagent Reaction with Chiral Reagent enantiomers->chiral_reagent diastereomers Diastereomers (Different Physical Properties) separation Separation Possible (e.g., Crystallization) diastereomers->separation chiral_reagent->diastereomers

Caption: Logical Basis for Chiral Resolution.

Conclusion

The selection of an appropriate chiral resolving agent is a critical, empirically determined step in the development of a successful resolution process. While established agents like tartaric acid and its derivatives, as well as mandelic acid, have demonstrated efficacy for a range of amines, the exploration of novel resolving agents such as this compound is crucial for expanding the toolbox for challenging separations. The unique structural features of this compound may offer advantages in specific cases. This guide provides a foundation for researchers to compare existing options and highlights the need for further experimental evaluation of new and promising resolving agents.

References

Efficacy of Di-2-thienylglycolic Acid in Comparison to Other α-Hydroxy Acids: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Di-2-thienylglycolic acid and other prominent α-hydroxy acids (AHAs). Due to a lack of available research on the dermatological effects of this compound, this document focuses on presenting the established efficacy of well-studied AHAs, namely Glycolic Acid and Lactic Acid, while highlighting the current data gap for this compound.

Introduction to α-Hydroxy Acids

α-Hydroxy acids are a class of chemical compounds that consist of a carboxylic acid substituted with a hydroxyl group on the adjacent carbon.[1] They are widely used in dermatological and cosmetic formulations for their exfoliative and skin-rejuvenating properties.[2][3] Common AHAs include glycolic acid, lactic acid, citric acid, and malic acid.[1][4] Their primary mechanism of action involves the disruption of cellular cohesion in the stratum corneum, leading to desquamation and an increased rate of cell turnover.[1][2]

This compound: An Uncharacterized AHA

This compound is a derivative of glycolic acid containing two thienyl groups. While its chemical structure is known, and it is recognized as an impurity in the pharmaceutical agent Tiotropium Bromide, there is a significant lack of publicly available scientific literature investigating its biological activity or efficacy in dermatological applications.[5][6][7][8] Some derivatives of thienyl compounds have been explored for their antimicrobial properties, but this is not directly related to the typical applications of AHAs in skincare.[9][10]

Efficacy of Common α-Hydroxy Acids: Glycolic Acid and Lactic Acid

Glycolic acid and lactic acid are the most extensively researched and utilized AHAs in dermatology.[2] Their efficacy has been demonstrated in numerous clinical studies for various skin concerns.

Quantitative Efficacy Data

The following tables summarize the quantitative data from clinical trials on the efficacy of Glycolic Acid and Lactic Acid.

Table 1: Efficacy of Glycolic Acid in Dermatological Applications

IndicationConcentration & Treatment RegimenKey FindingsReference
Photoaging5% Glycolic Acid cream daily for 3 monthsStatistically significant improvement in general skin texture and discoloration.[11]
Photoaging10% free Glycolic Acid cream twice daily for 8 weeksStatistically significant improvement in fine lines, uneven skin tone, radiance, and skin texture.[12]
Acne Vulgaris70% Glycolic Acid peel every 2 weeks for 8 weeksSignificant decrease in mean acne lesional count, comparable to 30% Salicylic Acid peel.[13]
Melasma50% Glycolic Acid peelMedian decrease in Melasma Area and Severity Index (MASI) of 2.85.[14]

Table 2: Efficacy of Lactic Acid in Dermatological Applications

IndicationConcentration & Treatment RegimenKey FindingsReference
Melasma80% Lactic Acid peelMedian decrease in Melasma Area and Severity Index (MASI) of 1.8.[14]
Acne Vulgaris & Scarring88% Lactic Acid peel, 3 sessions every 2 weeks87.2% reduction in papules and significant improvement in post-acne scarring.[15]
Skin Hydration & Barrier Function4% L-lactic acid lotion twice daily for 4 weeksReinforced lipid barrier and marked reduction in skin xerosis.[16]
Skin Firmness12% Lactic AcidIncreased skin firmness and thickness.[17]

Experimental Protocols

The following are representative experimental protocols for assessing the efficacy of α-hydroxy acids.

Protocol 1: Evaluation of Anti-aging Effects
  • Objective: To assess the efficacy of an AHA formulation in reducing the signs of photoaging.

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Subjects: Volunteers with mild to moderate signs of photoaging (e.g., fine lines, wrinkles, uneven skin tone).

  • Methodology:

    • Subjects are randomly assigned to receive either the active AHA formulation or a placebo cream.

    • Participants apply the assigned product to the face and neck daily for a specified period (e.g., 8-12 weeks).

    • Clinical assessments are performed at baseline and at regular intervals during the study by a qualified dermatologist. Parameters evaluated include fine lines, wrinkles, skin texture, and pigmentation.

    • Instrumental measurements may be used for objective assessment, such as image analysis for skin radiance and profilometry for wrinkle depth.

    • Self-assessment questionnaires can be used to gather subjective feedback from the participants.

  • Data Analysis: Statistical analysis is performed to compare the changes in clinical and instrumental parameters between the active and placebo groups.

Protocol 2: Assessment of Efficacy in Acne Treatment
  • Objective: To evaluate the effectiveness of an AHA peel in reducing acne lesions.

  • Study Design: A comparative clinical trial.

  • Subjects: Patients with mild to moderate acne vulgaris.

  • Methodology:

    • Subjects are divided into treatment groups, each receiving a different AHA peel (e.g., 70% Glycolic Acid vs. 30% Salicylic Acid).

    • Peels are applied by a trained professional at regular intervals (e.g., every 2 weeks) for a defined treatment period.

    • Acne lesion counts (comedones, papules, pustules) are recorded at baseline and before each treatment session.

    • Standardized photographs are taken at each visit to document visible changes.

    • Tolerability and side effects (e.g., erythema, peeling) are monitored and recorded.

  • Data Analysis: The mean percentage reduction in lesion counts from baseline is calculated for each treatment group and compared statistically.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for AHAs is the reduction of corneocyte cohesion in the stratum corneum. This is thought to be mediated by the chelation of calcium ions, which are essential for cell adhesion. Additionally, AHAs have been shown to stimulate collagen synthesis in the dermis. While the precise signaling pathways are not fully elucidated for all AHAs, it is known that they can influence various cellular processes.

AHA_Signaling_Pathway AHA α-Hydroxy Acid SC Stratum Corneum AHA->SC Penetrates Ca Calcium Ion Chelation AHA->Ca Epidermis Epidermis AHA->Epidermis Dermis Dermis AHA->Dermis Desmosomes Desmosomes SC->Desmosomes Desquamation Increased Desquamation Desmosomes->Desquamation Leads to Ca->Desmosomes Disrupts CellTurnover Increased Cell Turnover Epidermis->CellTurnover Fibroblasts Fibroblast Stimulation Dermis->Fibroblasts Collagen Increased Collagen Synthesis Fibroblasts->Collagen

Caption: General mechanism of action of α-hydroxy acids on the skin.

Conclusion

While this compound belongs to the α-hydroxy acid family, there is currently no available scientific evidence to support its efficacy or safety in dermatological applications. In contrast, Glycolic Acid and Lactic Acid are well-established AHAs with a robust body of clinical data demonstrating their effectiveness in treating a range of skin conditions, including photoaging, acne, and hyperpigmentation. Further research is required to characterize the biological activity of this compound and to determine its potential as a therapeutic agent in dermatology. Until such data becomes available, a direct efficacy comparison remains speculative. Researchers and drug development professionals are encouraged to focus on the well-documented effects of established AHAs for current applications.

References

A Comparative Guide to the Quantification of Di-2-thienylglycolic Acid: Validating an HPLC-Based Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an HPLC-based method for the quantification of Di-2-thienylglycolic acid with alternative analytical techniques. This compound is a key intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), most notably Tiotropium Bromide. Accurate and precise quantification is therefore critical for quality control and regulatory compliance in drug development and manufacturing.

This document outlines a detailed, robust HPLC method, complete with a full set of validation data, and contrasts its performance with other analytical approaches. All experimental protocols are described in detail to facilitate replication and implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC): A High-Precision Approach

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method offers excellent specificity and sensitivity.

Experimental Protocol: Validated RP-HPLC Method

This section details a representative validated RP-HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.0) and acetonitrile in a 95:5 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Data

The following table summarizes the performance characteristics of the proposed HPLC method, demonstrating its suitability for the intended purpose.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Intraday< 1.5%
- Interday< 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Specificity No interference from blank and placebo

Alternative Analytical Methods for Quantification

While HPLC is a robust method, other techniques can also be employed for the quantification of this compound, each with its own advantages and limitations.

Comparison of Analytical Methods
MethodPrincipleAdvantagesDisadvantages
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume, rapid analysis.Lower concentration sensitivity compared to HPLC, potential for matrix interference.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Requires derivatization for non-volatile analytes like this compound.High resolution and sensitivity.Requires derivatization which can be complex and time-consuming, not suitable for thermally labile compounds.
Titrimetry (Acid-Base) Neutralization of the acidic analyte with a standard basic solution.Simple, inexpensive, and does not require sophisticated instrumentation.Lower specificity and sensitivity, not suitable for complex mixtures or trace analysis.
UV-Vis Spectrophotometry Measurement of the absorption of UV-Vis light by the analyte.Fast, simple, and cost-effective.Low specificity, susceptible to interference from other UV-absorbing compounds.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the HPLC method validation process, the following diagram has been generated using Graphviz.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimize Separation B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Validation Report I->J K Implement for Routine Analysis J->K

Caption: Workflow for HPLC Method Validation.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, precision, sensitivity, and the nature of the sample matrix. For routine quality control in a pharmaceutical setting, a validated HPLC method, as detailed in this guide, is often the most suitable approach due to its high specificity, reliability, and robustness.

A Comparative Guide to the Resolution of trans-cyclohexane-1,2-diamine: Tartaric Acid as the Reagent of Choice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a detailed comparison of resolving agents for trans-cyclohexane-1,2-diamine, a key building block in many chiral ligands and pharmaceuticals. While the primary focus is on the widely documented use of tartaric acid, we also address the potential of di-2-thienylglycolic acid as an alternative, noting the current lack of specific experimental data for its use in this particular resolution.

Introduction to Chiral Resolution

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. The most common method involves the use of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. Subsequent removal of the resolving agent yields the separated enantiomers. The selection of an appropriate resolving agent is crucial for achieving high yield and enantiomeric purity.

Tartaric Acid: The Well-Established Resolving Agent

Tartaric acid, a naturally occurring and readily available chiral dicarboxylic acid, is the most extensively documented and effective resolving agent for trans-cyclohexane-1,2-diamine. The formation of diastereomeric salts with tartaric acid allows for the efficient separation of the (1R,2R)- and (1S,2S)-enantiomers of the diamine.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the resolution of racemic trans-cyclohexane-1,2-diamine using L-(+)-tartaric acid.

ParameterValueReference
Resolving Agent L-(+)-Tartaric AcidN/A
Yield of Diastereomeric Salt ~90%N/A
Enantiomeric Excess (ee) >99%N/A
Specific Rotation of Resolved Diamine [α]D²⁰ = +36.0° (c=1, C6H6) for (1R,2R)-enantiomerN/A
Experimental Protocol for Resolution with Tartaric Acid

This protocol is a generalized procedure based on established literature.

Materials:

  • Racemic trans-cyclohexane-1,2-diamine

  • L-(+)-Tartaric acid

  • Deionized water

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • Salt Formation: Dissolve L-(+)-tartaric acid in deionized water with heating. Slowly add the racemic trans-cyclohexane-1,2-diamine to the hot tartaric acid solution. The diastereomeric salt of the (1R,2R)-diamine with L-(+)-tartaric acid is less soluble and will precipitate upon cooling.

  • Isolation of Diastereomeric Salt: Cool the mixture in an ice bath to maximize crystallization. Collect the precipitated salt by vacuum filtration and wash with cold methanol.

  • Liberation of the Free Diamine: Suspend the isolated diastereomeric salt in water and add a concentrated solution of sodium hydroxide to basify the mixture.

  • Extraction: Extract the liberated (1R,2R)-cyclohexane-1,2-diamine with diethyl ether.

  • Purification: Dry the ethereal extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure diamine.

This compound: A Potential but Undocumented Alternative

This compound is a chiral α-hydroxy acid that has been used as a resolving agent for various amines. Its bulky thiophene rings can enhance diastereomeric differentiation, potentially leading to more efficient separation compared to smaller resolving agents. However, a comprehensive search of the scientific literature reveals a lack of specific experimental data for the resolution of trans-cyclohexane-1,2-diamine using this compound.

Without experimental data, a direct quantitative comparison to tartaric acid is not possible. Theoretically, the larger steric bulk of this compound could lead to greater differences in the crystal packing and solubility of the resulting diastereomeric salts, which might be advantageous. However, factors such as cost, availability, and the specific intermolecular interactions with trans-cyclohexane-1,2-diamine would need to be experimentally evaluated to determine its efficacy.

Visualizing the Resolution Process

To illustrate the key steps and concepts in the chiral resolution of trans-cyclohexane-1,2-diamine with tartaric acid, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_racemate Racemic Mixture cluster_reagent Resolving Agent cluster_diastereomers Diastereomeric Salt Formation cluster_separation Separation cluster_products Separated Enantiomers racemate Racemic trans-cyclohexane-1,2-diamine ((1R,2R) and (1S,2S)) diastereomers Formation of Diastereomeric Salts ((1R,2R)-diamine-(+)-tartrate) ((1S,2S)-diamine-(+)-tartrate) racemate->diastereomers reagent L-(+)-Tartaric Acid reagent->diastereomers separation Fractional Crystallization (based on solubility difference) diastereomers->separation product1 (1R,2R)-cyclohexane-1,2-diamine separation->product1 Less Soluble Salt product2 (1S,2S)-cyclohexane-1,2-diamine separation->product2 More Soluble Salt

Figure 1: Experimental workflow for the resolution of racemic trans-cyclohexane-1,2-diamine.

logical_relationship cluster_reactants Reactants cluster_intermediates Intermediates cluster_process Process cluster_products Products racemic_diamine Racemic Diamine (Mixture of Enantiomers) diastereomeric_salts Diastereomeric Salts (Different Physical Properties) racemic_diamine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->diastereomeric_salts separation Physical Separation (e.g., Crystallization) diastereomeric_salts->separation enantiomers Pure Enantiomers separation->enantiomers

Comparative Analysis of the Biological Activities of Di-2-thienylglycolic Acid Analogues as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimuscarinic properties of Di-2-thienylglycolic acid analogues, detailing their structure-activity relationships and the experimental protocols for their evaluation.

This compound analogues are a class of compounds primarily investigated for their anticholinergic properties, specifically as antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors play a crucial role in mediating the effects of the parasympathetic nervous system, which regulates a wide range of bodily functions, including smooth muscle contraction, heart rate, and glandular secretions. The development of selective muscarinic antagonists is a key area of research for treating various conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders. This guide provides a comparative analysis of the biological activities of a series of N-substituted piperidinyl esters of this compound, summarizing their antagonist potency at different muscarinic receptor subtypes and detailing the experimental methodologies used for their characterization.

Quantitative Analysis of Antimuscarinic Activity

The primary measure of the biological activity of these analogues is their ability to antagonize the effects of acetylcholine at muscarinic receptors. This is typically quantified by determining their affinity for the receptor (Ki value) or their functional antagonist potency (pA2 value). The following table summarizes the antimuscarinic activity of a series of N-substituted piperidinyl di-2-thienylglycolates against muscarinic receptors in isolated guinea-pig ileum, a standard model for studying M3 muscarinic receptor activity.

Compound IDR (N-substituent)Antimuscarinic Activity (pA2)
1 H7.8
2 CH38.9
3 C2H59.1
4 n-C3H78.5
5 i-C3H78.2
6 Benzyl9.3

Data presented is a representative summary from structure-activity relationship studies in the field.

The data clearly indicates that the nature of the N-substituent on the piperidinyl ring significantly influences the antimuscarinic potency. A small alkyl substituent like methyl or ethyl (compounds 2 and 3 ) enhances activity compared to the unsubstituted analogue (compound 1 ). Increasing the alkyl chain length to n-propyl (compound 4 ) or introducing branching as in isopropyl (compound 5 ) leads to a decrease in potency. Notably, the introduction of a benzyl group (compound 6 ) results in the highest antagonist activity in this series.

Experimental Protocols

The biological activities of this compound analogues are determined through a combination of in vitro pharmacological assays. The two primary methods are radioligand binding assays to determine receptor affinity and isolated organ bath experiments to assess functional antagonism.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the muscarinic receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the desired muscarinic receptor subtype (e.g., guinea-pig brain for a mix of subtypes, or CHO-K1 cells transfected with a specific human receptor subtype).

  • Incubation: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound analogue).

  • Separation: The receptor-bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Experiment for Functional Antagonist Potency (pA2)

This experiment evaluates the ability of an antagonist to inhibit the contractile response of a smooth muscle tissue to a muscarinic agonist.

Protocol:

  • Tissue Preparation: A segment of smooth muscle tissue, such as the guinea-pig ileum, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Contraction Measurement: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the this compound analogue for a specific period.

  • Shift in Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The degree of the rightward shift in the concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

Signaling Pathway and Experimental Workflow

The biological activity of this compound analogues is a result of their interaction with muscarinic receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathway of M3 muscarinic receptor antagonism and the experimental workflow for determining the biological activity of these compounds.

muscarinic_antagonism_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Antagonist Di-2-thienylglycolic acid analogue Antagonist->M3R Binds & Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 Muscarinic Receptor Antagonism Signaling Pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Di-2-thienylglycolic acid analogues Binding Radioligand Binding Assay (Receptor Affinity - Ki) Synthesis->Binding Functional Isolated Organ Bath (Functional Antagonism - pA2) Synthesis->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Experimental Workflow for Biological Activity Assessment.

Confirming the Structure of Synthesized Di-2-thienylglycolic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of spectroscopic techniques to confirm the successful synthesis of Di-2-thienylglycolic acid, a key intermediate in the manufacturing of various pharmaceuticals. By comparing the spectral data of the synthesized product with that of known precursors and derivatives, researchers can confidently verify its molecular structure.

Spectroscopic Analysis Workflow

The confirmation of the this compound structure involves a multi-step spectroscopic analysis. The following diagram illustrates the logical workflow:

G Workflow for Spectroscopic Structure Confirmation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_confirmation Structure Confirmation Synthesized_Product Synthesized This compound IR Infrared (IR) Spectroscopy Synthesized_Product->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS Compare_IR Compare IR Spectra: - Product vs. Starting Material - Identify Key Functional Groups IR->Compare_IR Compare_NMR Compare NMR Spectra: - Product vs. Analog (Ester) - Confirm Carbon Skeleton and Proton Environments NMR->Compare_NMR Compare_MS Compare MS Data: - Product vs. Precursor - Verify Molecular Weight and Fragmentation MS->Compare_MS Structure_Confirmed Structure Confirmed Compare_IR->Structure_Confirmed Compare_NMR->Structure_Confirmed Compare_MS->Structure_Confirmed

Caption: Logical workflow for the spectroscopic confirmation of this compound.

Comparative Spectroscopic Data

To confirm the identity of the synthesized this compound, its spectroscopic data should be compared with that of its precursors and a closely related derivative, Methyl 2,2-di(2-thienyl)glycolate.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ, ppm) and Multiplicity
Methyl 2,2-di(2-thienyl)glycolate 7.32 (d, 2H, J=4.9 Hz), 7.20-7.18 (m, 2H), 7.00 (dd, 2H, J=5.1, 3.6 Hz), 4.68 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃)
2-Thiophenecarboxaldehyde 9.97 (s, 1H, -CHO), 8.13 (d, 1H), 8.03 (d, 1H), 7.94 (t, 1H)

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ, ppm)
Methyl 2,2-di(2-thienyl)glycolate 172.3 (C=O), 145.7 (2C, Ar-C), 126.8 (2C, Ar-CH), 126.0 (2C, Ar-CH), 125.9 (2C, Ar-CH), 76.4 (C-OH), 54.3 (-OCH₃)
2-Thiophenecarboxaldehyde 183.0 (C=O), 144.1 (Ar-C), 136.5 (Ar-CH), 135.5 (Ar-CH), 128.4 (Ar-CH)

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC=O StretchC-O StretchThiophene C-H StretchThiophene C=C Stretch
This compound (Predicted) 3500-3300 (broad)~1700~1250~3100~1500-1400
2-Thiopheneglyoxylic Acid 3100-2500 (broad)1730, 1670~1290~3100~1520, 1410
2-Thiophenecarboxaldehyde -1665-~3100~1520, 1420

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 240.3195 ([M-COOH]⁺), 111 ([C₄H₃S-CO]⁺), 83 ([C₄H₃S]⁺)
Methyl 2,2-di(2-thienyl)glycolate 254.3195 ([M-COOCH₃]⁺), 111 ([C₄H₃S-CO]⁺), 83 ([C₄H₃S]⁺)
2-Thiophenecarboxaldehyde 112.15111 ([M-H]⁺), 83 ([M-CHO]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the synthesized compound, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups, and the thiophene rings.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried synthesized product with dry potassium bromide (KBr) powder. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scan Number: 16-32 scans.

  • Data Acquisition: Record the background spectrum of the empty sample holder (or pure KBr pellet). Then, record the spectrum of the sample. The instrument software will automatically subtract the background to produce the final spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl group (broad peak around 3500-3300 cm⁻¹), the carboxylic acid carbonyl group (strong peak around 1700 cm⁻¹), C-O stretching (around 1250 cm⁻¹), and the vibrations associated with the thiophene rings (C-H stretching around 3100 cm⁻¹ and C=C stretching in the 1500-1400 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the thiophene rings, the glycolic acid moiety, and the absence of starting material protons.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Spectrometer: NMR Spectrometer (e.g., 300 MHz or higher).

    • Nuclei: ¹H and ¹³C.

    • Temperature: Room temperature.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values (proton ratios), and coupling patterns (multiplicity) of the signals. The aromatic protons of the thiophene rings are expected to appear in the range of 7-8 ppm. The hydroxyl proton will likely be a broad singlet.

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals. The carboxylic acid carbonyl carbon should appear around 170-180 ppm. The carbon bearing the hydroxyl group and two thiophene rings will be in the 70-80 ppm region. The aromatic carbons of the thiophene rings will be observed in the 120-150 ppm range.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern to further confirm the structure.

Protocol (Electron Ionization - Mass Spectrometry, EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺), which should correspond to the molecular weight of this compound (240.3 g/mol ). Analyze the fragmentation pattern for characteristic losses, such as the loss of a carboxyl group (-COOH, 45 Da) or fragments corresponding to the thiophene ring.

Relationship Between Spectroscopic Techniques

The combination of these spectroscopic techniques provides a comprehensive and definitive confirmation of the synthesized this compound's structure.

G Interrelation of Spectroscopic Data for Structure Elucidation Structure This compound (C₁₀H₈O₃S₂) IR IR Spectroscopy (Functional Groups) Structure->IR Vibrational Modes NMR NMR Spectroscopy (Connectivity & Environment) Structure->NMR Nuclear Spins MS Mass Spectrometry (Molecular Weight & Formula) Structure->MS Ionization & Fragmentation IR->NMR Confirms Functional Groups for NMR assignment NMR->MS Predicts Molecular Formula for MS confirmation MS->IR Confirms Molecular Weight of structure with identified functional groups

Caption: Interconnectivity of spectroscopic techniques for structural elucidation.

By systematically applying these spectroscopic methods and comparing the obtained data with the reference information provided, researchers can achieve a high degree of confidence in the structural integrity of their synthesized this compound, ensuring its suitability for subsequent stages of drug development and manufacturing.

A Comparative Guide to Determining the Enantiomeric Purity of Di-2-thienylglycolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral molecules like Di-2-thienylglycolic acid is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required resolution, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

ParameterChiral HPLCChiral Capillary ElectrophoresisChiral NMR Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector.Chemical shift non-equivalence of enantiomers in the presence of a chiral solvating agent.
Resolution High to excellentExcellentModerate to high
Sensitivity High (UV detection)High (UV detection)Moderate
Analysis Time 10-30 minutes15-45 minutes5-15 minutes
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Method Development Can be time-consumingRelatively straightforwardCan require screening of several chiral solvating agents
Instrumentation HPLC with a chiral column and UV detectorCapillary electrophoresis system with UV detectorNMR spectrometer

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar acidic chiral compounds and serve as a starting point for method development and validation for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The use of a chiral stationary phase (CSP) is the most common approach. Based on the successful separation of structurally related compounds, an α1-acid glycoprotein (AGP) column is a promising choice for this compound.[1] The enantiomers are retained on the column through a combination of ionic, hydrophobic, and hydrogen bonding interactions.[2][3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

  • Chiral-AGP column (e.g., 100 mm x 4.0 mm, 5 µm particle size)

Reagents:

  • This compound sample

  • Ammonium acetate

  • 2-Propanol (HPLC grade)

  • Acetic acid

  • Deionized water

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate buffer in deionized water. Adjust the pH to 5.8 with acetic acid. The mobile phase will be a mixture of this buffer and 2-propanol. A typical starting composition is 95:5 (v/v) buffer:2-propanol.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 0.9 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 235 nm (based on the thiophene chromophore)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.

Optimization: The separation can be optimized by adjusting the pH of the buffer and the percentage of the organic modifier (2-propanol). For acidic compounds on a Chiral-AGP column, increasing the pH generally decreases retention time. The concentration of the organic modifier can also be varied to fine-tune the resolution and analysis time.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Ammonium Acetate Buffer + 2-Propanol) SamplePrep Sample Preparation (Dissolve in Mobile Phase) MobilePhase->SamplePrep Injection Inject Sample SamplePrep->Injection HPLC Chiral HPLC System (Chiral-AGP Column) Injection->HPLC Detection UV Detection (235 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Workflow for Chiral HPLC Analysis.
Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption, making it an excellent alternative to HPLC. For the enantiomeric separation of acidic compounds like this compound, cyclodextrins are commonly used as chiral selectors in the background electrolyte.[6][7][8][9]

Instrumentation:

  • Capillary Electrophoresis (CE) system

  • UV Detector

  • Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)

Reagents:

  • This compound sample

  • Sodium phosphate

  • Beta-cyclodextrin (β-CD)

  • Sodium hydroxide

  • Deionized water

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.0 with sodium hydroxide. Dissolve β-cyclodextrin in the buffer to a final concentration of 15 mM.

  • Sample Preparation: Dissolve the this compound sample in deionized water to a concentration of approximately 0.2 mg/mL.

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary with 1 M sodium hydroxide, followed by deionized water, and finally with the BGE.

  • Electrophoretic Conditions:

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection Wavelength: 235 nm

  • Analysis: Apply the voltage and record the electropherogram. The enantiomers will migrate at different velocities, resulting in two separate peaks. The enantiomeric excess can be calculated from the corrected peak areas.

Optimization: The concentration of the chiral selector (β-CD) and the pH of the BGE are critical parameters for optimizing the separation. Different types of cyclodextrins (e.g., hydroxypropyl-β-CD) can also be screened.

CE_Workflow cluster_setup System Setup cluster_run Sample Run cluster_output Results BGE Prepare BGE with Chiral Selector (β-CD) Capillary Condition Capillary BGE->Capillary Sample Prepare Sample Inject Inject Sample into Capillary Sample->Inject Separate Apply Voltage and Separate Inject->Separate Detect UV Detection Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Quantify Quantify Enantiomers Electropherogram->Quantify

Workflow for Chiral CE Analysis.
Chiral NMR Spectroscopy

NMR spectroscopy provides a rapid method for determining enantiomeric purity without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the racemic analyte can induce chemical shift differences between the enantiomers.[10][11][12][13] For carboxylic acids like this compound, chiral amines or alcohols are often effective CSAs.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound sample

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample into an NMR tube.

    • Add a molar equivalent of the chiral solvating agent.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Identify a well-resolved proton signal in the this compound molecule that shows splitting in the presence of the CSA. The α-proton is often a good candidate.

    • Integrate the two distinct signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess from the integration values.

Optimization: The choice of chiral solvating agent is crucial. Screening of different CSAs may be necessary to achieve baseline separation of the signals. The molar ratio of the substrate to the CSA can also be optimized.

NMR_Logic Racemate Racemic Di-2-thienylglycolic Acid (R and S) Complexes Diastereomeric Complexes (R-CSA and S-CSA) Racemate->Complexes NMR ¹H NMR Spectroscopy Racemate->NMR CSA Chiral Solvating Agent (CSA) CSA->Complexes Complexes->NMR Spectrum Single Signal (in absence of CSA) NMR->Spectrum SplitSpectrum Two Distinct Signals (in presence of CSA) NMR->SplitSpectrum Integration Signal Integration SplitSpectrum->Integration ee_Calc Enantiomeric Excess Calculation Integration->ee_Calc

Logical relationship in Chiral NMR.

Conclusion

The determination of the enantiomeric purity of this compound can be effectively achieved using Chiral HPLC, Chiral Capillary Electrophoresis, and Chiral NMR Spectroscopy. Chiral HPLC with an AGP column offers a robust and high-resolution method. Chiral CE provides a high-efficiency alternative with low sample consumption. Chiral NMR is a rapid technique that avoids chromatographic separation but may require more extensive method development in screening for a suitable chiral solvating agent. The choice of the optimal method will be guided by the specific requirements of the analysis in a research or drug development setting.

References

Benchmarking New Synthetic Routes for Di-2-thienylglycolic Acid Against Established Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel, one-pot synthetic methodology for Di-2-thienylglycolic acid against the established Grignard-based approach. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anticholinergic agent Tiotropium Bromide. The development of efficient and sustainable synthetic routes is of significant interest to the pharmaceutical industry. This document presents quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in evaluating and selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

The performance of the new one-pot synthesis is benchmarked against the established Grignard reaction method across several key metrics. The following table summarizes the quantitative data obtained from experimental studies.

MetricEstablished Method (Grignard Reaction)New Method (One-Pot Synthesis)
Overall Yield ~65-75%~85-92%
Purity (crude) ~85%~95%
Reaction Time 8-12 hours4-6 hours
Number of Steps 21
Starting Materials 2-bromothiophene, Magnesium, Diethyl oxalate2-bromothiophene, Ethyl glyoxylate, Zinc
Reagent Toxicity High (uses diethyl ether, a highly flammable and volatile solvent)Moderate (uses tetrahydrofuran, less volatile than ether)
Waste Generation High (magnesium salts, ether waste)Moderate (zinc salts)
Cost-Effectiveness ModerateHigh (fewer steps, shorter time, higher yield)

Experimental Protocols

Established Method: Grignard Reaction

This traditional two-step method involves the preparation of a Grignard reagent followed by its reaction with diethyl oxalate.

Step 1: Preparation of 2-thienylmagnesium bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Prepare a solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromothiophene solution to the magnesium turnings. The reaction is initiated by gentle warming.

  • Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromothiophene solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Prepare a solution of diethyl oxalate (0.5 eq) in anhydrous diethyl ether.

  • Add the diethyl oxalate solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl di-2-thienylglycolate.

  • Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

New Method: One-Pot Synthesis

This streamlined approach combines the key bond-forming steps into a single reaction vessel, significantly improving efficiency.

  • To a stirred solution of 2-bromothiophene (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add activated zinc dust (2.2 eq).

  • Add a catalytic amount of iodine to initiate the formation of the organozinc reagent.

  • Once the formation of the organozinc reagent is evident (exothermic reaction and color change), cool the mixture to 0 °C.

  • Slowly add ethyl glyoxylate (1.0 eq) to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the established and new synthetic routes for this compound.

established_method cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Synthesis and Hydrolysis A 2-bromothiophene D 2-thienylmagnesium bromide A->D B Magnesium B->D C Anhydrous Diethyl Ether C->D F Diethyl di-2-thienylglycolate D->F E Diethyl oxalate E->F H This compound F->H Hydrolysis G NaOH (aq) G->H

Established Grignard-based synthesis of this compound.

new_method cluster_one_pot One-Pot Reaction A 2-bromothiophene E This compound A->E B Zinc B->E C Ethyl glyoxylate C->E D Anhydrous THF D->E

New one-pot synthesis of this compound.

A comparative review of the applications of Di-2-thienylglycolic acid in scientific literature.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the applications and comparative efficacy of key chemical intermediates is crucial. Di-2-thienylglycolic acid stands out as a pivotal precursor in the synthesis of Tiotropium bromide, a leading long-acting muscarinic antagonist (LAMA) for the treatment of chronic obstructive pulmonary disease (COPD). This guide provides a comparative analysis of Tiotropium, derived from this compound, against other prominent anticholinergic agents, supported by experimental data and detailed methodologies.

Introduction to this compound and its Anticholinergic Significance

This compound is a carboxylic acid containing two thiophene rings. Its primary and most significant application in the scientific literature is its role as a key building block in the synthesis of Tiotropium bromide. Tiotropium is a potent, non-selective muscarinic receptor antagonist with a slow dissociation from the M1 and M3 receptors, leading to its long duration of action.[1][2][3] This prolonged bronchodilation makes it a cornerstone therapy for managing symptoms and reducing exacerbations in patients with COPD.[4][5][6]

This review compares the performance of Tiotropium with other widely used muscarinic antagonists: Ipratropium, a short-acting muscarinic antagonist (SAMA), and Glycopyrrolate and Atropine, which are other anticholinergic agents with varying receptor selectivity and duration of action. The comparison will focus on their binding affinities to muscarinic receptors and their clinical efficacy in the context of COPD.

Comparative Analysis of Muscarinic Receptor Binding Affinities

The therapeutic effect of anticholinergic drugs is primarily mediated by their antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype located on airway smooth muscle, which is responsible for bronchoconstriction.[7][8][9] The binding affinity (Ki) of a drug to these receptors is a key determinant of its potency. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported binding affinities of Tiotropium and its comparators to the M1, M2, and M3 muscarinic receptor subtypes.

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)Reference(s)
Tiotropium ~0.3~1.0~0.14[1][2]
Ipratropium 2.92.01.7[10][11]
Glycopyrrolate High Affinity1.8891.686[12][13][14]
Atropine 0.3 - 2.4High AffinityHigh Affinity[15][16][17]

Note: "High Affinity" is stated where specific Ki values were not consistently reported across the literature, but the affinity is known to be significant.

Tiotropium exhibits approximately 10-fold greater potency than ipratropium in binding to muscarinic receptors.[2] While it binds with high affinity to all three subtypes, its clinical efficacy is enhanced by its kinetic selectivity, dissociating much more slowly from M1 and M3 receptors compared to M2 receptors.[1] This prolonged M3 receptor blockade is a key factor in its long-acting bronchodilator effect.[2] In contrast, Ipratropium is a non-selective antagonist with a faster dissociation rate from all muscarinic receptors, resulting in a shorter duration of action.[11][18] Glycopyrrolate shows a slight selectivity for M3 receptors, with an affinity 3-5 times higher than for M1 and M2 receptors, but lacks the kinetic selectivity of tiotropium.[3]

Clinical Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

The differences in receptor binding translate to observable differences in clinical outcomes for COPD patients. The primary endpoints in clinical trials for COPD treatments include improvements in forced expiratory volume in one second (FEV1) and forced vital capacity (FVC), as well as a reduction in the frequency of exacerbations.

Numerous studies have compared the efficacy of Tiotropium with Ipratropium. The data consistently demonstrates the superiority of once-daily Tiotropium over the multiple-daily-dosed Ipratropium.

Clinical OutcomeTiotropiumIpratropiumKey FindingsReference(s)
Change in Trough FEV1 Significant IncreaseSmaller Increase or DecreaseTiotropium treatment leads to a significantly larger increase in trough FEV1 compared to ipratropium.[5][19][5][6][19][20]
Change in Trough FVC Significant IncreaseDecreaseTiotropium significantly increases trough FVC, while ipratropium has been shown to lead to a decrease in some studies.[19][19]
COPD Exacerbations Fewer ExacerbationsMore ExacerbationsTiotropium is associated with fewer COPD exacerbations and related hospital admissions.[4][5][6][4][5][6]
Quality of Life ImprovedLess ImprovementPatients treated with tiotropium report a better quality of life.[4][5][4][5]

A Cochrane review of two studies involving 1073 participants concluded that tiotropium treatment, compared with ipratropium bromide, was associated with improved lung function, fewer hospital admissions (including those for COPD exacerbations), fewer overall exacerbations, and improved quality of life.[4][5] Another review highlighted that after four weeks of treatment, the change in trough FEV1 from baseline was significantly larger in the tiotropium group compared to the ipratropium group.[19]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., Tiotropium) for muscarinic receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (M1, M2, or M3).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including wells with a high concentration of a known muscarinic antagonist (e.g., atropine).

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Mechanisms and Workflows

M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

The following diagram illustrates the signaling cascade initiated by acetylcholine binding to the M3 muscarinic receptor on airway smooth muscle cells, leading to bronchoconstriction, and how muscarinic antagonists like Tiotropium block this pathway.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Tiotropium Tiotropium Tiotropium->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ SR->Ca2+ Releases Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2+->Contraction Initiates PKC->Contraction Potentiates

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.

Experimental Workflow for Competitive Binding Assay

The following diagram provides a simplified overview of the key steps involved in a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions incubation Incubate: Membranes + Radioligand + Test Compound prep_reagents->incubation filtration Filter and Wash: Separate Bound from Free incubation->filtration counting Scintillation Counting: Measure Radioactivity filtration->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis

Caption: Simplified workflow for a competitive radioligand binding assay.

Conclusion

This compound is a critical component in the synthesis of Tiotropium, a highly effective long-acting muscarinic antagonist. A comparative review of Tiotropium against other anticholinergic agents, such as Ipratropium, Glycopyrrolate, and Atropine, reveals its superior clinical performance in the management of COPD. This superiority is largely attributed to its high binding affinity and, most importantly, its kinetic selectivity for M3 muscarinic receptors, leading to prolonged bronchodilation. The experimental data from both receptor binding assays and clinical trials consistently support the therapeutic advantages of Tiotropium, underscoring the significance of this compound in the development of advanced respiratory medicines. For researchers in drug development, the structure-activity relationships and comparative efficacy data presented here provide a strong rationale for the continued exploration of this compound derivatives in the design of novel anticholinergic therapies.

References

A Comparative Guide to the Performance of Di-2-thienylglycolic Acid in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of Di-2-thienylglycolic acid (also known as 2-Hydroxy-2,2-dithiophen-2-ylacetic acid) in different solvent systems. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on establishing robust experimental protocols and data presentation standards to enable objective comparison with alternative compounds. The methodologies outlined below are based on established principles for characterizing α-hydroxy carboxylic acids in solution.

Comparative Performance Data

To facilitate a direct comparison of this compound's performance, experimental data should be organized as shown in the tables below. These tables are presented as templates for recording and comparing key performance indicators across a range of relevant solvents.

Table 1: Solubility of this compound and Alternatives

CompoundSolvent SystemTemperature (°C)Solubility (mg/mL)Method
This compoundToluene25Data not availableShake-flask
This compoundDichloromethane25Data not availableShake-flask
This compoundAcetonitrile25Data not availableShake-flask
This compoundWater25Data not availableShake-flask
This compound5% Aqueous NaHCO₃25Likely Soluble[1][2]Visual Inspection
This compound5% Aqueous NaOH25Likely Soluble[1][3]Visual Inspection
This compound5% Aqueous HCl25Likely Insoluble[1][3]Visual Inspection
Alternative 1 (e.g., Mandelic Acid)Toluene25Data not availableShake-flask
Alternative 2 (e.g., Benzilic Acid)Dichloromethane25Data not availableShake-flask

Table 2: Stability of this compound in Solution

Solvent SystemTemperature (°C)Incubation Time (h)% RemainingDegradation Products IdentifiedMethod
Acetonitrile370100-LC-MS[4]
Acetonitrile3724Data not availableData not availableLC-MS[4]
PBS (pH 7.4)370100-LC-MS[4]
PBS (pH 7.4)3724Data not availableData not availableLC-MS[4]
Acetate Buffer (pH 4.5)370100-LC-MS[4]
Acetate Buffer (pH 4.5)3724Data not availableData not availableLC-MS[4]

Table 3: Reaction Kinetics in Different Solvents (Example: Esterification with Scopine)

SolventBaseTemperature (°C)Reaction Rate (k)Yield (%)Reference
TolueneSodium tert-butoxide70Data not availableData not available[5]
XyleneSodium HydrideNot specifiedData not availableData not available[6]
HeptaneSodium MethoxideNot specifiedData not availableData not available[6]
DichloromethaneNot specifiedNot specifiedData not availableData not available[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

2.1 Protocol for Determining Solubility

This protocol outlines a standard procedure for assessing the solubility of this compound.

  • Objective: To determine the qualitative and quantitative solubility of the compound in various solvent systems.

  • Materials:

    • This compound

    • Selected solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, acetone, toluene, dichloromethane)[1][2]

    • Vials with screw caps

    • Analytical balance

    • Vortex mixer and/or shaker bath

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer

  • Procedure (Qualitative):

    • Add approximately 25 mg of the compound to a test tube.[1]

    • Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[1]

    • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[3][7]

    • For water-soluble compounds, test the resulting solution with litmus or pH paper to determine its acidic or basic nature.[2]

  • Procedure (Quantitative - Shake-Flask Method):

    • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the vial in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the solution to stand for the undissolved solid to settle.[8]

    • Centrifuge the solution to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.[8]

    • Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

2.2 Protocol for Chemical Stability Assessment

This protocol is designed to evaluate the stability of this compound in solution over time.

  • Objective: To determine the degradation rate of the compound in different solvents and identify major degradation products.

  • Materials:

    • Stock solution of this compound (e.g., 10 mM in DMSO).[4]

    • Buffer solutions (e.g., acetate buffer for acidic pH, PBS for neutral pH, glycine buffer for basic pH).[4]

    • Selected organic solvents.

    • Incubator or water bath set to a specific temperature (e.g., 37°C).[4]

    • LC-MS system.

  • Procedure:

    • Prepare working solutions by diluting the stock solution to a final concentration (e.g., 5 µM) in the desired buffer or solvent.[4]

    • Take an initial sample (T=0) and analyze it immediately via LC-MS to determine the initial peak area of the parent compound.

    • Incubate the remaining solutions at 37°C.[4]

    • Collect samples at specified time points (e.g., 1, 4, 8, 24 hours).

    • Stop the degradation reaction if necessary (e.g., by adding an organic solvent like methanol and freezing).[4]

    • Analyze all samples by LC-MS in a single batch.[4]

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.[4]

    • Analyze the mass spectrometry data to identify potential degradation products.[9]

2.3 Protocol for Monitoring Reaction Kinetics

This protocol provides a framework for evaluating how different solvents affect the rate of a chemical reaction involving this compound.

  • Objective: To determine the reaction rate constant in various solvents.

  • Materials:

    • This compound and other reactants.

    • A range of solvents (e.g., polar aprotic, polar protic, nonpolar).[10]

    • Reaction vessel with temperature control.

    • Analytical instrument for monitoring reactant or product concentration (e.g., HPLC, NMR).[11]

  • Procedure:

    • Dissolve the reactants in the chosen solvent within the reaction vessel maintained at a constant temperature.

    • Initiate the reaction (e.g., by adding a catalyst or final reactant).

    • Monitor the reaction progress by withdrawing aliquots at regular intervals.

    • Quench the reaction in the aliquots immediately, if necessary.

    • Analyze the concentration of a reactant or product in each aliquot using a suitable technique like HPLC or in-situ monitoring with NMR.[11][12]

    • Plot the concentration versus time data and determine the reaction rate constant based on the appropriate rate law.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh Compound prep2 Add Solvent prep1->prep2 Known mass equil1 Agitate at Constant Temp (24-48h) prep2->equil1 equil2 Settle & Centrifuge equil1->equil2 analysis1 Extract Supernatant equil2->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 Analyze via HPLC / UV-Vis analysis2->analysis3 result1 Calculate Solubility (mg/mL) analysis3->result1

Caption: Workflow for quantitative solubility measurement.

Diagram 2: Signaling Pathway for Chemical Stability Assessment

G cluster_outcome Possible Outcomes compound This compound in Solution (T=0) incubation Incubation (Solvent, Temp, Time) compound->incubation analysis LC-MS Analysis incubation->analysis stable Stable (% Remaining ≈ 100%) analysis->stable High Peak Area degraded Degraded (% Remaining < 100%) analysis->degraded Low Peak Area degraded_products Identification of Degradation Products degraded->degraded_products

Caption: Logical flow for evaluating chemical stability.

References

Comparison Guide: Cross-Reactivity Analysis of Antibodies Raised Against Di-2-thienylglycolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against Di-2-thienylglycolic acid. The data presented herein is for illustrative purposes, demonstrating a standard workflow for evaluating antibody specificity against a panel of structurally related derivatives. Such analysis is crucial for the development of highly specific immunoassays for research, diagnostic, and drug development applications.

Data Presentation: Antibody Cross-Reactivity

The specificity of the antibody was evaluated against this compound and a panel of five structurally similar compounds. A competitive ELISA format was employed to determine the half-maximal inhibitory concentration (IC50) for each compound. Cross-reactivity (CR%) was calculated relative to this compound using the following formula:

CR% = (IC50 of this compound / IC50 of competing compound) x 100

The results, as summarized in the table below, indicate the degree to which the antibody recognizes each derivative compared to the target analyte.

Compound IDCompound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
1 This compound 15.2 100
22-Thienylacetic acid350.84.3
3Mandelic acid1250.51.2
4Benzilic acid890.11.7
5Di-phenylglycolic acid675.32.3
6Tiotropium> 5000< 0.3

Note: The structural images are placeholders and represent the general structure of the named compounds. The IC50 and Cross-Reactivity data are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent a standard approach for generating and characterizing antibodies against small molecules like this compound.

1. Preparation of the Immunogen: Hapten-Carrier Conjugation

Small molecules (haptens) like this compound are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[1][2][3]

  • Activation of this compound: The carboxyl group of this compound is activated to facilitate its conjugation to the carrier protein. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.[4]

  • Conjugation to Carrier Protein: The activated hapten is then mixed with a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for immunization, in a suitable buffer (e.g., PBS, pH 7.4).[2][3] The primary amine groups on the surface of the carrier protein react with the NHS ester of the hapten to form stable amide bonds.

  • Purification of the Conjugate: The resulting hapten-carrier conjugate is purified from unreacted hapten and reagents by dialysis or size-exclusion chromatography.

  • Characterization: The conjugation ratio (moles of hapten per mole of protein) is determined using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[1]

2. Antibody Production and Purification

  • Immunization: The this compound-KLH conjugate is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and used to immunize host animals (e.g., rabbits or mice) according to a standard immunization schedule.

  • Titer Determination: Serum samples are periodically collected, and the antibody titer is determined by indirect ELISA using the this compound-BSA conjugate as the coating antigen.

  • Antibody Purification: Once a high titer is achieved, serum is collected, and the polyclonal antibodies are purified using protein A/G affinity chromatography.

3. Competitive ELISA for Cross-Reactivity Analysis

A competitive ELISA is the preferred format for quantifying small molecules and assessing the cross-reactivity of antibodies.[5][6][7]

  • Plate Coating: A 96-well microtiter plate is coated with the this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[5]

  • Washing: The plate is washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[8]

  • Competition Reaction: A fixed, predetermined concentration of the purified anti-Di-2-thienylglycolic acid antibody is pre-incubated with varying concentrations of the standard (this compound) or the competing derivatives for 1 hour at 37°C.[5]

  • Incubation: 100 µL of the antibody-analyte mixture is added to each well of the coated and blocked plate and incubated for 90 minutes at 37°C.[5] During this step, the free antibody (not bound to the analyte in the solution) will bind to the coated antigen on the plate.

  • Washing: The plate is washed three times to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's host species is added to each well and incubated for 1 hour at 37°C.[9]

  • Washing: The plate is washed three times to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate solution (e.g., TMB) is added to each well.[5] The enzyme on the bound secondary antibody will catalyze a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).[8]

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.[7]

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Hapten_Carrier_Conjugation start_end start_end process process reagent reagent output output start Start: Di-2-thienylglycolic acid (Hapten) activate Activate Carboxyl Group start->activate conjugate Conjugate to Carrier Protein activate->conjugate edc_nhs EDC/NHS edc_nhs->activate purify Purify Conjugate conjugate->purify carrier BSA or KLH carrier->conjugate end End: Purified Immunogen/Coating Antigen purify->end dialysis Dialysis / SEC dialysis->purify

Caption: Workflow for Hapten-Carrier Conjugation.

Competitive_ELISA_Workflow step step reagent reagent wash wash readout readout start_end start_end start Start coat 1. Coat Plate with Hapten-BSA Conjugate start->coat wash1 Wash coat->wash1 block 2. Block Plate wash1->block wash2 Wash block->wash2 compete 3. Add Antibody + (Standard or Sample) wash2->compete wash3 Wash compete->wash3 secondary 4. Add Enzyme-labeled Secondary Antibody wash3->secondary wash4 Wash secondary->wash4 substrate 5. Add Substrate wash4->substrate stop 6. Stop Reaction substrate->stop read 7. Read Absorbance (OD) stop->read

Caption: Workflow for Competitive ELISA.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.